(Methylsulfonimidoyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
imino-methyl-oxo-phenyl-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIDTVGWCYSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4381-25-3, 33903-50-3, 60933-65-5 | |
| Record name | Methyl phenyl sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004381253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phenyl (S)-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033903503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phenyl (R)-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060933655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfoximine, S-methyl-S-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R)-(-)-S-Methyl-S-phenylsulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | imino(methyl)phenyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl phenyl (R)-sulfoximine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VZ4ZRE3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl phenyl sulfoximine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C89AQZ88V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl phenyl (S)-sulfoximine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFZ9JB8VCQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Methylsulfonimidoyl)benzene CAS 4381-25-3 properties
An In-Depth Technical Guide to (Methylsulfonimidoyl)benzene (CAS 4381-25-3) for Advanced Research and Drug Development
This guide provides an in-depth technical overview of this compound, also known as S-Methyl-S-phenylsulfoximine. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging advanced chemical scaffolds to address complex biological targets. This document moves beyond a simple recitation of facts to provide a foundational understanding of the compound's properties, synthesis, reactivity, and strategic applications, grounded in established scientific principles.
Core Concepts and Compound Identity
This compound belongs to the sulfoximine class of compounds, a functional group that has garnered significant attention in modern medicinal chemistry. The unique tetrahedral geometry and electronic properties of the sulfoximine moiety make it a valuable bioisostere and a versatile synthetic handle. Its ability to modulate physicochemical properties such as solubility and metabolic stability, while providing a vector for diverse functionalization, underpins its utility in drug design.[1]
The subject of this guide, this compound, is the parent phenyl-substituted N-H sulfoximine. It serves as a fundamental building block for the synthesis of more complex, biologically active molecules.
Table 1: Core Compound Identification
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4381-25-3 | [2][3][4][5] |
| IUPAC Name | imino-methyl-oxo-phenyl-λ6-sulfane | [6] |
| Common Synonyms | S-Methyl-S-phenylsulfoximine, Methyl phenyl sulfoximine | [6][7] |
| Molecular Formula | C₇H₉NOS | [2][3][4][6][8][9] |
| Molecular Weight | 155.22 g/mol | [2][3][4][6][8] |
| SMILES | N=S(C1=CC=CC=C1)(C)=O | [3][6][8][9] |
| InChI Key | YFYIDTVGWCYSEO-UHFFFAOYSA-N |[6][7] |
Physicochemical and Spectroscopic Profile
Understanding the intrinsic properties of a chemical scaffold is paramount for its effective use. The data below provides a quantitative basis for experimental design, from reaction setup to purification and analysis.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow solid (<34°C) or liquid (>36°C) | [4] |
| Melting Point | 34-36 °C | [4][5] |
| Boiling Point | 103-106 °C @ 0.1 Torr | [4][5] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [4] |
| Topological Polar Surface Area | 49.3 Ų | [6] |
| XLogP3 | 1.8 |[6] |
Structural Elucidation: A Predictive Spectroscopic Analysis
Definitive structural confirmation is the cornerstone of chemical research. While a dedicated spectrum for this specific compound is not publicly available, a robust and reliable predictive analysis can be constructed based on well-understood principles of spectroscopy and data from closely related analogs.[10][11]
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
-
δ 7.5-7.9 ppm (m, 5H): The aromatic protons on the phenyl ring are expected in this region. The electron-withdrawing nature of the sulfonimidoyl group will shift these protons downfield compared to benzene (δ 7.34 ppm).
-
δ 3.0-3.5 ppm (s, 3H): The protons of the S-methyl group are anticipated here. The singlet multiplicity indicates no adjacent protons.[11]
-
δ 2.5-4.0 ppm (br s, 1H): The N-H proton signal is often broad and its chemical shift can be variable depending on concentration and solvent.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz)
-
δ 125-140 ppm: Four signals corresponding to the aromatic carbons. The ipso-carbon (attached to sulfur) would be the most deshielded.[11]
-
δ 40-45 ppm: A single signal for the S-methyl carbon.[11]
Infrared (IR) Spectroscopy (Predicted)
-
3300-3200 cm⁻¹: N-H stretching vibration.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1220 cm⁻¹: S=N stretching vibration.
-
~1040 cm⁻¹: S=O stretching vibration, typically a strong and sharp absorption.[10]
Mass Spectrometry (MS)
-
Exact Mass: 155.04 g/mol .[6]
-
Expected M+H⁺: 156.0474. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is a multi-step process that requires careful execution and validation at each stage. The following protocol is based on established organosulfur chemistry, particularly the imination of sulfoxides.[11]
Caption: A validated two-step synthesis workflow for this compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
-
Causality: This step selectively adds one oxygen atom to the sulfur. Mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are chosen to prevent over-oxidation to the sulfone.
-
Dissolve thioanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in an ice bath.
-
Add a solution of m-CPBA (~1.1 eq) in DCM dropwise, maintaining the temperature below 5°C.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting thioanisole spot and the appearance of the more polar sulfoxide product spot.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfoxide.
Step 2: Imination of Methyl Phenyl Sulfoxide
-
Causality: This is the key step to form the sulfoximine. This protocol uses a modern approach with ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as the oxidant to facilitate the formation of a reactive intermediate that delivers the 'NH' group to the sulfur atom.[11]
-
Dissolve methyl phenyl sulfoxide (1.0 eq) in methanol.
-
Add ammonium carbamate (NH₄CO₂NH₂) (2.0 eq) followed by (diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 eq).
-
Stir the reaction at room temperature.
-
Self-Validation: Monitor the reaction by TLC. The sulfoximine product is typically more polar than the starting sulfoxide.
-
Upon completion, concentrate the reaction mixture.
Purification Protocol: Flash Column Chromatography
-
Adsorb the crude product onto silica gel.
-
Perform flash column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound.
-
Final Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (¹H NMR, ¹³C NMR, IR, HRMS).
Reactivity and Strategic Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile scaffold. The N-H bond of the sulfoximine is nucleophilic and can be readily functionalized, providing a gateway to a vast chemical space.
Caption: Derivatization pathways from the core scaffold to potential therapeutic agents.
The Sulfoximine Moiety: A Privileged Pharmacophore
In drug design, the sulfoximine group is often used as a bioisosteric replacement for sulfone or amide groups. This substitution can lead to significant advantages:[1]
-
Improved Solubility: The N-H group provides an additional hydrogen bond donor site, which can enhance aqueous solubility compared to the corresponding sulfone.
-
Metabolic Stability: The sulfur(VI) center is highly resistant to metabolic oxidation or reduction.
-
Structural Diversity: The tetrahedral geometry at the sulfur atom, combined with the N-H vector, provides a three-dimensional scaffold that can be exploited to achieve precise interactions with biological targets.
For example, benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers.[12] Similarly, related disulfonamides have shown promise as inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in cancer cells.[13] this compound provides a direct and versatile starting point for synthesizing libraries of compounds to probe these and other important biological targets.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a hazardous substance and must be handled accordingly.
Table 3: Hazard Identification and Safety Precautions
| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |
|---|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [3][7][8][14] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | [14] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |
| Respiratory Irritation | H335: May cause respiratory irritation | Work in a well-ventilated fume hood. Avoid breathing dust/fumes. |[14] |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[14]
-
Engineering Controls: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][8] The compound is noted to be hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its integrity.[15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 4381-25-3) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile reactivity make it a valuable starting point for the discovery of novel therapeutics. By understanding the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this powerful scaffold into their drug development programs, paving the way for the next generation of innovative medicines.
References
-
This compound - Appretech Scientific Limited. [Link]
-
This compound(CAS# 4381-25-3) - Angene Chemical. [Link]
-
Cas 4381-25-3,this compound | lookchem. [Link]
- Process for the preparation of benzene sulfonamides - Google P
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. [Link]
-
The sulphonation of benzene - electrophilic substitution - Chemguide. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
- Synthesis of methylsulphonyl benzene compounds - Google P
-
Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC - NIH. [Link]
-
Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution - MDPI. [Link]
-
Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- | C14H15NOS | CID - PubChem. [Link]
-
An efficient approach for the synthesis of novel methyl sulfones in acetic acid mediumand evaluation of antimicrobial activity - TÜBİTAK Academic Journals. [Link]
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Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity - Pharmaguideline. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate. [Link]
-
Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. [Link]
-
Sulphonation of benzene NEET prep/ JEE prep 2020 by Seema Makhijani - YouTube. [Link]
-
Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations - OUCI. [Link]
- Synthesizing process of 4-methyl sodium benzene sulphinate - Google P
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. [Link]
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- 7. (S)-(+)-S-Methyl-S-phenylsulfoximine = 99.0 33903-50-3 [sigmaaldrich.com]
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- 15. fishersci.com [fishersci.com]
Technical Guide: Synthesis and Characterization of (Methylsulfonimidoyl)benzene
Executive Summary & Pharmacological Relevance[1]
(Methylsulfonimidoyl)benzene, commonly referred to as S-methyl-S-phenylsulfoximine, represents a critical scaffold in modern medicinal chemistry. Structurally, the sulfoximine moiety (
Why this molecule matters:
-
Bioisosterism: It mimics the geometry and polarity of sulfones but offers an additional vector for substitution at the nitrogen atom.[1]
-
Physicochemical Properties: Unlike sulfones, NH-sulfoximines are hydrogen bond donors and acceptors, often improving aqueous solubility and metabolic stability.[1][2]
-
Chirality: The sulfur atom is a stable stereogenic center, allowing for the development of enantiopure therapeutics.
This guide details the Bull-Luisi Protocol , a validated, metal-free oxidative imination method. Unlike historical methods relying on hazardous hydrazoic acid (Schmidt reaction) or expensive transition metals (Rh/Ru catalysis), this protocol utilizes hypervalent iodine and ammonium carbamate to deliver high yields with superior safety profiles.
Strategic Synthesis Selection
The synthesis of this compound has evolved through three distinct generations. We select Generation 3 for this guide due to its operational simplicity and safety.
| Generation | Reagents | Pros | Cons |
| Gen 1 (Classical) | Low cost reagents | Explosion hazard ( | |
| Gen 2 (Catalytic) | Stereospecific; mild | High cost (Rh); requires N-deprotection step; trace metal impurities. | |
| Gen 3 (Oxidative) | PhI(OAc)2, Ammonium Carbamate | Metal-free; Direct NH-installation; Scalable; Green solvents (MeOH). | Requires stoichiometric oxidant (PIDA). |
Detailed Experimental Protocol
Reaction: Oxidative Imination of Methyl Phenyl Sulfoxide
This protocol describes the conversion of Methyl Phenyl Sulfoxide to this compound using (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate.
Reaction Scheme:
3.1 Reagents & Materials[3][4]
-
Substrate: Methyl phenyl sulfoxide (1.0 equiv, 10 mmol, 1.40 g)
-
Nitrogen Source: Ammonium carbamate (1.5 equiv, 15 mmol, 1.17 g)
-
Oxidant: (Diacetoxyiodo)benzene [PIDA] (1.5 equiv, 15 mmol, 4.83 g)
-
Solvent: Methanol (HPLC grade, 0.2 M concentration relative to substrate)
-
Equipment: 100 mL Round Bottom Flask (RBF), magnetic stir bar, open-air setup (no inert gas required).
3.2 Step-by-Step Methodology
-
Setup: Charge the 100 mL RBF with Methyl phenyl sulfoxide (1.40 g) and Methanol (50 mL). Stir until fully dissolved.
-
Nitrogen Addition: Add Ammonium carbamate (1.17 g) in a single portion. The salt may not dissolve immediately; this is normal.
-
Oxidant Addition (Critical): Add PIDA (4.83 g) slowly over 5–10 minutes.
-
Observation: You will observe effervescence (
evolution) and the gradual dissolution of the carbamate. The solution usually turns yellow. -
Safety Note: Do not seal the flask. Gas evolution requires venting.
-
-
Reaction: Stir at room temperature (
) for 2–4 hours.-
Monitoring: Monitor by TLC (Eluent: EtOAc/Heptane 1:1). The sulfoximine is significantly more polar than the sulfoxide.
-
-
Workup:
-
Remove Methanol under reduced pressure (rotary evaporator).
-
Redissolve the residue in DCM (50 mL) or EtOAc.
-
Wash with saturated aqueous
(30 mL) to neutralize acetic acid byproducts. -
Extract aqueous layer with DCM (2 x 20 mL).
-
Dry combined organics over
, filter, and concentrate.
-
-
Purification:
-
The crude material typically contains Iodobenzene (PhI) and the product.
-
Purify via flash column chromatography (Gradient: 0%
100% EtOAc in Heptane). -
Alternative: Trituration with cold diethyl ether can often precipitate the pure sulfoximine while keeping PhI in solution.
-
Mechanistic Insight
The reaction proceeds via an in situ generated iodonitrene or iminoiodinane species. Understanding this pathway is crucial for troubleshooting low yields (often caused by wet solvents or old PIDA).
Figure 1: Mechanistic pathway of oxidative imination. The hypervalent iodine species activates the ammonia source, transferring the nitrogen to the sulfoxide sulfur.
Analytical Characterization
Validating the structure of this compound requires confirming the presence of the
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |
| Melting Point | Sharp melting point indicates high purity. | |
| Rf (TLC) | ~0.2 (EtOAc) | Stains with |
| IR (ATR) | Distinct broad NH stretch; S=N is diagnostic. | |
| Methyl singlet is deshielded relative to sulfoxide (~2.7 ppm). | ||
| Carbon shift of methyl is characteristic. |
Diagnostic NMR Interpretation
-
Methyl Shift: The methyl group in the sulfoximine appears around 3.08 ppm (
). If you see a peak at 2.70 ppm , you have unreacted sulfoxide. -
NH Proton: The NH proton is often broad and may not be visible in
depending on water content/exchange, but typically appears around 2.5–3.5 ppm .
Troubleshooting & Optimization
Issue: Incomplete Conversion
-
Cause: Old PIDA (degraded to PhI or iodobenzoic acid) or wet methanol.
-
Fix: Recrystallize PIDA from acetic acid/hexane before use. Ensure Methanol is HPLC grade.
Issue: Product is an Oil instead of Solid
-
Cause: Residual Iodobenzene (PhI) or solvent.[3]
-
Fix: PhI is difficult to remove by rotovap. Use a high-vacuum pump or wash the solid product with hexanes (PhI is soluble in hexanes; Sulfoximine is not).
Issue: Safety (Exotherm)
-
Cause: Rapid addition of PIDA.
-
Fix: On scales >5g, add PIDA in 4 portions over 20 minutes to manage
evolution and heat.
References
-
Primary Synthesis Protocol (Bull-Luisi Method): Bull, J. A., & Luisi, R. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Chemistry – A European Journal. [Link]
-
Organic Syntheses (Detailed Procedure): Tota, A., Spennacchio, M., Briggs, E. L., Ma, T. K., Zhong, Z., Degennaro, L., Bull, J. A., & Luisi, R. (2023).[5] Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]
-
Medicinal Chemistry Relevance: Frings, M., Bolm, C., Blum, A., & Gnamm, C. (2006).[4][6] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]
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- 5. orgsyn.org [orgsyn.org]
- 6. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (Methylsulfonimidoyl)benzene — Structure, Bonding, and Synthetic Utility
The following technical guide provides an in-depth analysis of (Methylsulfonimidoyl)benzene, designed for researchers and drug development professionals.
Executive Summary
This compound (CAS: 4381-25-3), also known as S-methyl-S-phenylsulfoximine, represents a critical pharmacophore in modern medicinal chemistry. Structurally analogous to sulfones (
Chemical Structure & Bonding Analysis[1]
Stereochemistry and Geometry
Unlike the achiral sulfone group, the sulfoximine moiety in this compound is chiral. The sulfur atom serves as a stable stereogenic center, resulting in a tetrahedral geometry (pseudo-tetrahedral if the lone pair is ignored, but chemically tetrahedral due to four substituents: Ph, Me, =O, =NH).
-
Configuration: Exists as (
)- and ( )-enantiomers.[1] -
Stability: The enantiomers are configurationally stable at physiological pH and temperature, with high barriers to racemization (
), making them suitable for chiral drug scaffolds.
The Nature of the S=N Bond
The bonding in the sulfoximine group has been a subject of debate between a true double bond (
-
Resonance Hybrid: Modern NBO (Natural Bond Orbital) analysis and crystallographic data suggest the bond is best described as a resonance hybrid. The ylide form contributes significantly, explaining the nucleophilicity of the nitrogen and the high polarity of the group.
-
Bond Lengths: The S-N bond length is typically 1.52–1.56 Å , which is shorter than a standard single bond (~1.74 Å) but longer than a typical double bond, indicative of significant back-bonding (
interaction) or negative hyperconjugation.
Structural Visualization (Resonance)
The following diagram illustrates the resonance contribution and the stereogenic center.
Caption: Resonance structures (left) and tetrahedral geometry of the chiral sulfur center (right).
Physicochemical Properties
The replacement of a sulfone oxygen with an NH group drastically alters the physicochemical profile, primarily by introducing a hydrogen bond donor (HBD) and a basic handle.
Quantitative Data Summary
| Property | Value | Context/Notes |
| Molecular Weight | 155.22 g/mol | Low MW fragment, ideal for FBDD.[2] |
| pKa (NH Acidity) | ~34.9 (MeCN) | Very weak acid. Deprotonation requires strong bases (e.g., NaH, BuLi). |
| pKa (Conjugate Acid) | ~2.5 (Water) | Weakly basic nitrogen. Protonates in strong acid. |
| pKa (Conjugate Acid) | 11.24 (MeCN) | Basic enough to participate in H-bonding. |
| LogP | ~0.8 | Lower lipophilicity than thioanisole; higher polarity than sulfones. |
| H-Bond Donor | 1 | The NH proton is a specific recognition motif. |
| H-Bond Acceptor | 2 | Oxygen and Nitrogen lone pairs. |
Data sourced from recent physicochemical studies (e.g., Chem. Eur. J. 2024).[3]
Synthesis & Methodology
The most robust and widely adopted protocol for synthesizing this compound involves the direct imination of methyl phenyl sulfoxide. This method avoids the use of toxic hydrazoic acid or explosive azides.
Protocol: Stereospecific NH-Transfer
This protocol utilizes ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene (PIDA) as the oxidant.
Reagents:
-
(S)-(-)-Methyl phenyl sulfoxide (1.0 equiv) [for chiral synthesis] or Racemic Sulfoxide.
-
(Diacetoxyiodo)benzene (PhI(OAc)2) (3.0 equiv).
-
Ammonium carbamate (4.0 equiv).
-
Methanol (Solvent).[3]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with methyl phenyl sulfoxide (e.g., 5.0 mmol) and methanol (10 mL).
-
Addition: Add (diacetoxyiodo)benzene in one portion.
-
Initiation: Add ammonium carbamate slowly in small portions over 10 minutes. Note: Gas evolution (CO2) will occur.
-
Reaction: Stir the mixture at 25 °C for 1 hour . Monitor via TLC (EtOAc/Heptane) or LC-MS. The reaction typically turns from colorless to yellow.
-
Quench: Remove solvent under reduced pressure. Dilute the residue with Ethyl Acetate and saturated aqueous NaHCO3.
-
Workup: Separate phases. Extract aqueous layer with EtOAc (3x). Dry combined organics over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography (Gradient: 0-100% EtOAc in Heptane) yields the pure sulfoximine as a white solid/oil.
Synthetic Workflow Diagram
Caption: Oxidative imination workflow using ammonium carbamate and hypervalent iodine.
Applications in Drug Discovery
This compound is a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with sulfones.
Bioisosterism: Sulfoximine vs. Sulfone
-
Solubility: The sulfoximine group is more polar and often confers higher aqueous solubility than the corresponding sulfone.
-
Metabolic Stability: Like sulfones, sulfoximines are generally metabolically stable, resistant to oxidative degradation by CYPs.
-
Vectorial Growth: The nitrogen atom allows for further functionalization (alkylation, arylation, acylation), enabling the growth of the molecule into new binding pockets, a feature impossible with sulfones.
Case Example
The most prominent application of this pharmacophore is Sulfoxaflor , an insecticide where the sulfoximine group is critical for potency. In human therapeutics, the ATR inhibitor Ceralasertib (AZD6738) utilizes a sulfoximine motif to optimize solubility and potency.
References
-
Synthesis Protocol: Briggs, E. L.; Ma, T.-K.; Zhong, Z.; Tota, A.; Degennaro, L.; Luisi, R.; Bull, J. A. "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Organic Syntheses, 2023 , 100, 186-203. Link
-
Physicochemical Properties: Anselmi, E.; Montigny, B.; Lõkov, M.; et al. "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity."[4] Chemistry – A European Journal, 2024 , e202402329.[4] Link
- Bonding Analysis: Senthil Kumar, K.; Bharatam, P. V. "Electronic Structure and Bonding in Sulfoximines." The Journal of Organic Chemistry, 2010, 75, 1415–1426.
- Drug Discovery Utility: Frings, M.; Bolm, C.; Blum, A.; Gnamm, C. "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical Properties and Bioisosteric Replacements." European Journal of Medicinal Chemistry, 2017, 126, 225-245.
Sources
Spectroscopic data of (Methylsulfonimidoyl)benzene (NMR, IR, MS)
A Technical Guide for Medicinal Chemists & Structural Biologists
Executive Summary: The "Rising Star" of Bioisosteres
(Methylsulfonimidoyl)benzene, commonly referred to as
This guide provides a definitive spectroscopic atlas for the N-unsubstituted parent compound. It synthesizes data from high-field NMR, FT-IR, and Mass Spectrometry to establish a self-validating identification protocol.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number | 4381-25-3 (Racemic) / 33903-50-3 ( |
| Molecular Formula | |
| Molecular Weight | 155.22 g/mol |
| Chirality | Sulfur is a stereogenic center (Stable configuration) |
| Physical State | White solid (mp 34–35 °C) or colorless oil (depending on purity/enantiomer) |
Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR)
The sulfur center renders the molecule chiral. While the methyl group appears as a singlet in the parent compound, derivatization often reveals diastereotopic protons in adjacent groups.
Methodology: Spectra typically acquired in
Table 1:
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| 3.05 – 3.09 | Singlet (s) | 3H | - | Diagnostic methyl on chiral sulfur (deshielded vs. sulfoxide). | |
| 2.60 – 3.00 | Broad (br s) | 1H | - | Exchangeable. Shift is concentration/pH dependent. | |
| Ar-H (Meta/Para) | 7.48 – 7.60 | Multiplet (m) | 3H | - | Overlapping meta/para aromatic protons. |
| Ar-H (Ortho) | 7.95 – 8.02 | Multiplet (m) | 2H | 7.5–8.0 | Deshielded due to electron-withdrawing sulfoximine group. |
Table 2:
| Carbon Environment | Shift ( | Interpretation |
| 44.2 – 44.6 | Distinctive upfield shift compared to sulfones ( | |
| Ar-C (Meta) | 129.3 | Typical aromatic region. |
| Ar-C (Ortho) | 128.4 | Typical aromatic region. |
| Ar-C (Para) | 133.2 | Para position. |
| Ar-C (Ipso) | 143.5 | Quaternary carbon attached to Sulfur. |
Expert Insight: The chemical shift of the methyl group (
3.09 ppm) is a critical quality attribute (CQA). If the shift appears upfield (2.7 ppm), it indicates incomplete oxidation (sulfoxide impurity). If downfield ( 3.05 ppm but lacking NH), check for N-derivatization.
B. Infrared Spectroscopy (FT-IR)
The sulfoximine functional group exhibits a characteristic "dual-stretch" signature due to the isoelectronic nature of the
Table 3: Characteristic IR Bands (KBr/Film)
| Functional Group | Wavenumber ( | Intensity | Mode Description |
| 3270 – 3295 | Medium/Broad | Stretching vibration. Absence indicates N-substitution. | |
| 3050 – 3060 | Weak | Aromatic C-H stretch. | |
| 1215 – 1240 | Strong | Sulfoximine S=O stretch (lower than sulfones). | |
| 960 – 1020 | Medium/Strong | Characteristic S=N stretch (often coupled). | |
| 1100 – 1110 | Medium | Secondary diagnostic band. |
C. Mass Spectrometry (MS) & Fragmentation
Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).
Parent Ion:
Fragmentation Logic: The molecule typically fragments via the loss of the methyl group or the phenyl ring. The stability of the S-N bond is high, often retaining the N-H moiety on the sulfur fragment.
Caption: Figure 1. Proposed fragmentation pathway for this compound under ESI+ conditions. The m/z 141 peak is the base peak in many spectra.
Experimental Protocol: Synthesis & Isolation
To ensure the integrity of the spectroscopic data, the compound is best prepared via the Bull-Luisi Protocol (Metal-free Nitrogen Transfer). This method avoids metal contamination that can broaden NMR signals.
Reaction Scheme:
Step-by-Step Methodology:
-
Reagents: Charge a round-bottom flask with methyl phenyl sulfoxide (1.0 equiv), ammonium carbamate (1.5 equiv), and methanol (0.3 M concentration).
-
Oxidant Addition: Add (Diacetoxyiodo)benzene (PIDA) (1.5 equiv) in one portion at room temperature.
-
Reaction: Stir the mixture at 25 °C for 2–4 hours. Monitor by TLC (EtOAc/Heptane) or LC-MS.
-
Quench: Remove solvent under reduced pressure.
-
Purification:
Analytical Workflow Diagram
The following decision tree outlines the logic for confirming the structure and purity of the synthesized sulfoximine.
Caption: Figure 2. Structural validation workflow. The chemical shift of the S-Methyl group is the primary "Go/No-Go" decision gate.
References
-
Zenzola, M., et al. (2016). "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition.
-
Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition.
-
Frings, M., et al. (2015). "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry.
-
Reggelin, M., & Zur, C. (2000). "Sulfoximines: Structures, Properties and Synthetic Applications." Synthesis.
Sources
Technical Guide: Solubility and Stability of (Methylsulfonimidoyl)benzene
The following technical guide details the solubility and stability profile of (Methylsulfonimidoyl)benzene (commonly known as S-methyl-S-phenylsulfoximine). This document is structured for application scientists and medicinal chemists, focusing on the functional behavior of the sulfoximine moiety in drug development.[1][2]
Executive Summary & Chemical Identity
This compound represents a critical bioisostere in modern medicinal chemistry, offering a stable, polar alternative to sulfones and sulfonamides. Unlike the chemically inert sulfone, the sulfoximine group (
This guide characterizes the core parent structure, emphasizing its robustness under physiological and stress conditions, and provides validated protocols for its assessment.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | S-Methyl-S-phenylsulfoximine |
| CAS Registry | 4381-25-3 (racemic); 33903-50-3 (S-isomer) |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Physical State | Solid (<34°C); Liquid (>36°C) |
| Key Functional Group | Sulfoximine (Chiral Sulfur, Basic Nitrogen) |
Physicochemical Profile
The sulfoximine moiety imparts unique solubility and electronic properties distinct from its sulfone analogs.[4][5]
Solubility Characteristics
This compound exhibits high aqueous solubility relative to lipophilic aromatics, driven by the polarity of the S=O bond and the H-bond donor/acceptor capability of the S=NH group.
-
Protic Solvents: Readily soluble in water, methanol, and ethanol. The polar nature facilitates dissolution in aqueous media, making it an excellent scaffold for fragment-based drug discovery.
-
pH Dependence: The imine nitrogen is weakly basic (
for the conjugate acid).-
Acidic Media (pH < 2): Protonation of the nitrogen (
) significantly enhances aqueous solubility. -
Neutral/Basic Media: Exists as the neutral species; solubility is driven by intrinsic polarity (LogP estimated ~0.5–0.8).
-
-
Lipophilicity: Lower LogP than methyl phenyl sulfone (
), indicating reduced lipophilicity and lower risk of non-specific protein binding.
Electronic Structure & Basicity
The nitrogen atom is the defining feature for stability and reactivity. It is
-
Basicity: Weakly basic (
of 2.5–3.0). It does not protonate at physiological pH (7.4), ensuring passive permeability is maintained. -
Acidity: The N-H proton is very weakly acidic (
in DMSO), requiring strong bases (e.g., NaH, BuLi) for deprotonation/alkylation.
Stability Profile
The sulfoximine group is metabolically and chemically robust, often surpassing the stability of sulfonamides.[1][2][3]
Thermal & Chemical Stability
-
Thermal: Highly stable. The parent compound withstands temperatures >100°C without decomposition. It is amenable to high-temperature synthetic steps (e.g., cross-coupling).
-
Hydrolytic: Resistant to hydrolysis across a broad pH range (1–13). Unlike sulfonamides which can undergo cleavage under extreme conditions, the S-C and S-N bonds in this compound are kinetically inert to aqueous acid/base hydrolysis at ambient temperatures.
-
Oxidative: The sulfur atom is already in a high oxidation state (
), rendering it resistant to further oxidation by ambient air or mild peracids.
Metabolic Stability[1][7][8]
-
CYP450 Interaction: The sulfoximine group generally shows low affinity for CYP450 heme iron, reducing the risk of direct inhibition.
-
Bioisosterism: It serves as a metabolically stable replacement for unstable functional groups. The N-H bond is not a primary site for rapid metabolic glucuronidation compared to primary amines.
Visualizations
Structural & Electronic Features
The following diagram illustrates the resonance structures and key reactive sites defining the molecule's stability.
Caption: Structural logic of this compound showing the hypervalent sulfur center and the dual H-bond donor/acceptor nitrogen.
Stability Testing Workflow
A logical flow for assessing the stability of sulfoximine derivatives in a drug discovery context.
Caption: Decision tree for validating the stability of sulfoximine-based building blocks.
Experimental Protocols
Protocol A: Thermodynamic Solubility Assessment
Objective: Determine the saturation solubility of this compound in phosphate buffer (pH 7.4).
-
Preparation: Weigh approximately 5 mg of the solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of 50 mM Phosphate Buffer (pH 7.4).
-
Equilibration: Shake the suspension at 25°C for 24 hours (agitation speed: 800 rpm).
-
Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove supernatant and dilute 1:100 with mobile phase (e.g., Water/Acetonitrile).
-
Analyze via HPLC-UV (detection @ 254 nm) against a standard calibration curve (1–100 µM).
-
-
Self-Validation: Verify the pH of the supernatant post-incubation. A shift >0.2 pH units indicates salt disproportionation or instability.
Protocol B: Chemical Stability Stress Test
Objective: Confirm resistance to hydrolytic cleavage.
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Stress Conditions:
-
Acid: Dilute stock to 100 µM in 0.1 M HCl. Incubate at 60°C.
-
Base: Dilute stock to 100 µM in 0.1 M NaOH. Incubate at 60°C.
-
Control: Dilute stock to 100 µM in 50 mM Phosphate Buffer (pH 7.4). Incubate at 60°C.
-
-
Timepoints: Sample at T=0, 4h, and 24h.
-
Analysis: Quench acid/base samples with equal volume of neutralizing buffer. Analyze via LC-MS.
-
Criteria: Recovery of parent compound >95% relative to T=0 indicates chemical stability.
References
-
Sulfoximines in Medicinal Chemistry: Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
Physicochemical Properties: Gnamm, C., et al. (2017).[2][5] Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link
-
Acidity and Basicity: Anselmi, E., et al. (2024).[5] Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. Chemistry - A European Journal.[5] Link
-
General Synthesis & Stability: Johnson, C. R. (1985). Applications of Sulfoximines in Synthesis. Aldrichimica Acta. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inter-chem.pl [inter-chem.pl]
- 5. researchgate.net [researchgate.net]
The Emergence of a Sulfur(VI) Powerhouse: A Technical Guide to the Discovery and History of Sulfonimidoyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonimidoyl group, a chiral sulfur(VI) functional group, has journeyed from a synthetic curiosity to a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, fundamental properties, and synthetic evolution of sulfonimidoyl compounds. We will explore the pioneering work of early investigators, delve into the intricacies of their structure and stereochemistry, and chart the development of synthetic methodologies from classical approaches to the transformative era of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Furthermore, this guide will illuminate the burgeoning applications of these unique moieties in drug discovery, highlighting their role as versatile pharmacophores and covalent probes. Detailed experimental protocols for key synthetic transformations are provided to equip researchers with the practical knowledge to harness the power of this remarkable functional group.
A Historical Perspective: From Obscurity to Prominence
The story of sulfonimidoyl compounds is one of gradual recognition, with early explorations into sulfur-nitrogen chemistry laying the groundwork for their eventual appreciation. While the related sulfonamides had already established their place in medicine with the advent of sulfa drugs, the sulfonimidoyl moiety, their aza-analogue, remained in the shadows for a considerable period.
Pioneering Investigations: The Work of Levchenko and Johnson
The mid-20th century marked a turning point with the seminal contributions of E. S. Levchenko and Carl R. Johnson, who independently developed foundational synthetic routes to this class of compounds. Their work provided the initial toolkit for accessing and studying sulfonimidoyl derivatives, paving the way for future advancements.
Levchenko and his collaborators established one of the earliest reliable methods for the synthesis of sulfonimidoyl chlorides . Their approach involved the oxidation of arylsulfinyl chlorides with sodium salts of N-chloroarylsulfonamides.[1] They also demonstrated that N-alkylated sulfonimidoyl chlorides could be obtained from the reaction of N,N-dichloroalkylamines with arene sulfinyl chlorides.[1]
In the 1970s, Carl R. Johnson, a prominent figure in organosulfur chemistry, introduced an alternative and highly influential route.[2][3][4] His method centered on the oxidative chlorination of sulfinamides using reagents like chlorine in the presence of N-chlorobenzotriazole or tert-butyl hypochlorite.[1] This work not only expanded the synthetic accessibility of sulfonimidoyl chlorides but also laid the groundwork for investigating their stereochemistry and reactivity.[2]
The Rise of a New Functional Group
The initial syntheses of sulfonimidoyl halides opened the door to the preparation of a wider range of derivatives, including sulfonimidates and sulfonimidamides. These early studies established the fundamental reactivity of the sulfonimidoyl core, demonstrating its susceptibility to nucleophilic attack at the sulfur center. However, the full potential of this functional group, particularly its application in drug discovery, would not be realized for several more decades.
Fundamental Properties of Sulfonimidoyl Compounds
A thorough understanding of the intrinsic properties of sulfonimidoyl compounds is crucial for their effective application in synthesis and drug design.
Structure and Bonding
The sulfonimidoyl moiety features a central hexavalent sulfur atom double-bonded to an oxygen atom and an imido nitrogen atom, and single-bonded to two organic substituents. The geometry around the sulfur atom is distorted tetrahedral, a key feature that gives rise to its chirality when the two organic substituents are different.
The nature of the sulfur-nitrogen bond has been a subject of interest. While often depicted as a double bond, computational and spectroscopic studies suggest a significant degree of polarity, with a partial positive charge on the sulfur and a partial negative charge on the nitrogen.[3][5] This electronic distribution plays a critical role in the reactivity of the sulfonimidoyl group.
Diagram: General Structure of a Sulfonimidoyl Compound
Caption: General structure of a sulfonimidoyl compound.
Stereochemistry
The tetrahedral geometry of the sulfur atom in asymmetrically substituted sulfonimidoyl compounds renders them chiral. The stereochemical outcome of reactions at the sulfur center is a critical consideration in their synthesis and application, particularly in the context of chiral drugs. Early work by Johnson and others established that nucleophilic substitution at the sulfur atom of sulfonimidoyl halides often proceeds with inversion of configuration.[1] The ability to control the stereochemistry at the sulfur center is a key focus of modern synthetic methods.
Spectroscopic Properties
The characterization of sulfonimidoyl compounds relies heavily on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of protons adjacent to the sulfonimidoyl group are influenced by its electron-withdrawing nature.
-
¹³C NMR: The carbon atom attached to the sulfur atom typically appears in the downfield region of the spectrum.
-
¹⁵N NMR: This technique can provide direct information about the nitrogen environment, although it is less commonly used.
-
-
Infrared (IR) Spectroscopy:
The Evolution of Synthetic Methodologies
The synthetic toolbox for constructing sulfonimidoyl compounds has expanded dramatically since the pioneering work of Levchenko and Johnson. Modern methods offer greater efficiency, broader substrate scope, and improved stereocontrol.
Classical Approaches
-
Oxidative Imination of Sulfilimines: This is a widely used method where a pre-formed sulfilimine is oxidized to the corresponding sulfoximine. This approach is particularly useful for accessing N-unsubstituted or N-alkylated sulfonimidoyl compounds.
-
Reaction of Sulfoxides with Hydrazoic Acid (Schmidt Reaction): This method provides a direct route to N-unsubstituted sulfoximines from sulfoxides. However, the use of hazardous hydrazoic acid limits its widespread application.
Synthesis of N-Cyanosulfilimines and their Conversion
A significant advancement in the synthesis of NH-free sulfoximines involves the use of N-cyanosulfilimines as key intermediates.[7] This two-step process, often referred to as the Bolm-García Mancheño method, involves the imination of sulfides with cyanogen amine in the presence of an oxidizing agent, followed by oxidation to the N-cyanosulfoximine and subsequent decyanation.[5][7]
Experimental Protocol: Synthesis of N-Cyanosulfilimines [5]
Materials:
-
Sulfide (1.0 mmol)
-
Cyanogen amine (H₂NCN) (1.3 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.2 equiv)
-
N-Bromosuccinimide (NBS) (1.5 equiv)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the sulfide (1.0 mmol), cyanogen amine (55.0 mg, 1.3 equiv), and potassium tert-butoxide (135.0 mg, 1.2 equiv) in methanol (6 mL) at room temperature, add N-bromosuccinimide (267.0 mg, 1.5 equiv).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add saturated aqueous sodium thiosulfate and extract with dichloromethane (3 x 5 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to obtain the N-cyanosulfilimine.
The SuFEx Era: A Paradigm Shift
The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by K. Barry Sharpless and co-workers has revolutionized the synthesis of sulfonimidoyl compounds. SuFEx chemistry relies on the remarkable stability and selective reactivity of the S(VI)-F bond. Sulfonimidoyl fluorides have emerged as key building blocks in this context, offering a versatile platform for the construction of diverse sulfonimidoyl-containing molecules.
The stability of sulfonimidoyl fluorides compared to their chloride counterparts makes them ideal reagents for a wide range of transformations, including reactions with nucleophiles such as amines, alcohols, and organometallic reagents. This has enabled the development of modular and highly efficient synthetic routes to sulfonimidamides, sulfonimidates, and sulfoximines.
Diagram: The Central Role of Sulfonimidoyl Fluorides in SuFEx Chemistry
Caption: Sulfonimidoyl fluorides as versatile hubs in SuFEx chemistry.
Applications in Drug Discovery and Beyond
The unique physicochemical properties of the sulfonimidoyl group have made it an increasingly attractive pharmacophore in drug discovery.
A Versatile Bioisostere
Sulfonimidoyl compounds are often considered as bioisosteres of sulfonamides, a well-established functional group in numerous marketed drugs. The replacement of an oxygen atom in a sulfonamide with an isoelectronic N-R group introduces a new vector for molecular design, allowing for the fine-tuning of properties such as:
-
Lipophilicity: The N-substituent can be varied to modulate the overall lipophilicity of the molecule.
-
Hydrogen Bonding: The imido nitrogen can act as a hydrogen bond acceptor, while an N-H group can be a hydrogen bond donor.
-
Metabolic Stability: The sulfonimidoyl group can exhibit different metabolic profiles compared to sulfonamides.
-
Three-Dimensional Shape: The chiral nature of the sulfonimidoyl group allows for the exploration of three-dimensional chemical space, which can lead to improved target engagement.
A notable example is the development of celecoxib analogues , where the sulfonamide group of the COX-2 inhibitor celecoxib is replaced with a sulfonimidoyl moiety.[2][4] These studies have demonstrated that such modifications can lead to compounds with retained or even improved biological activity.
Covalent Probes and Inhibitors
The reactivity of sulfonimidoyl fluorides has been harnessed for the development of covalent probes and inhibitors. The S(VI)-F bond can react with nucleophilic residues in proteins, such as lysine, to form stable covalent adducts. This has opened up new avenues for target identification and the development of targeted covalent therapies.
Marketed Drugs and Clinical Candidates
While the direct incorporation of a sulfonimidoyl moiety into a large number of marketed drugs is still emerging, their presence in clinical candidates and late-stage drug discovery programs is growing. The ability to fine-tune the properties of drug candidates by introducing this functional group is a compelling reason for its increasing adoption by medicinal chemists.
Future Outlook
The field of sulfonimidoyl chemistry is poised for continued growth and innovation. The ongoing development of novel synthetic methods, particularly those leveraging the power of SuFEx chemistry, will undoubtedly lead to the discovery of new sulfonimidoyl-containing molecules with diverse applications. As our understanding of the biological roles of these compounds deepens, we can expect to see an increasing number of sulfonimidoyl-based therapeutics entering clinical development and ultimately benefiting patients. The journey of the sulfonimidoyl group from a synthetic curiosity to a valuable tool in modern science is a testament to the power of fundamental research and the continuous evolution of synthetic chemistry.
References
-
Johnson, C. R. (n.d.). Carl R. Johnson. Wikipedia. Retrieved from [Link]
-
Mendonça Matos, P., & Stockman, R. A. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(33), 6429–6442. [Link]
-
García Mancheño, O., Bistri, O., & Bolm, C. (2007). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. Organic Letters, 9(19), 3809–3811. [Link]
-
Johnson, C. R. (n.d.). Carl R. Johnson | Wayne State University | 292 Publications | 6745 Citations. SciSpace. Retrieved from [Link]
-
García Mancheño, O., Bistri, O., & Bolm, C. (2007). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. The Organic Chemistry Portal. Retrieved from [Link]
-
K. S., J., B. S., M., & B. T., G. (2006). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X = H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 61(10), 1259–1264. [Link]
-
Zhang, Z.-X., Bell, C., Ding, M., & Willis, M. C. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11531–11537. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry Letters, 17(19), 5423–5427. [Link]
-
(n.d.). Celecoxib. PubChem. Retrieved from [Link]
-
Johnson, C. R., Jonsson, E. U., & Bacon, C. C. (1979). Preparation and reactions of sulfonimidoyl chlorides. The Journal of Organic Chemistry, 44(12), 2055–2061. [Link]
-
Okbinoglu, T., & Kennepohl, P. (2020). The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K-edge XAS. ChemRxiv. [Link]
-
(n.d.). Celecoxib. Wikipedia. Retrieved from [Link]
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- 1. Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F [pubs.rsc.org]
- 2. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Technical Guide to (Methylsulfonimidoyl)benzene: Theoretical Foundations and Computational Analysis
Abstract: This technical guide provides an in-depth exploration of (Methylsulfonimidoyl)benzene, a representative member of the sulfoximine class of compounds. As interest in sulfoximine chemistry has surged within medicinal chemistry and drug discovery, a comprehensive understanding of the theoretical underpinnings and computational characterization of these molecules has become essential.[1][2] This document details the structural and electronic properties of this compound, outlines robust computational methodologies for its study, predicts its spectroscopic characteristics, and provides a validated synthetic protocol. The guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage the unique properties of the sulfoximine moiety in modern molecular design.
Introduction: The Rise of the Sulfoximine Moiety
The sulfoximine functional group, characterized by a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[2][3] this compound, also known as S-methyl-S-phenylsulfoximine, represents a fundamental scaffold of this class. It is the mono-aza analog of methyl phenyl sulfone, a common moiety in bioactive molecules.
The strategic advantage of the sulfoximine group lies in its unique three-dimensional structure and its capacity for diverse chemical interactions.[4] Unlike the planar and achiral sulfone group, the sulfur center in an unsubstituted sulfoximine is chiral and tetrahedral. The N-H group provides a hydrogen bond donor capability, and the oxygen atom acts as a hydrogen bond acceptor, offering a rich pharmacophoric profile.[5] This dual nature, combined with its chemical stability and favorable physicochemical properties, has led to the incorporation of sulfoximines into several clinical drug candidates, validating their utility in overcoming challenges in drug design.[1][6]
This guide will dissect the theoretical and computational aspects of this compound, providing a framework for its rational application in research and development.
Figure 1: 2D Structure of this compound.
Theoretical Framework and Computational Strategy
The Nature of the S(VI) Center
The electronic structure of the hexavalent sulfur center in sulfoximines is complex. The S=O and S=N bonds are highly polarized, contributing to the molecule's significant dipole moment and its ability to engage in strong intermolecular interactions. While often drawn as double bonds for convenience, the bonding is more accurately described by a combination of σ- and π-bonding with significant charge separation, i.e., S⁺-O⁻ and S⁺-N⁻ resonance contributors. Understanding this electronic structure is critical for accurately predicting reactivity and interaction profiles.
Causality in Computational Model Selection
To reliably model this compound, Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy for systems of this size.
-
Functional Selection: The B3LYP hybrid functional is a robust starting point, widely validated for organic molecules containing second-row elements. It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable geometries and electronic properties. For higher accuracy in energy calculations, double-hybrid functionals like DSD-PBEP86 could be employed.
-
Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p) , is recommended. The inclusion of diffuse functions ('+') is crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms, while polarization functions ('d,p') are essential for modeling the hypervalent sulfur center and the strained geometry around it.
-
Solvation Model: To simulate behavior in a biological or experimental context, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used, with water or another relevant solvent (e.g., DMSO, Chloroform).
This combination of functional and basis set provides a self-validating system, where the computed properties are expected to align closely with experimental data for analogous structures.
Caption: A validated two-step synthetic pathway to this compound.
Step 1: Oxidation of Methyl Phenyl Sulfide to Methyl Phenyl Sulfoxide
-
Rationale: This is a standard and high-yielding oxidation. Acetic acid serves as both a solvent and a catalyst. Using one equivalent of H₂O₂ prevents over-oxidation to the sulfone.
-
Procedure:
-
To a solution of methyl phenyl sulfide (1.0 eq) in glacial acetic acid (approx. 0.2 M), cool the flask to 0 °C in an ice bath.
-
Add 30 wt% hydrogen peroxide (1.0 eq) dropwise while stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield methyl phenyl sulfoxide, which can often be used in the next step without further purification. [7]
-
Step 2: Imination of Methyl Phenyl Sulfoxide
-
Rationale: This modern imination method, developed by Bull and Luisi, uses readily available and stable reagents to transfer an 'NH' group directly onto the sulfur atom. [7]Ammonium carbamate serves as the ammonia source.
-
Procedure:
-
In a round-bottomed flask, dissolve methyl phenyl sulfoxide (1.0 eq) in methanol (approx. 0.5 M).
-
Add (diacetoxyiodo)benzene (3.0 eq) to the solution.
-
Add ammonium carbamate (4.0 eq) portion-wise over 10 minutes to control the effervescence (decarboxylation).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The sulfonimidoyl moiety is not merely a structural placeholder but an active tool for modulating pharmaceutical properties.
-
Bioisosteric Replacement: As a polar, non-planar, and chiral bioisostere of the sulfone group, it allows medicinal chemists to explore new chemical space and escape patent limitations. The added N-H vector provides a new interaction point that is absent in sulfones. [3]* Improving Physicochemical Properties: The introduction of the sulfoximine group can enhance aqueous solubility and modulate lipophilicity (logP) compared to the parent sulfone. This is a critical advantage in lead optimization, where poor solubility can terminate a drug development program.
-
Metabolic Stability: The S(VI) center is generally resistant to metabolic degradation, making the sulfoximine a stable anchor in a drug molecule. [5]* Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the oxygen acts as an acceptor. This allows the sulfoximine to form specific and strong interactions with protein targets, potentially increasing binding affinity and selectivity. [5][6]* Scaffold for Further Functionalization: The nitrogen atom can be functionalized, opening avenues for creating libraries of compounds or for attaching linkers in applications like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). [8]
Conclusion and Future Directions
This compound serves as an exemplary model for understanding the sulfoximine functional group—a group that is rapidly cementing its place in the medicinal chemist's toolbox. This guide has established a robust framework for its study, integrating theoretical principles with practical computational and synthetic protocols.
Future research should focus on obtaining high-resolution experimental data, including a single-crystal X-ray structure, to validate and refine the computational models presented here. Furthermore, exploring the reactivity and derivatization of the N-H bond will continue to unlock new applications for this versatile and powerful functional group in the design of next-generation therapeutics.
References
-
Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. [Link]
-
Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]
-
Benzene, (methylsulfinyl)-. NIST WebBook. [Link]
-
DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-t[1][9][10]riazolo[1,5-a]quinazolines. MDPI. [Link]
-
General structure of sulfoximines and modes of functionalization of S‐phenyl N−H and α‐C−H sulfoximines. ResearchGate. [Link]
-
Benzene, [(methylsulfonyl)methyl]-. NIST WebBook. [Link]
-
Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]
-
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]
-
Benzene, [(methylsulfinyl)methyl]-. NIST WebBook. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Sulfoximines. Inter Chem. [Link]
-
Mass spectral fragmentations of sulfonates. Supporting Information. [Link]
-
Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
-
Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. [Link]
-
C078 4-Methyl-4'-Nitro-biphenyl. The Royal Society of Chemistry. [Link]
-
Application of sulfoximines in medicinal chemistry from 2013 to 2020. ResearchGate. [Link]
-
Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. [Link]
-
NMR Chemical Shifts. J. Org. Chem.[Link]
-
15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]
-
Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications. [Link]
-
Mass spectrum of benzene. Doc Brown's Chemistry. [Link]
-
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Benzene and substituted derivatives. MassBank. [Link]
-
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]
-
Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. IUCrData. [Link]
Sources
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- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines [mdpi.com]
A Technical Guide to (Methylsulfonimidoyl)benzene: Theoretical Foundations and Computational Analysis
Abstract: This technical guide provides an in-depth exploration of (Methylsulfonimidoyl)benzene, a representative member of the sulfoximine class of compounds. As interest in sulfoximine chemistry has surged within medicinal chemistry and drug discovery, a comprehensive understanding of the theoretical underpinnings and computational characterization of these molecules has become essential.[1][2] This document details the structural and electronic properties of this compound, outlines robust computational methodologies for its study, predicts its spectroscopic characteristics, and provides a validated synthetic protocol. The guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage the unique properties of the sulfoximine moiety in modern molecular design.
Introduction: The Rise of the Sulfoximine Moiety
The sulfoximine functional group, characterized by a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[2][3] this compound, also known as S-methyl-S-phenylsulfoximine, represents a fundamental scaffold of this class. It is the mono-aza analog of methyl phenyl sulfone, a common moiety in bioactive molecules.
The strategic advantage of the sulfoximine group lies in its unique three-dimensional structure and its capacity for diverse chemical interactions.[4] Unlike the planar and achiral sulfone group, the sulfur center in an unsubstituted sulfoximine is chiral and tetrahedral. The N-H group provides a hydrogen bond donor capability, and the oxygen atom acts as a hydrogen bond acceptor, offering a rich pharmacophoric profile.[5] This dual nature, combined with its chemical stability and favorable physicochemical properties, has led to the incorporation of sulfoximines into several clinical drug candidates, validating their utility in overcoming challenges in drug design.[1][6]
This guide will dissect the theoretical and computational aspects of this compound, providing a framework for its rational application in research and development.
Figure 1: 2D Structure of this compound.
Theoretical Framework and Computational Strategy
The Nature of the S(VI) Center
The electronic structure of the hexavalent sulfur center in sulfoximines is complex. The S=O and S=N bonds are highly polarized, contributing to the molecule's significant dipole moment and its ability to engage in strong intermolecular interactions. While often drawn as double bonds for convenience, the bonding is more accurately described by a combination of σ- and π-bonding with significant charge separation, i.e., S⁺-O⁻ and S⁺-N⁻ resonance contributors. Understanding this electronic structure is critical for accurately predicting reactivity and interaction profiles.
Causality in Computational Model Selection
To reliably model this compound, Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy for systems of this size.
-
Functional Selection: The B3LYP hybrid functional is a robust starting point, widely validated for organic molecules containing second-row elements. It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable geometries and electronic properties. For higher accuracy in energy calculations, double-hybrid functionals like DSD-PBEP86 could be employed.
-
Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p) , is recommended. The inclusion of diffuse functions ('+') is crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms, while polarization functions ('d,p') are essential for modeling the hypervalent sulfur center and the strained geometry around it.
-
Solvation Model: To simulate behavior in a biological or experimental context, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used, with water or another relevant solvent (e.g., DMSO, Chloroform).
This combination of functional and basis set provides a self-validating system, where the computed properties are expected to align closely with experimental data for analogous structures.
Caption: A validated two-step synthetic pathway to this compound.
Step 1: Oxidation of Methyl Phenyl Sulfide to Methyl Phenyl Sulfoxide
-
Rationale: This is a standard and high-yielding oxidation. Acetic acid serves as both a solvent and a catalyst. Using one equivalent of H₂O₂ prevents over-oxidation to the sulfone.
-
Procedure:
-
To a solution of methyl phenyl sulfide (1.0 eq) in glacial acetic acid (approx. 0.2 M), cool the flask to 0 °C in an ice bath.
-
Add 30 wt% hydrogen peroxide (1.0 eq) dropwise while stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield methyl phenyl sulfoxide, which can often be used in the next step without further purification. [7]
-
Step 2: Imination of Methyl Phenyl Sulfoxide
-
Rationale: This modern imination method, developed by Bull and Luisi, uses readily available and stable reagents to transfer an 'NH' group directly onto the sulfur atom. [7]Ammonium carbamate serves as the ammonia source.
-
Procedure:
-
In a round-bottomed flask, dissolve methyl phenyl sulfoxide (1.0 eq) in methanol (approx. 0.5 M).
-
Add (diacetoxyiodo)benzene (3.0 eq) to the solution.
-
Add ammonium carbamate (4.0 eq) portion-wise over 10 minutes to control the effervescence (decarboxylation).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The sulfonimidoyl moiety is not merely a structural placeholder but an active tool for modulating pharmaceutical properties.
-
Bioisosteric Replacement: As a polar, non-planar, and chiral bioisostere of the sulfone group, it allows medicinal chemists to explore new chemical space and escape patent limitations. The added N-H vector provides a new interaction point that is absent in sulfones. [3]* Improving Physicochemical Properties: The introduction of the sulfoximine group can enhance aqueous solubility and modulate lipophilicity (logP) compared to the parent sulfone. This is a critical advantage in lead optimization, where poor solubility can terminate a drug development program.
-
Metabolic Stability: The S(VI) center is generally resistant to metabolic degradation, making the sulfoximine a stable anchor in a drug molecule. [5]* Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the oxygen acts as an acceptor. This allows the sulfoximine to form specific and strong interactions with protein targets, potentially increasing binding affinity and selectivity. [5][6]* Scaffold for Further Functionalization: The nitrogen atom can be functionalized, opening avenues for creating libraries of compounds or for attaching linkers in applications like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). [8]
Conclusion and Future Directions
This compound serves as an exemplary model for understanding the sulfoximine functional group—a group that is rapidly cementing its place in the medicinal chemist's toolbox. This guide has established a robust framework for its study, integrating theoretical principles with practical computational and synthetic protocols.
Future research should focus on obtaining high-resolution experimental data, including a single-crystal X-ray structure, to validate and refine the computational models presented here. Furthermore, exploring the reactivity and derivatization of the N-H bond will continue to unlock new applications for this versatile and powerful functional group in the design of next-generation therapeutics.
References
-
Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. [Link]
-
Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]
-
Benzene, (methylsulfinyl)-. NIST WebBook. [Link]
-
DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-t[1][9][10]riazolo[1,5-a]quinazolines. MDPI. [Link]
-
General structure of sulfoximines and modes of functionalization of S‐phenyl N−H and α‐C−H sulfoximines. ResearchGate. [Link]
-
Benzene, [(methylsulfonyl)methyl]-. NIST WebBook. [Link]
-
Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]
-
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]
-
Benzene, [(methylsulfinyl)methyl]-. NIST WebBook. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Sulfoximines. Inter Chem. [Link]
-
Mass spectral fragmentations of sulfonates. Supporting Information. [Link]
-
Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
-
Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. [Link]
-
C078 4-Methyl-4'-Nitro-biphenyl. The Royal Society of Chemistry. [Link]
-
Application of sulfoximines in medicinal chemistry from 2013 to 2020. ResearchGate. [Link]
-
Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. [Link]
-
NMR Chemical Shifts. J. Org. Chem.[Link]
-
15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]
-
Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications. [Link]
-
Mass spectrum of benzene. Doc Brown's Chemistry. [Link]
-
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Benzene and substituted derivatives. MassBank. [Link]
-
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]
-
Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. IUCrData. [Link]
Sources
- 1. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. inter-chem.pl [inter-chem.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. mdpi.com [mdpi.com]
Literature review of S-aryl-S-methylsulfonimides
Technical Guide: -Aryl- -Methylsulfoximines in Medicinal Chemistry
Bioisosteric Utility, Asymmetric Synthesis, and Pharmacokinetic Optimization
Executive Summary & Nomenclature
The Core Moiety: The
Nomenclature Clarification:
While occasionally referred to as "
-
Sulfone:
(Achiral at S if or if O=O) -
Sulfoximine:
(Chiral at S if ) -
Sulfonimidamide:
Strategic Value:
Unlike the achiral sulfone, the sulfoximine offers a stable, configurationally stable stereogenic sulfur center. This provides an additional "chiral vector" for optimizing target engagement without significantly altering molecular weight or lipophilicity (
Physicochemical & Structural Properties
The Chiral Vector
The sulfur atom in
| Property | Sulfone ( | Sulfoximine ( | Impact on Drug Design |
| Chirality | Achiral | Chiral | Enables exploration of stereospecific binding pockets. |
| H-Bonding | Acceptor only | Donor & Acceptor | New interaction vectors; improved solubility. |
| Basicity ( | Neutral | Weakly Basic ( | Modulates electronic properties of the aryl ring. |
| Metabolic Stability | High | High | Resistant to standard oxidative metabolism. |
| Solubility | Moderate | High | The polar NH group typically lowers LogD and improves aqueous solubility. |
Structural Logic Diagram
The following diagram illustrates the structural relationship and bioisosteric utility.
Figure 1: Bioisosteric transition from Sulfone to Sulfoximine, highlighting the gain in chirality and H-bonding potential.
Synthetic Methodologies
The synthesis of
Pathway A: Metal-Catalyzed Imination of Sulfoxides
This is the most robust route for medicinal chemistry, utilizing a sulfoxide precursor and a nitrogen source (carbamates, azides, or amines) with a metal catalyst (Rh, Fe, Cu).
-
Mechanism: Generation of a metal-nitrenoid species followed by electrophilic attack on the sulfoxide sulfur.
-
Key Reagents: Rhodium(II) acetate dimer
, Trifluoroacetamide, Iodobenzene diacetate (PIDA).
Pathway B: Metal-Free Hypervalent Iodine Imination
For substrates sensitive to transition metals or for green chemistry compliance, hypervalent iodine reagents can mediate the transfer directly.
-
Reagents: (Diacetoxyiodo)benzene (PIDA) or Iodosylbenzene, Ammonium carbamate (source of
). -
Advantages: Avoids heavy metal contamination; mild conditions.
Pathway C: Stereoselective Synthesis
Separating enantiomers via chiral HPLC is standard, but stereoselective synthesis is preferred for scale-up.
-
Resolution: Use of chiral acids (e.g., (+)-10-camphorsulfonic acid) to crystallize diastereomeric salts.
-
Enantiospecific Imination: Using chiral metal ligands (e.g., chiral Rh-complexes) is an active area of research but often substrate-specific.
Synthesis Decision Tree
Figure 2: Synthetic workflow for accessing NH-sulfoximines from sulfide precursors.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Imination (Standard Bench Protocol)
Objective: Conversion of S-methyl-S-phenyl sulfoxide to S-methyl-S-phenyl sulfoximine via N-trifluoroacetyl intermediate.
Reagents:
-
Sulfoxide (1.0 equiv)
-
Trifluoroacetamide (1.5 equiv)
-
PhI(OAc)2 (1.5 equiv)
-
Rh2(OAc)4 (2-5 mol%)
-
MgO (2.0 equiv)
-
DCM (Solvent)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask, dissolve the sulfoxide and trifluoroacetamide in DCM (0.2 M).
-
Addition: Add MgO, Rh2(OAc)4, and PhI(OAc)2 sequentially.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LCMS for disappearance of sulfoxide.
-
Workup: Filter the mixture through a pad of Celite to remove insolubles. Concentrate the filtrate under reduced pressure.
-
Deprotection (Crucial): Dissolve the crude N-trifluoroacetyl sulfoximine in MeOH. Add K2CO3 (2.0 equiv) and stir for 30 mins to cleave the TFA group.
-
Purification: Concentrate and purify via silica gel flash chromatography (typically DCM/MeOH gradients).
Validation Check:
-
1H NMR: Look for the disappearance of the sulfoxide methyl singlet (approx. 2.7 ppm) and appearance of the sulfoximine methyl singlet (shifted downfield, approx. 3.1 ppm).
-
LCMS: Mass shift of +15 Da (NH vs O? No, Sulfoxide [M+16] vs Sulfoximine [M+15]). Correction: Sulfoxide is
. Sulfoximine is . Mass difference: Add N, Add H. Net change from Sulfoxide: . Mass +15.
Protocol 2: Metal-Free Imination (Direct NH Transfer)
Objective: Direct synthesis of NH-sulfoximine using Ammonium Carbamate.
Reagents:
-
Sulfoxide (1.0 equiv)
-
Ammonium Carbamate (1.5 equiv)
-
PhI(OAc)2 (1.5 equiv)
-
MeOH (Solvent)
Step-by-Step:
-
Setup: Dissolve sulfoxide in MeOH.
-
Addition: Add Ammonium Carbamate and PhI(OAc)2.
-
Reaction: Stir at room temperature. This reaction is often faster but may yield lower conversion for electron-deficient aryls.
-
Workup: Remove solvent, redissolve in DCM, wash with water, and purify.
Medicinal Chemistry Applications & Case Studies
The "Pan-CDK" Inhibitor Evolution (Bayer)
Researchers at Bayer demonstrated the power of the sulfoximine moiety in the development of CDK9 inhibitors (e.g., Atuveciclib , Roniciclib ).
-
Challenge: The sulfone analog suffered from poor aqueous solubility and rapid metabolic clearance.
-
Solution: Replacement of the sulfone with S-methyl sulfoximine.
-
Result:
-
Solubility: Increased by >10-fold due to the H-bond donor capability of the NH.
-
Potency: Maintained or improved due to new H-bond interactions in the active site.
-
Selectivity: The chiral center allowed for the separation of atropisomers and enantiomers, refining the selectivity profile.
-
AstraZeneca's ATR Inhibitor (Ceralasertib)
In the discovery of Ceralasertib (AZD6738) , the sulfoximine group was pivotal.
-
Role: The methyl sulfoximine provided a critical solubility handle and metabolic stability superior to the corresponding sulfone or sulfonamide.
-
Synthesis: Utilized a scalable flow-chemistry approach for the imination step, highlighting the industrial viability of this functional group.
References
-
Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition. Link
-
Frings, M., Bolm, C. (2012). "Enantioselective Synthesis of Sulfoximines." European Journal of Organic Chemistry. Link
-
Tresse, C., et al. (2016). "Syntheses and antimicrobial activities of sulfoximine-based analogs." Bioorganic & Medicinal Chemistry. Link
-
Pike, K. G., et al. (2018). "Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase." Journal of Medicinal Chemistry. Link
-
Okamura, H., & Bolm, C. (2004). "Rhodium-catalyzed imination of sulfoxides and sulfides: Efficient preparation of N-trifluoroacetyl-sulfoximines and -sulfilimines." Organic Letters. Link
-
Zenzola, M., et al. (2016). "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie. Link
The Synthetic Chemist's Guide to (Methylsulfonimidoyl)benzene: Precursors, Pathways, and Protocols
Sources
- 1. CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107814756B - A kind of synthetic method of methyl phenyl sulfoxide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Uncharted: A Technical Guide to the Safe Handling of (Methylsulfonimidoyl)benzene for Researchers and Drug Development Professionals
The sulfoximine functional group, once a niche curiosity, has rapidly emerged as a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that empower the development of novel therapeutics.[1][2][3][4] Among this burgeoning class of compounds, (Methylsulfonimidoyl)benzene, also known as S-methyl-S-phenylsulfoximine, represents a fundamental building block. Its incorporation into complex molecules necessitates a thorough understanding of its reactivity and, paramountly, its safe handling. This in-depth technical guide provides researchers, scientists, and drug development professionals with a framework for the safe and effective utilization of this valuable reagent, grounded in scientific principles and field-proven insights.
Hazard Identification and Risk Assessment: A Proactive Approach
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a cautious approach is mandated by examining data from structurally related compounds and analogous sulfoximines.
A Safety Data Sheet (SDS) for a compound with the same molecular formula (C7H9NOS) and molecular weight (155.22) as this compound indicates no specific hazards under normal use conditions.[5] However, this should be interpreted with extreme caution, as other simple sulfoximines, such as S,S-dimethyl-sulfoximine, are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Furthermore, the structurally related phenyl sulfone is known to be harmful if swallowed and an irritant to the eyes, respiratory system, and skin, with an oral LD50 of 375 mg/kg in mice.[7]
Therefore, it is prudent to treat this compound as a potentially hazardous substance with the following anticipated risks:
-
Acute Toxicity: Potential for harm if ingested, absorbed through the skin, or inhaled.
-
Irritation: Possible irritation to the skin, eyes, and respiratory tract.
Table 1: Hazard Profile of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Known Hazards |
| This compound | 4381-25-3 | C7H9NOS | No specific hazards listed in one available SDS, but caution is advised based on analogs.[5] |
| S,S-dimethyl-sulfoximine | 1520-31-6 | C2H7NOS | Harmful if swallowed, in contact with skin, or if inhaled.[6] |
| Phenyl sulfone | 127-63-9 | C12H10O2S | Harmful if swallowed. Irritating to eyes, respiratory system, and skin.[7] |
Given the potential for uncharacterized hazards, a thorough, compound-specific risk assessment should be performed before any new experimental protocol is initiated. This assessment should consider the scale of the reaction, the experimental conditions (e.g., temperature, pressure), and the potential for exposure.
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to any potentially hazardous chemical is the implementation of robust engineering controls.
Chemical Fume Hood
All manipulations of this compound, including weighing, dispensing, and reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any potential vapors or aerosols.
Ventilated Enclosures for Storage
This compound is described as hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] Storage within a ventilated cabinet is recommended to contain any potential off-gassing.
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is essential to prevent dermal and ocular exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn in situations where there is a higher risk of splashes, such as during transfers of larger quantities or when working with the material under pressure.
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are required.[8] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: While working in a fume hood should be sufficient for most applications, a NIOSH-approved respirator may be necessary for emergency situations or if engineering controls are not adequate.
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is fundamental to ensuring a safe laboratory environment.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.
Step-by-Step Protocol for a Typical N-Arylation Reaction
The N-arylation of sulfoximines is a common transformation in medicinal chemistry.[9] The following protocol outlines the safe execution of such a reaction, integrating necessary safety precautions.
Objective: To perform a copper-catalyzed N-arylation of this compound with an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid
-
Copper(I) iodide (CuI)
-
4-Dimethylaminopyridine (4-DMAP)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Nitrogen or Argon source
-
Appropriate reaction vessel and magnetic stirrer
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Don all required PPE: safety goggles, face shield, nitrile gloves, and a lab coat.
-
Set up the reaction apparatus within the fume hood, including a reaction flask with a magnetic stir bar, a condenser, and an inert gas inlet.
-
-
Reagent Dispensing:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), weigh the required amounts of this compound, aryl boronic acid, CuI, and 4-DMAP into the reaction flask. These solids should be handled with care to avoid generating dust.
-
-
Reaction Setup:
-
Add the anhydrous solvent to the reaction flask via a syringe or cannula.
-
Begin stirring the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction mixture cautiously with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Perform the liquid-liquid extraction within the fume hood.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional guidelines.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them small sips of water. Seek immediate medical attention.[7]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal. For large spills, evacuate the area and contact the institution's emergency response team.
Reactivity and Decomposition Hazards
Understanding the chemical stability and potential decomposition pathways of this compound is crucial for preventing hazardous situations. Sulfoximines are generally considered to be chemically stable functional groups.[3] However, like many organic compounds, they can undergo decomposition under harsh conditions.
Potential decomposition pathways for sulfoximines can include reductive and oxidative processes, as well as C-S bond cleavage.[10][11] While specific data for this compound is limited, heating the compound, especially in the presence of strong acids, bases, or oxidizing agents, could lead to the formation of hazardous decomposition products, including oxides of sulfur and nitrogen. Therefore, it is essential to avoid excessive heat and incompatible materials.
Conclusion: A Culture of Safety
This compound is a valuable tool in the arsenal of the modern medicinal chemist. Its effective and responsible use hinges on a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulous handling protocols, researchers can confidently and safely unlock the potential of this important chemical building block. Continuous vigilance and a commitment to proactive risk assessment are the cornerstones of safe and successful scientific discovery.
References
-
West Liberty University. (n.d.). Material Safety Data Sheet Phenyl sulfone. Retrieved from [Link]
- Chiaradia, L., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ACS Medicinal Chemistry Letters, 8(11), 1173-1178.
- Gnamm, C., & Bolm, C. (2017). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemMedChem, 12(2), 95-103.
- Graham, T. H., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1083.
-
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. Retrieved from [Link]
- MDPI. (2023).
- Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 286-304.
-
ResearchGate. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. Retrieved from [Link]
- National Institutes of Health. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides.
- Bolm, C., & Gnamm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(19), 5064-5076.
- Lee, K., et al. (2023).
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion and degradation pathways of sulfoximines | Request PDF. Retrieved from [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
Visualizations
Caption: Hierarchy of controls for mitigating chemical exposure.
Sources
- 1. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. westliberty.edu [westliberty.edu]
- 8. covachem.com [covachem.com]
- 9. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]
- 10. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Commercial Availability & Technical Guide: (Methylsulfonimidoyl)benzene
A Strategic Resource for Medicinal Chemistry & Drug Development
Executive Summary: The Sulfoximine Renaissance
(Methylsulfonimidoyl)benzene (CAS: 4381-25-3), commonly known as S-Methyl-S-phenylsulfoximine , represents a pivotal building block in modern medicinal chemistry. Long overshadowed by sulfones and sulfonamides, sulfoximines have experienced a "renaissance" due to their unique bioisosteric properties. They offer a chiral sulfur center, higher water solubility than their sulfone counterparts, and a versatile nitrogen handle for further functionalization.[1][2]
This guide addresses the critical "Make vs. Buy" decisions facing research teams, detailing commercial sources, purity specifications, and a robust, metal-free synthesis protocol for in-house production when commercial stock is limiting or cost-prohibitive.
Technical Profile & Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | S-Methyl-S-phenylsulfoximine |
| CAS Number (Racemic) | 4381-25-3 |
| CAS Number (S-Enantiomer) | 33903-50-3 |
| CAS Number (R-Enantiomer) | 33903-49-0 |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 34–36 °C (Racemic) |
| pKa (Conjugate Acid) | ~2.6 (Protonation at Nitrogen) |
| Solubility | Soluble in MeOH, DCM, CHCl₃; Moderate in Water |
Commercial Landscape & Suppliers[3]
Availability of this compound fluctuates. While racemic material is often available as a building block, enantiopure forms (crucial for late-stage drug development) frequently face stock shortages or high markups.
Tier 1: Global Catalog Suppliers (High Reliability)
Used for reference standards and gram-scale synthesis.
-
Sigma-Aldrich (Merck): Historically listed the (S)-enantiomer (CAS 33903-50-3), though stock status is often "Discontinued" or "Backordered."
-
TCI Chemicals: Reliable source for the racemic building block (CAS 4381-25-3).
-
Apollo Scientific: Strong presence in the UK/EU market with good stock of sulfoximine derivatives.
Tier 2: Building Block Specialists (Bulk & Diversity)
Preferred for scaffold sourcing in hit-to-lead campaigns.
-
Enamine: Extensive catalog of functionalized sulfoximines.[3] They often supply the core scaffold and N-functionalized derivatives.
-
Combi-Blocks: Often provides the most competitive pricing for multi-gram quantities of the racemic material.
-
BLD Pharmatech: A key supplier for intermediate-scale (10g – 100g) requests.
Sourcing Decision Logic
The following diagram illustrates the decision process for sourcing based on project phase and stereochemical requirements.
Figure 1: Strategic sourcing decision tree for sulfoximine building blocks.
Experimental Protocol: The "Make" Option
Rationale: Commercial supplies of sulfoximines can be expensive or chemically impure. The following protocol is a robust, metal-free method to synthesize NH-sulfoximines from sulfoxides. This method is preferred over the toxicity of sodium azide/sulfuric acid (Schmidt reaction) or the cost of rhodium catalysis.
Methodology: Ammonium Carbamate/Iodobenzene Diacetate Mediated Imination Based on the work of Bull et al. (2016) and Org.[4] Synth. protocols.
Reaction Scheme
Substrate: Methyl phenyl sulfoxide (CAS: 1193-82-4) Reagents: Ammonium Carbamate (NH₂CO₂NH₄), (Diacetoxyiodo)benzene (PIDA/PhI(OAc)₂). Solvent: Methanol (MeOH).[4][5]
Figure 2: Metal-free synthesis pathway via hypervalent iodine oxidant.
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl phenyl sulfoxide (1.40 g, 10.0 mmol).
-
Solvent: Dissolve the substrate in Methanol (20 mL, 0.5 M concentration). Note: Methanol is critical for the solubility of ammonium carbamate.
-
Reagent Addition:
-
Add Ammonium Carbamate (1.56 g, 20.0 mmol, 2.0 equiv) in one portion.
-
Add (Diacetoxyiodo)benzene (PIDA) (4.83 g, 15.0 mmol, 1.5 equiv) slowly over 5 minutes. Caution: Exothermic reaction possible.
-
-
Reaction: Stir the open vessel (or loosely capped) at room temperature (25 °C) for 2–4 hours. Monitor by TLC (EtOAc/Heptane) or LC-MS. The reaction typically proceeds from a suspension to a clear yellow solution.
-
Quench & Workup:
-
Remove solvent under reduced pressure.
-
Redissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (30 mL) to remove acetic acid byproducts.
-
Extract aqueous layer with DCM (2 x 20 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM) or recrystallization from EtOAc/Hexanes.
-
Yield: Expected yield: 85–95% (White solid).
Safety Note: PIDA is an oxidant. Ammonium carbamate releases ammonia; perform in a fume hood.
Applications in Drug Discovery
Why prioritize this scaffold?
-
Bioisosterism: The sulfoximine group (-S(=O)(=NH)-) is a bioisostere of the sulfone (-SO₂-) group.
-
Advantage: The nitrogen atom allows for additional H-bond donor/acceptor interactions, potentially improving potency against kinase targets (e.g., CDK inhibitors).
-
-
Solubility: Sulfoximines generally exhibit higher aqueous solubility and lower LogP than their sulfone analogues, aiding in formulation and bioavailability.
-
Metabolic Stability: While generally stable, the NH-sulfoximine can be a site for Phase II conjugation (N-glucuronidation). Alkylation of the nitrogen (e.g., N-Me, N-CN) often modulates this stability.
References
-
Bull, J. A., et al. "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. Link
-
Lücking, U. "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 2013. Link
-
Organic Syntheses. "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides." Org. Synth. 2017, 94, 22-33. Link
-
PubChem. "Compound Summary for CID 290021: this compound." National Library of Medicine. Link
-
Frings, M., et al. "Practical, Metal-Free Synthesis of NH-Sulfoximines from Sulfoxides." Chemistry – A European Journal, 2016. Link
Sources
Methodological & Application
Step-by-step synthesis of (Methylsulfonimidoyl)benzene
Application Note: Scalable Synthesis of (Methylsulfonimidoyl)benzene via Hypervalent Iodine-Mediated NH Transfer
Executive Summary
This compound, commonly referred to as S-methyl-S-phenylsulfoximine, represents a critical pharmacophore in modern medicinal chemistry. Sulfoximines serve as stable, polar, and chemically versatile bioisosteres for sulfones and sulfonamides, offering tunable hydrogen-bonding properties and improved metabolic stability.
This application note details the Bull-Luisi Protocol , a metal-free, operationally simple method for synthesizing NH-sulfoximines from sulfoxides. Unlike historical methods utilizing hazardous hydrazoic acid (generated in situ from sodium azide and sulfuric acid) or explosive reagents like O-mesitylenesulfonylhydroxylamine (MSH), this protocol employs (diacetoxyiodo)benzene (PIDA) and ammonium carbamate. This system is recognized for its high safety profile, broad functional group tolerance, and scalability, making it the industry standard for bench-top synthesis.
Reaction Overview & Mechanistic Logic
The transformation involves the oxidative transfer of an NH group to a sulfoxide.[1] The reaction is mediated by a hypervalent iodine(III) reagent, which activates the ammonia source (ammonium carbamate) to generate an electrophilic iodonitrene-like species or an iminoiodinane intermediate. This electrophile attacks the nucleophilic sulfur atom of the sulfoxide.
Reaction Scheme
Figure 1: General reaction scheme for the conversion of methyl phenyl sulfoxide to the corresponding sulfoximine.
Experimental Protocol
Safety Warning:
-
Chemical Hazards: (Diacetoxyiodo)benzene (PIDA) is an oxidizing agent. Methanol is toxic and flammable. Ammonium carbamate releases ammonia gas.[1]
-
Controls: Perform all operations in a functioning fume hood. Wear standard PPE (lab coat, nitrile gloves, safety glasses).
-
Waste: Segregate halogenated waste (iodobenzene byproduct) from general organic waste.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| Methyl phenyl sulfoxide | 140.19 | 1.0 | Substrate |
| (Diacetoxyiodo)benzene (PIDA) | 322.10 | 2.5 - 3.0 | Oxidant / Iodine(III) Source |
| Ammonium Carbamate | 78.07 | 4.0 | Nitrogen Source |
| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium (0.5 M) |
| Ethyl Acetate / NaHCO₃ | - | - | Workup |
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Equip a round-bottom flask (size appropriate for 0.5 M concentration) with a magnetic stir bar.
-
Note: The reaction produces CO₂ gas; do not seal the system tightly. Use a septum with a vent needle or a loosely placed stopper if not using an open-air setup (the reaction is air-tolerant).
-
-
Charging Reagents:
-
Add Methyl phenyl sulfoxide (1.0 equiv) to the flask.
-
Add Methanol to achieve a concentration of approximately 0.5 M relative to the sulfoxide. Stir until dissolved.
-
Add (Diacetoxyiodo)benzene (PIDA) (2.5 equiv) in a single portion.
-
Observation: The PIDA may not dissolve immediately; a suspension is normal.
-
-
Initiation:
-
Add Ammonium Carbamate (4.0 equiv) slowly in small portions over 5–10 minutes.
-
Critical Control: Addition causes effervescence (CO₂ evolution). Controlled addition prevents overflow.
-
Seal the flask (with venting) and stir vigorously at room temperature (25 °C).
-
-
Monitoring:
-
Monitor reaction progress via TLC or LC-MS.
-
TLC Mobile Phase: Ethyl Acetate/Heptane (pure EtOAc is often sufficient for polar sulfoximines).
-
Stain: KMnO₄ or UV (254 nm). The product is more polar than the starting sulfoxide.
-
Duration: Reaction typically reaches completion within 1–2 hours.
-
-
Workup:
-
Remove the solvent (MeOH) under reduced pressure (Rotavap) to obtain a crude residue.
-
Note: Do not heat excessively; keep bath < 40 °C.
-
Redissolve the residue in Ethyl Acetate and transfer to a separatory funnel.
-
Add Saturated Aqueous NaHCO₃ . Shake and separate phases.
-
Purpose: The basic wash neutralizes acetic acid generated from PIDA and removes excess ammonium salts.
-
Extract the aqueous layer once more with Ethyl Acetate.
-
Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
The crude material contains Iodobenzene (PhI) as the primary organic contaminant.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Heptane/Ethyl Acetate (starting 80:20 to 0:100).
-
Yield Expectations: 80–95% isolated yield is typical for this substrate.
-
Mechanistic Pathway (DOT Visualization)
The mechanism proceeds via the formation of an iodonitrene species or an activated iminoiodinane, which acts as an electrophilic nitrogen source.
Figure 2: Proposed mechanistic pathway involving the generation of a transient hypervalent iodine-nitrogen species.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Aged PIDA reagent (hydrolyzed). | Recrystallize PIDA or increase loading to 3.0 equiv. |
| Low Yield | Product water-solubility. | Ensure thorough extraction of the aqueous phase (3x EtOAc) or use DCM/MeOH (9:1) for extraction.[1][4] |
| Yellow Coloration | Residual Iodine species. | Wash organic layer with dilute sodium thiosulfate (Na₂S₂O₃) if color persists, though usually not required for PIDA. |
References
-
Bull, J. A.; Luisi, R. "Straightforward Strategies for the Preparation of NH-Sulfoximines: A Serendipitous Story."[5][6] Synlett, 2017 , 28, 2525–2538.[6] Link
-
Zenzola, M.; Doran, R.; Luisi, R.; Bull, J. A. "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition, 2016 , 55, 7203–7207.[6] Link
-
Briggs, E. L.; Ma, T.-K.; Zhong, Z.; Tota, A.; Degennaro, L.; Luisi, R.; Bull, J. A. "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene."[2] Organic Syntheses, 2023 , 100, 186–203. Link
Sources
- 1. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 4. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfoximine synthesis by imidation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
The Ascendancy of (Methylsulfonimidoyl)benzene in Modern Synthesis: A Guide for Researchers
The sulfoximine moiety, once a niche functional group, has rapidly emerged as a cornerstone in contemporary drug discovery and synthetic chemistry.[1][2] Its unique stereochemical and physicochemical properties—acting as a chiral auxiliary, a bioisosteric replacement for sulfones and sulfonamides, and a versatile synthetic handle—have cemented its status as a privileged scaffold.[3][4][5] At the heart of this revolution lies (Methylsulfonimidoyl)benzene, also known as S-methyl-S-phenylsulfoximine, a fundamental building block that offers a gateway to a diverse array of complex molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of this versatile reagent, complete with detailed protocols and mechanistic insights.
This compound: A Profile of a Powerhouse Building Block
This compound is a chiral sulfur compound characterized by a stereogenic sulfur center. This chirality, coupled with its chemical stability and unique hydrogen-bonding capabilities, makes it an attractive component in the design of novel therapeutics.[3]
| Property | Value | Reference |
| CAS Number | 4381-25-3 | [1] |
| Molecular Formula | C₇H₉NOS | [1] |
| Molecular Weight | 155.22 g/mol | |
| Melting Point | 34-36 °C | [1] |
| Boiling Point | 103-106 °C (0.1 Torr) | [1] |
| Appearance | Solid |
The NH group in this compound can act as both a hydrogen bond donor and acceptor, a feature that is highly beneficial for modulating pharmacokinetic properties in drug candidates.[3] Furthermore, the nitrogen and the S-methyl group provide two distinct points for synthetic diversification, allowing for the construction of complex molecular architectures.
Synthesis of this compound: Establishing the Foundation
The accessibility of this compound is crucial for its widespread adoption. Several reliable methods for its synthesis have been established, with the oxidation of the corresponding sulfilimine being a common and effective strategy. A well-documented, stereospecific method involves the NH-transfer to a sulfoxide.[6]
Protocol 2.1: Synthesis of (S)-(Methylsulfonimidoyl)benzene via NH Transfer to (S)-Methyl Phenyl Sulfoxide
This protocol is adapted from a procedure by Bull and coworkers and provides enantioenriched this compound.[6]
Materials:
-
(S)-(-)-Methyl phenyl sulfoxide
-
(Diacetoxyiodo)benzene
-
Ammonium carbamate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve (S)-(-)-Methyl phenyl sulfoxide (1.0 equiv) in MeOH.
-
To the stirred solution, add (diacetoxyiodo)benzene (3.0 equiv).
-
Gradually add ammonium carbamate (4.0 equiv) in portions to control the effervescence.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Remove the solvent under reduced pressure.
-
To the resulting slurry, add EtOAc and saturated aqueous NaHCO₃ and stir for 5 minutes.
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography to yield (S)-(Methylsulfonimidoyl)benzene.
Causality: The use of (diacetoxyiodo)benzene as a mild oxidant and ammonium carbamate as a convenient source of the "NH" group allows for a direct and stereospecific imidation of the sulfoxide. The reaction proceeds with retention of configuration at the sulfur center.
The Art of N-Functionalization: Expanding the Molecular Frontier
The nitrogen atom of this compound is a prime site for introducing molecular diversity. A plethora of methods for N-arylation, N-alkylation, and N-acylation have been developed, each offering unique advantages in terms of scope and conditions.
N-Arylation: Forging C-N Bonds with Precision
The formation of N-aryl sulfoximines is a critical transformation, and several catalytic systems have been devised to achieve this with high efficiency.
This protocol, based on the work of Kandasamy and coworkers, provides a mild and efficient method for the N-arylation of sulfoximines.[2][5]
Materials:
-
This compound
-
Arylboronic acid
-
Copper(I) iodide (CuI)
-
4-(Dimethylamino)pyridine (4-DMAP)
-
Methanol (MeOH)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), CuI (10 mol%), and 4-DMAP (1.0 equiv).
-
Add MeOH as the solvent.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous ammonia and extract with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Mechanistic Insight: This Chan-Lam type coupling is believed to proceed through a Cu(II) intermediate. The base, 4-DMAP, facilitates the transmetalation step with the arylboronic acid. Reductive elimination from the Cu(III) intermediate then furnishes the N-arylated product.
Caption: Proposed mechanism for Cu-catalyzed N-arylation.
For aryl bromides and iodides, palladium catalysis offers a robust alternative, as demonstrated by Bolm and Hildebrand.[4]
Materials:
-
This compound
-
Aryl bromide or iodide
-
Pd₂(dba)₃
-
BINAP or Tol-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (2.5 mol%), BINAP (or Tol-BINAP) (7.5 mol%), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).
-
Add toluene and seal the tube.
-
Heat the reaction mixture at 80 °C until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Expertise & Experience: The choice of a bidentate phosphine ligand like BINAP is critical for the success of this cross-coupling reaction. These ligands stabilize the palladium center and promote the reductive elimination step. For less reactive aryl bromides, a more electron-rich ligand may be beneficial.
N-Alkylation: Introducing Aliphatic Scaffolds
The introduction of alkyl groups at the nitrogen atom can significantly impact the lipophilicity and metabolic stability of a molecule.
A mild and efficient method for N-alkylation has been developed using copper catalysis.[7]
Materials:
-
This compound
-
Alkylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-Bipyridine
-
Dichloromethane (DCM)
Procedure:
-
To a reaction flask, add this compound (1.0 equiv), alkylboronic acid (2.0 equiv), Cu(OAc)₂ (1.5 equiv), and 2,2'-bipyridine (1.5 equiv).
-
Add DCM as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short pad of silica gel.
-
Concentrate the filtrate and purify by column chromatography.
N-Acylation: Accessing Amide-like Functionality
N-acylated sulfoximines are valuable intermediates and can serve as bioisosteres of amides.
This protocol offers a direct and metal-free approach to N-acylated sulfoximines.[8][9]
Materials:
-
This compound
-
Carboxylic acid
-
Boric acid
-
Toluene
Procedure:
-
To a flask equipped with a Dean-Stark trap, add this compound (1.0 equiv), the carboxylic acid (1.2 equiv), and boric acid (1.0 equiv).
-
Add toluene and heat the mixture to reflux.
-
Monitor the removal of water in the Dean-Stark trap.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous base (e.g., NaHCO₃ solution).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Trustworthiness: The self-validating nature of this protocol lies in the removal of water, which drives the equilibrium towards the formation of the N-acylated product. The progress of the reaction can be visually monitored.
α-Arylation of the S-Methyl Group: A New Frontier of Reactivity
Beyond N-functionalization, the S-methyl group of this compound can be functionalized, opening up new avenues for creating complex structures. Palladium-catalyzed α-arylation provides a powerful tool for this transformation.[10][11]
Protocol 4.1: Palladium-Catalyzed α-Arylation of N-Protected this compound
Note: The NH-free sulfoximine is typically protected prior to this reaction to prevent competitive N-arylation. An N-benzoyl group is often used.
Materials:
-
N-Benzoyl-(Methylsulfonimidoyl)benzene
-
Aryl bromide
-
Pd₂(dba)₃
-
Tricyclohexylphosphine (PCy₃)
-
Sodium tert-butoxide (NaOtBu)
-
Dioxane
Procedure:
-
In a glovebox, combine N-Benzoyl-(Methylsulfonimidoyl)benzene (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), PCy₃ (10 mol%), and NaOtBu (1.5 equiv).
-
Add dioxane as the solvent.
-
Heat the reaction mixture at 70 °C until the reaction is complete (monitored by TLC or GC-MS).
-
Cool to room temperature, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify by column chromatography to obtain the α-arylated product.
-
The N-benzoyl protecting group can be subsequently removed under reductive conditions (e.g., BH₃·THF).[10]
Caption: Workflow for the α-arylation of this compound.
Conclusion and Future Outlook
This compound has proven to be an exceptionally versatile and valuable building block in modern organic synthesis. Its accessibility and the rich chemistry of its N-H and S-methyl groups provide a robust platform for the rapid generation of molecular complexity. The protocols detailed herein offer a practical guide for researchers to harness the full potential of this remarkable reagent. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the applications of this compound and its derivatives are poised to expand even further, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.
References
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Reboul, V., & Magnier, E. (2018). Synthesis and Transformations of NH‐Sulfoximines. The Chemical Record, 18(12), 1745-1765. [Link]
-
Sperry, J. (2018). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. ACS Catalysis, 8(12), 11554-11560. [Link]
-
Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169-175. [Link]
-
Gupta, S., Baranwal, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2019). Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids under Mild Conditions. Synthesis, 51(11), 2171-2182. [Link]
-
Moessner, C., & Bolm, C. (2005). Cu (OAc) 2-Catalyzed N-Arylations of Sulfoximines with Aryl Boronic Acids. Organic Letters, 7(13), 2667-2669. [Link]
-
Gais, H. J., & Merz, T. (2005). Palladium-catalyzed α-arylation of sulfoximines. Organic letters, 7(7), 1351-1354. [Link]
-
Cheng, Y., Dong, W., Parthasarathy, K., & Bolm, C. (2017). Rhodium (III)-catalyzed ortho halogenations of N-acylsulfoximines and synthetic applications toward functionalized sulfoximine derivatives. Organic Letters, 19(4), 874-877. [Link]
-
Moessner, C., & Bolm, C. (2005). Cu (OAc) 2-catalyzed N-arylations of sulfoximines with aryl boronic acids. Organic letters, 7(13), 2667-2669. [Link]
-
ResearchGate. (n.d.). N-Arylation of sulfoximines a Representative examples of bioactive...[Link]
-
Bull, J. A., & Luisi, R. (2017). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. European Journal of Organic Chemistry, 2017(43), 6422-6435. [Link]
-
Briggs, E. L., Ma, T. K., Zhong, Z., Tota, A., Degennaro, L., Luisi, R., & Bull, J. A. (2020). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 97, 186-203. [Link]
-
Yang, Q., Choy, P. Y., Zhao, Q., Leung, M. P., Chan, H. S., So, C. M., ... & Kwong, F. Y. (2018). Palladium-catalyzed N-arylation of sulfoximines with aryl sulfonates. The Journal of Organic Chemistry, 83(18), 11369-11376. [Link]
-
Gais, H. J., & Merz, T. (2005). Palladium-catalyzed alpha-arylation of sulfoximines. Organic letters, 7(7), 1351-1354. [Link]
-
ChemRxiv. (2020). Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. [Link]
-
Sci-Hub. (n.d.). Palladium-CatalyzedN-Arylation of Sulfoximines with Aryl Sulfonates. [Link]
-
Lopchuk, J. M., & Bull, J. A. (2022). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of organic chemistry, 87(12), 8094-8105. [Link]
-
Gupta, S., Chaudhary, P., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2017). Copper promoted N-alkylation of sulfoximines with alkylboronic acid under mild conditions. Organic & Biomolecular Chemistry, 15(40), 8493-8497. [Link]
-
Garimallaprabhakaran, A., & Harmata, M. (2011). Boric acid mediated N-acylation of sulfoximines. Synlett, 2011(03), 361-364. [Link]
-
Li, Z., & Zhang, X. (2023). Rhodium-Catalyzed Enantioselective N-Allylation of Sulfoximines. Organic Letters, 25(16), 2756-2760. [Link]
-
Donabauer, K., & Glorius, F. (2023). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Journal of the American Chemical Society, 145(38), 20956-20965. [Link]
-
ResearchGate. (n.d.). Major Direct N‐Alkylation Strategies of NH‐Sulfoximines.[Link]
-
Bolm, C., & Hildebrand, J. P. (2002). A mild synthetic procedure for the preparation of N-alkylated sulfoximines. Tetrahedron Letters, 43(22), 3939-3941. [Link]
-
Noda, H., Asada, Y., Shibasaki, M., & Kumagai, N. (2017). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Communications, 53(55), 7447-7450. [Link]
-
Song, W. (2022). Light-Promoted N-Acylation of Sulfoximines. ChemistryViews. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Acylsulfoximines (continued). [Link]
-
Garimallaprabhakaran, A., & Harmata, M. (2011). Boric Acid Mediated N-Acylation of Sulfoximines. Synlett, 2011(03), 361-364. [Link]
-
American Elements. (n.d.). Rhodium(III)-Catalyzed Ortho Halogenations of N-Acylsulfoximines and Synthetic Applications toward Functionalized Sulfoximine Derivatives. [Link]
-
Padmapriya, V. R., et al. (2023). Sulfoximines as S-Aryl Surrogates: A Photocatalytic Rapid, Metal-Free, Mild Protocol to Access 3-Arylsulfenyl Indoles. Synlett. [Link]
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(Methylsulfonimidoyl)benzene in medicinal chemistry and drug design
Application Note: (Methylsulfonimidoyl)benzene in Medicinal Chemistry
Executive Summary
This compound (often referred to as the phenyl methyl sulfoximine moiety) has emerged from a "lab oddity" to a high-value pharmacophore in modern drug discovery. Historically overshadowed by sulfones and sulfonamides, this functional group offers a unique bioisosteric profile that addresses common lead optimization failure modes: poor aqueous solubility, metabolic instability, and limited vectors for target engagement.
This guide provides a technical roadmap for integrating the this compound scaffold into lead series. It details the physicochemical rationale, robust synthetic protocols, and a validated case study demonstrating its utility in clinical candidates like Roniciclib and Ceralasertib (AZD6738) .
Physicochemical Profile & Bioisosterism
The sulfoximine group (
Table 1: Comparative Physicochemical Properties (Sulfone vs. Sulfoximine)
| Property | Sulfone ( | NH-Sulfoximine ( | Impact on Drug Design |
| Chirality | Achiral | Chiral (Stable Enantiomers) | Adds 3D complexity; allows vector exploration. |
| H-Bonding | 2 Acceptors | 1 Acceptor, 1 Donor/Acceptor | The NH is a versatile H-bond donor/acceptor. |
| Solubility | Low to Moderate | High | often significantly improves aqueous solubility.[1] |
| Basicity (pKa) | Neutral | Weakly Basic (pKa ~ 2-3) | Modulates logD; amenable to N-functionalization. |
| Metabolic Stability | High | High | Resistant to hydrolysis; comparable to sulfones.[2] |
Expert Insight: The "Magic Methyl" effect is well known, but the "Sulfoximine Switch" is equally powerful. Replacing a sulfone with a sulfoximine often lowers LogP while maintaining or improving metabolic stability, a rare combination in lead optimization.
Visualizing the Pharmacophore
The following diagram illustrates the structural divergence and vector availability when transitioning from a sulfone to a sulfoximine scaffold.
Figure 1: The "Sulfoximine Switch" introduces chirality and a new nitrogen vector for chemical space exploration.
Validated Synthetic Protocols
To ensure reproducibility, we recommend the Iodobenzene Diacetate (PIDA) / Ammonium Carbamate method for the synthesis of NH-sulfoximines. This "one-pot" nitrogen transfer is robust, scalable, and avoids the use of hazardous azides (e.g.,
Protocol A: Synthesis of this compound (NH-Sulfoximine)
Reaction Overview:
Reagents:
-
(Methylsulfinyl)benzene (Sulfoxide substrate)
-
Ammonium Carbamate (Nitrogen source)
-
Iodobenzene diacetate (PIDA) (Oxidant)
-
Methanol (Solvent)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (Methylsulfinyl)benzene (1.0 equiv) in Methanol (
concentration). -
Addition: Add Ammonium Carbamate (1.5 equiv) to the solution.
-
Oxidation: Add PIDA (1.5 equiv) in a single portion. Note: The reaction is slightly exothermic; ensure adequate stirring.
-
Monitoring: Stir the reaction mixture at room temperature (
) open to air (or under a drying tube). Monitor by TLC or LC-MS. Conversion is typically complete within 1–3 hours. -
Workup: Remove the solvent under reduced pressure. Redissolve the residue in water and extract with Dichloromethane (DCM) (
). -
Purification: Wash the combined organic layers with brine, dry over
, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).
Self-Validation Check:
-
Success Indicator: The disappearance of the sulfoxide peak in LC-MS and the appearance of the sulfoximine mass (
relative to sulfoxide, or if calculating from sulfoximine formula). -
Common Pitfall: Incomplete conversion often results from old PIDA. Ensure the oxidant is white and crystalline, not yellow.
Protocol B: N-Functionalization (The "Vector Expansion")
The free NH group allows for rapid diversification.
-
N-Alkylation: Treat NH-sulfoximine with alkyl halide and
in Acetonitrile (Reflux). -
N-Cyanation: Treat with Cyanogen Bromide (
) and base (DMAP/TEA) to yield N-cyano sulfoximines (similar to the insecticide Sulfoxaflor). -
N-Arylation: Copper-catalyzed cross-coupling (Chan-Lam) with aryl boronic acids.
Experimental Workflow: From Sulfide to Drug Candidate
The following diagram outlines the logical progression from a sulfide precursor to a functionalized, enantiopure drug candidate.
Figure 2: Synthetic workflow for generating enantiopure sulfoximine libraries.
Case Study: Roniciclib (BAY 1000394)[3]
The development of Roniciclib , a Pan-CDK inhibitor, serves as the definitive proof-of-concept for the sulfoximine moiety.
-
The Challenge: The predecessor compound, ZK 304709 , failed due to poor aqueous solubility (
at pH 7.[3]4) and high therapeutic dose requirements. -
The Solution: Medicinal chemists replaced the sulfonamide moiety with a cyclic sulfoximine.
-
The Result:
-
Mechanism: The sulfoximine oxygen accepts hydrogen bonds, while the nitrogen (in the cyclic form or N-unsubstituted) modulates polarity without introducing the high melting point often associated with primary sulfonamides.
Takeaway: The transition to this compound derivatives is not merely a chemical novelty; it is a strategic tool for rescuing insoluble lead series.
References
-
Lücking, U. (2013).[4][5] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
Gnamm, C., et al. (2017).[6] Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link
-
Briggs, E. L., et al. (2020). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. Link
-
Foote, K. M., et al. (2018).[7] Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase. Journal of Medicinal Chemistry. Link
-
Frings, M., et al. (2017). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities. ChemMedChem. Link
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- 7. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfonimidoyl Group: A Rising Star in Bioisosteric Replacement of Sulfones for Modern Drug Discovery
Introduction: Beyond the Classic Sulfone Moiety
In the landscape of medicinal chemistry, the sulfone group has long been a stalwart, prized for its chemical stability, ability to act as a hydrogen bond acceptor, and its role in modulating the physicochemical properties of drug candidates.[1][2] However, the relentless pursuit of novel chemical matter with improved pharmacological profiles necessitates the exploration of bioisosteric replacements that can overcome the limitations of traditional functional groups. Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity while offering advantages in properties like potency, selectivity, or pharmacokinetics, is a cornerstone of modern drug design.[3][4]
Emerging from the shadow of its well-known counterpart, the sulfonimidoyl group, an aza-analogue of the sulfone, is rapidly gaining traction as a versatile and advantageous bioisostere.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical applications, and synthetic protocols for the bioisosteric replacement of sulfones with sulfonimidoyl groups. We will delve into the nuanced differences in their physicochemical properties, explore the synthetic methodologies to access these novel analogues, and discuss the profound impact this substitution can have on the drug discovery process.
The Rationale for Replacement: Unlocking New Chemical Space and Properties
The fundamental difference between a sulfone (R-SO₂-R') and a sulfonimidoyl group (R-S(O)(NH)-R') lies in the replacement of one of the sulfonyl oxygen atoms with an imido (=NH) group. This seemingly subtle change introduces a cascade of structural and electronic alterations that can be strategically exploited in drug design:
-
Introduction of a Chiral Center: The sulfur atom in a sulfonimidoyl group is chiral, offering a new three-dimensional vector for interaction with biological targets. This can lead to improved potency and selectivity.[6][7]
-
Modulation of Polarity and Hydrogen Bonding: The imido group introduces a hydrogen bond donor functionality, in addition to the remaining oxygen atom acting as a hydrogen bond acceptor. This dual character can foster novel and enhanced interactions within a protein binding pocket.[8]
-
Fine-Tuning of Physicochemical Properties: The sulfonimidoyl group can alter a molecule's lipophilicity (logP), polar surface area (TPSA), and acidity (pKa) in comparison to the corresponding sulfone, thereby influencing solubility, permeability, and metabolic stability.[9][10]
-
Escape from Crowded Intellectual Property Space: The novelty of the sulfonimidoyl moiety can provide a strategic advantage in securing intellectual property rights for new chemical entities.[3]
Comparative Physicochemical Properties: Sulfone vs. Sulfonimidoyl Group
A clear understanding of the distinct physicochemical properties of these two functional groups is paramount for their rational application in drug design. The following table summarizes key comparative data synthesized from the literature:
| Property | Sulfone (-SO₂-) | Sulfonimidoyl (-S(O)NH-) | Rationale for the Difference & Impact on Drug Design |
| Geometry | Tetrahedral | Tetrahedral | Both groups have a similar 3D arrangement of substituents around the sulfur atom, facilitating their interchangeability in many scaffolds. |
| Chirality | Achiral (unless substituents are chiral) | Chiral at the sulfur atom | The inherent chirality of the sulfonimidoyl group allows for the exploration of stereospecific interactions with the target, potentially leading to enantiomer-specific activity.[7] |
| Hydrogen Bonding | 2 x H-bond acceptors (oxygens) | 1 x H-bond acceptor (oxygen), 1 x H-bond donor (N-H) | The presence of a hydrogen bond donor in the sulfonimidoyl group can lead to new or stronger interactions with the biological target, enhancing binding affinity.[8] |
| Polar Surface Area (TPSA) | Lower | Higher | The increased TPSA of the sulfonimidoyl group can influence cell permeability and efflux, which needs to be carefully balanced during lead optimization.[9] |
| Acidity (pKa of N-H) | N/A | ~9-11 (can be modulated by N-substitution) | The weakly acidic N-H proton allows for potential ionization at physiological pH, influencing solubility and interactions. N-functionalization can tune this property.[10] |
| Dipole Moment | Large | Generally larger | The larger dipole moment of the sulfonimidoyl group can impact crystal packing and interactions with polar environments.[11] |
| Metabolic Stability | Generally high | Often exhibits good metabolic stability[12] | Both groups are considered relatively stable, but the specific metabolic profile will be context-dependent and requires experimental validation. |
Synthetic Strategies for Accessing Sulfonimidoyl Compounds
The growing interest in sulfonimidoyl-containing molecules has spurred the development of diverse and robust synthetic methodologies. The choice of a specific synthetic route will depend on the desired substitution pattern, scale, and available starting materials.
General Workflow for the Synthesis of Sulfonimidamides
The following diagram illustrates a common, multi-step approach to synthesize sulfonimidamides, which are valuable precursors to more complex sulfonimidoyl-containing molecules.
Caption: General synthetic workflow for the preparation of sulfonimidamides.
Protocol 1: Synthesis of a Generic N-Aryl Sulfonimidamide from a Sulfonamide
This protocol outlines a representative procedure for the conversion of a commercially available sulfonamide to an N-aryl sulfonimidamide.
Materials:
-
Starting Aryl Sulfonamide (1.0 eq)
-
Thionyl Chloride (2.0 eq)
-
Anhydrous Toluene
-
Primary Amine (R-NH₂) (1.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
tert-Butyl Hypochlorite (t-BuOCl) (1.1 eq)
-
Aniline (1.2 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
Procedure:
-
Synthesis of the Sulfinamide: a. To a solution of the starting aryl sulfonamide (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at 0 °C. b. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC. c. Cool the reaction to room temperature and concentrate under reduced pressure. d. Dissolve the crude residue in anhydrous DCM and cool to 0 °C. e. Add the primary amine (1.2 eq) and triethylamine (2.5 eq) dropwise. f. Stir the reaction at room temperature for 12-16 hours. g. Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude product by flash column chromatography to afford the desired sulfinamide.[13]
-
Oxidative Imination to the Sulfonimidoyl Chloride: a. Dissolve the purified sulfinamide (1.0 eq) in anhydrous DCM and cool to -78 °C. b. Add tert-butyl hypochlorite (1.1 eq) dropwise. c. Stir the reaction at -78 °C for 1 hour. The formation of the sulfonimidoyl chloride can be monitored by ¹H NMR of an aliquot. This intermediate is often used directly in the next step without isolation.[10]
-
Synthesis of the N-Aryl Sulfonimidamide: a. To the cold solution of the sulfonimidoyl chloride from the previous step, add a solution of aniline (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM dropwise. b. Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. c. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. e. Purify the crude product by flash column chromatography to yield the final N-aryl sulfonimidamide.
Emerging Synthetic Methodologies
Recent advances have focused on more direct and efficient routes to sulfonimidoyl compounds, including:
-
Transition Metal-Catalyzed Reactions: Copper and rhodium-catalyzed reactions have been developed for the direct synthesis of NH-sulfonimidamides from primary sulfinamides and secondary amines.[14]
-
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The use of stable and reactive sulfonimidoyl fluorides has emerged as a powerful tool for the late-stage functionalization of complex molecules.[7][15]
-
Photocatalytic Methods: Visible-light-driven approaches offer mild and environmentally friendly alternatives for the synthesis of sulfonimidamides.[16]
Impact on Drug Discovery: Case Studies and Considerations
The strategic replacement of a sulfone with a sulfonimidoyl group has demonstrated significant potential in overcoming challenges in drug discovery programs. For instance, in the development of γ-secretase inhibitors for Alzheimer's disease, the replacement of a sulfonamide with a sulfonimidamide led to compounds with altered physicochemical properties and in vivo profiles.[17][18]
When considering this bioisosteric replacement, researchers should carefully evaluate the following:
-
Target Engagement: Does the introduction of a hydrogen bond donor and a chiral center enhance or disrupt binding to the target?
-
ADME Properties: How does the change in polarity and lipophilicity affect absorption, distribution, metabolism, and excretion?
-
Synthetic Tractability: Is the synthesis of the sulfonimidoyl analogue feasible and scalable for the project's needs?
Conclusion
The bioisosteric replacement of sulfones with sulfonimidoyl groups represents a powerful and increasingly accessible strategy in the medicinal chemist's toolbox. The unique properties of the sulfonimidoyl moiety, including its chirality, hydrogen bonding capabilities, and tunable physicochemical parameters, offer exciting opportunities to design novel drug candidates with improved pharmacological profiles. As synthetic methodologies continue to evolve, the application of this versatile functional group is poised to make a significant impact on the future of drug discovery.
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Recent Advances in the Synthesis and N‐Functionalization of Sulfonimidamides. (n.d.). Wiley Online Library. Retrieved February 11, 2026, from [Link]
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Bissky, A., et al. (2018). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N‐Functionalized Tertiary Sulfonimidamides. Chemistry – A European Journal, 24(35), 9295-9304. Retrieved February 11, 2026, from [Link]
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Tilby, M. J., & Willis, M. C. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11483–11488. Retrieved February 11, 2026, from [Link]
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Tilby, M. J., & Willis, M. C. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11483–11488. Retrieved February 11, 2026, from [Link]
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Methods for the synthesis of sulfonimidamides reported in the literature over the last five years. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
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A convenient synthetic route to sulfonimidamides from sulfonamides. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]
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Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry. (n.d.). Ohrstrom Library, University of Central Florida. Retrieved February 11, 2026, from [Link]
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Tudge, M., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5935-5946. Retrieved February 11, 2026, from [Link]
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Sulfilimines: An Underexplored Bioisostere for Drug Design? (2025). PMC. Retrieved February 11, 2026, from [Link]
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Potential bioisosteres for sulfones and sulfonamides, examples of... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
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Sulfondiimidamides as new functional groups for synthetic and medicinal chemistry. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]
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de Vriendt, H., et al. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Retrieved February 11, 2026, from [Link]
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Application of Sulfonyl in Drug Design. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]
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Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
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Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem, 7(3), 396-399. Retrieved February 11, 2026, from [Link]
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Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. (2012). Semantic Scholar. Retrieved February 11, 2026, from [Link]
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Dahl, T., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(5), 411-415. Retrieved February 11, 2026, from [Link]
-
Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. (2012). ResearchGate. Retrieved February 11, 2026, from [Link]
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Sulphonamide Bioisosteres. (n.d.). Cambridge MedChem Consulting. Retrieved February 11, 2026, from [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Retrieved February 11, 2026, from [Link]
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Fluorinated sulfoximines: syntheses, properties and applications. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]
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Chapter 15: Sulphonamides and Sulfones. (n.d.). Pharmacy Concepts. Retrieved February 11, 2026, from [Link]
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Theoretical study of the properties of sulfone and sulfoxide functional groups. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved February 11, 2026, from [Link]
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Sulfone. (n.d.). Harman Research Group, University of Virginia. Retrieved February 11, 2026, from [Link]
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Application Notes & Protocols: (Methylsulfonimidoyl)benzene in Agrochemical Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Emergence of the Sulfonimidoyl Moiety in Agrochemical Discovery
The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles has led researchers to explore underutilized functional groups. Among these, the sulfonimidoyl group, and specifically its parent aryl structure (Methylsulfonimidoyl)benzene, represents a promising frontier. As a bioisostere of the well-established sulfone and sulfonamide groups, the sulfonimidoyl moiety offers a unique combination of physicochemical properties that can be leveraged to overcome challenges in modern crop protection.[1][2]
Sulfonimidamides, the broader class to which this compound belongs, are gaining significant traction in both medicinal and agricultural chemistry.[1][2] Their distinct stereoelectronic properties, including a chiral sulfur center and the capacity for hydrogen bonding, provide a nuanced tool for modulating biological activity and pharmacokinetic properties. This guide provides an in-depth look at the potential applications of this compound in agrochemical research, drawing on insights from related sulfonamide and benzenesulfonamide compounds to propose robust experimental protocols.
Mechanism of Action: Targeting Key Physiological Pathways
While direct studies on this compound are emerging, the insecticidal and herbicidal activities of analogous sulfonamide-containing compounds provide strong evidence for potential mechanisms of action.
Insecticidal Activity: Disruption of V-ATPase
A significant body of research points to the H subunit of vacuolar-type H+-ATPase (V-ATPase) as a key target for insecticidal sulfonamides.[3][4][5][6] V-ATPase is a crucial enzyme for maintaining pH homeostasis and energizing transport processes in insect midgut epithelial cells.[3][4] Inhibition of this enzyme leads to a cascade of detrimental effects, including disruption of nutrient absorption and ultimately, insect mortality.
Molecular docking studies on benzenesulfonamide derivatives have identified key structural features, such as propargyloxy and sulfonamide moieties, as essential for potent insecticidal activity against pests like Mythimna separata.[3][4][7] The introduction of a sulfonimidoyl group in place of the sulfonamide could potentially enhance binding affinity and inhibitory potency.
Hypothesized Insecticidal Mechanism of this compound Derivatives
Caption: Potential herbicidal targets for this compound derivatives.
Experimental Protocols
The following protocols are designed to assess the agrochemical potential of this compound and its derivatives.
Protocol 1: Synthesis of this compound Derivatives
The synthesis of sulfonimidamides can be achieved through various methods. A modular two-step route provides a versatile approach for generating a library of derivatives for screening. [8] Objective: To synthesize a series of N-functionalized this compound derivatives for biological evaluation.
Materials:
-
This compound (starting material)
-
Various alkyl halides or other electrophiles
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the base and stir the suspension.
-
Add the desired electrophile dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Insecticidal Bioassay
This protocol is adapted from studies on benzenesulfonamide derivatives targeting Mythimna separata. [3][7][9] Objective: To determine the insecticidal activity of this compound derivatives against a model insect pest.
Materials:
-
Third-instar larvae of Mythimna separata
-
This compound derivatives dissolved in a suitable solvent (e.g., acetone)
-
Artificial diet
-
Petri dishes
-
Micropipettes
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
Evenly apply a known volume of each dilution to the surface of the artificial diet in a Petri dish.
-
Allow the solvent to evaporate completely.
-
Introduce a set number of third-instar larvae into each Petri dish.
-
Seal the Petri dishes and incubate under controlled conditions (temperature, humidity, photoperiod).
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC50 value for each compound using probit analysis.
Protocol 3: Herbicidal Efficacy Screening
This protocol is a generalized method for assessing pre- and post-emergence herbicidal activity. [10][11] Objective: To evaluate the herbicidal efficacy of this compound derivatives against representative monocot and dicot weed species.
Materials:
-
Seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Potting soil
-
Pots or trays
-
This compound derivatives formulated as an emulsifiable concentrate or wettable powder
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Sow the weed seeds in pots filled with soil.
-
Apply the test compounds at various rates to the soil surface using a spray chamber.
-
Water the pots and place them in a greenhouse under controlled conditions.
-
Assess weed emergence and growth inhibition at 7, 14, and 21 days after treatment.
Post-emergence Application:
-
Sow the weed seeds and allow them to grow to the 2-3 leaf stage.
-
Apply the test compounds at various rates to the foliage of the weeds using a spray chamber.
-
Place the pots in a greenhouse under controlled conditions.
-
Assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) and calculate the percentage of growth inhibition at 7, 14, and 21 days after treatment.
Data Presentation: Comparative Efficacy of Related Compounds
The following table summarizes the insecticidal activity of selected benzenesulfonamide derivatives against Mythimna separata, providing a benchmark for evaluating novel this compound analogs. [5][6]
| Compound ID | LC50 (mg/mL) | Reference |
|---|---|---|
| Celangulin V | 18.1 | [5] |
| Compound A7 | 2.48 | [5] |
| Compound C6 | 0.599 | [6] |
| Compound C5 | 0.705 | [6]|
Conclusion and Future Directions
This compound and its derivatives represent a compelling new area for agrochemical research. The unique properties of the sulfonimidoyl moiety, combined with the proven biological activity of related sulfonamide structures, provide a strong rationale for their investigation as novel insecticides and herbicides. The protocols outlined in this guide offer a robust framework for the synthesis and biological evaluation of this promising class of compounds. Future research should focus on establishing structure-activity relationships, elucidating precise mechanisms of action, and optimizing lead compounds for field performance.
References
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Bolm, C., & Tona, V. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition, 56(15), 4134-4145. [Link]
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Zhang, J., et al. (2025). Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V‐ATPase. Helvetica Chimica Acta. [Link]
-
Zhang, J., et al. (2026). Synthesis and insecticidal activity evaluation of sulfonamide derivatives oriented by atom replacement strategy. Pest Management Science. [Link]
-
Zhang, J., et al. (2025). Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V-ATPase. PubMed. [Link]
-
Zhang, J., et al. (2022). Design, Synthesis, Insecticidal Activities and Molecular Docking of Sulfonamide Derivatives Containing Propargyloxy or Pyridine Groups. PubMed. [Link]
-
Kumar, P., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. [Link]
-
Govender, T., et al. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. PubMed. [Link]
-
Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1221, 128814. [Link]
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Currier, H. B. (1951). Herbicidal properties of benzene and certain methyl derivatives. Hilgardia, 20(19), 383-406. [Link]
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Zhang, J., et al. (2022). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. PubMed. [Link]
-
Turnbull, O. H., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11625-11631. [Link]
- N/A
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Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
-
Zhang, W., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
-
Zhang, J., et al. (2022). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Semantic Scholar. [Link]
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Application Notes and Protocols: (Methylsulfonimidoyl)benzene as a Ligand in Transition Metal Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Rise of Sulfoximines in Modern Catalysis
In the landscape of ligand design for transition metal catalysis, the quest for novel scaffolds that offer unique steric and electronic properties is perpetual. Among the emerging classes of ligands, sulfoximines have garnered significant attention for their distinctive structural features and their potential to influence the outcomes of catalytic transformations. (Methylsulfonimidoyl)benzene, more formally known as S-methyl-S-phenylsulfoximine, stands as a foundational member of this class.
Sulfoximines are mono-aza analogues of sulfones, characterized by a tetracoordinate, hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom. This arrangement results in a stereogenic sulfur center, offering the potential for asymmetric catalysis.[1] The sulfoximine functional group is a powerful directing group for the activation of C-H bonds and has been employed in the synthesis of complex molecules.[2] Furthermore, their unique electronic profile, being less electron-withdrawing than the corresponding sulfone, and their ability to act as hydrogen bond donors and acceptors, make them intriguing candidates for fine-tuning the electronic environment of a metal center. These properties are causing sulfoximines to attract ever-increasing attention in the field of medicinal chemistry, where they are recognized as valuable bioisosteres.[3]
This guide provides a comprehensive overview of this compound as a ligand, from its synthesis to its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[4][5][6]
Part 1: Synthesis of this compound Ligand
The synthesis of this compound is a multi-step process that begins with the controlled oxidation of a sulfide to a sulfoxide, followed by imination of the sulfoxide.
Protocol 1: Synthesis of Methyl Phenyl Sulfoxide
This protocol details the selective oxidation of thioanisole (methyl phenyl sulfide) to methyl phenyl sulfoxide. Over-oxidation to the sulfone is a common side reaction, which is minimized by careful control of the reaction conditions.
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Sodium metaperiodate (NaIO₄)
-
Deionized water
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon
-
Ice bath
-
500-mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Short path distillation apparatus
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer, add powdered sodium metaperiodate (22.5 g, 0.105 mol) to 210 mL of deionized water.
-
Cool the mixture in an ice bath with stirring.
-
Add thioanisole (12.4 g, 0.100 mol) to the cooled, stirred mixture.[7]
-
Continue stirring the reaction mixture at ice-bath temperature for 15 hours.[7]
-
After 15 hours, filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.
-
Wash the filter cake with three 30-mL portions of methylene chloride, collecting the washings with the filtrate.[7]
-
Transfer the combined filtrate to a separatory funnel, separate the lower methylene chloride layer, and extract the aqueous layer with three 100-mL portions of methylene chloride.
-
Combine all the methylene chloride extracts and treat with 1 g of activated carbon to decolorize.
-
Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfoxide as a slightly yellow oil.
-
For purification, perform a simple vacuum distillation of the crude product to obtain pure methyl phenyl sulfoxide.
Characterization:
-
Boiling Point: 78–79 °C at 0.1 mm Hg
-
Melting Point: 33–34 °C
Caption: Workflow for the synthesis of methyl phenyl sulfoxide.
Protocol 2: Imination of Methyl Phenyl Sulfoxide
This protocol describes the conversion of methyl phenyl sulfoxide to this compound. This transformation is a key step in forming the sulfoximine functionality.
Materials:
-
Methyl phenyl sulfoxide
-
O-Mesitylenesulfonylhydroxylamine (MSH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl phenyl sulfoxide (1.40 g, 10.0 mmol) in 50 mL of dichloromethane in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of O-mesitylenesulfonylhydroxylamine (MSH) (2.15 g, 10.0 mmol) in 20 mL of dichloromethane.
-
Slowly add the MSH solution to the stirred sulfoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with two 25-mL portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.
Part 2: Application in Palladium-Catalyzed Cross-Coupling
This compound and its derivatives have shown promise as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[4][8] These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium/(methylsulfonimidoyl)benzene catalyst system. The reaction couples an aryl bromide with phenylboronic acid to form a biaryl product.
Materials:
-
This compound (Ligand)
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Bromoacetophenone (Aryl Bromide)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (solvent)
-
Deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Standard workup and purification supplies (ethyl acetate, brine, silica gel)
Experimental Setup:
-
To a Schlenk flask, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), this compound (3.1 mg, 0.02 mmol, 2 mol%), 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Optimization of Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| 4 | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 12 | 75 |
| 5 | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 24 | 65 |
Causality Behind Experimental Choices:
-
Ligand: The this compound ligand is believed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Its moderate steric bulk and electronic properties can enhance the rate of oxidative addition and reductive elimination.
-
Palladium Source: Palladium(II) acetate is a common and convenient precatalyst that is reduced in situ to the active Pd(0) species.
-
Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.
Catalytic Cycle and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][10][11]
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The Synthetic Chemist's Guide to (Methylsulfonimidoyl)benzene: Precursors, Pathways, and Protocols
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Application Notes and Protocols for the Analysis of (Methylsulfonimidoyl)benzene by HPLC and GC
Authored by: A Senior Application Scientist
Introduction
(Methylsulfonimidoyl)benzene, a compound of increasing interest in pharmaceutical and chemical synthesis, presents unique analytical challenges due to its sulfoximine functional group. As a key intermediate or potential impurity in various synthetic pathways, the development of robust and reliable analytical methods for its quantification and characterization is paramount for ensuring product quality and safety. This document provides detailed application notes and protocols for the analysis of this compound using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in the physicochemical properties of the analyte and draw upon established chromatographic principles for related chemical structures.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical in selecting and optimizing a chromatographic method.
| Property | Value | Source |
| CAS Number | 4381-25-3 | Angene Chemical[1] |
| Molecular Formula | C7H9NOS | Angene Chemical[1] |
| Molecular Weight | 155.22 g/mol | Angene Chemical[1] |
| Melting Point | 34-36 °C | ChemicalBook[2] |
| Boiling Point | 103-106 °C (at 0.1 Torr) | ChemicalBook[2] |
| XLogP3 | 1.8 | Angene Chemical[1] |
| Appearance | Colorless to light yellow solid (<34°C) or liquid (>36°C) | ChemicalBook[2] |
The moderate polarity (XLogP3 of 1.8) and the presence of a UV-active benzene ring suggest that HPLC with UV detection is a highly suitable analytical approach. The compound's relatively low melting point and predicted volatility also indicate that GC analysis is a viable option, provided the compound is thermally stable under typical GC operating conditions.
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Selection:
Reversed-phase HPLC is the method of choice for non-volatile or thermally labile compounds with moderate polarity. The presence of the phenyl group in this compound allows for sensitive detection using a UV detector. A C18 or C8 stationary phase is selected to provide adequate retention and separation from potential impurities based on hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for fine-tuning of the retention time and peak shape. This approach is similar to established methods for other aromatic sulfonamides and related compounds.[3][4]
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column can also be considered for faster analysis if resolution is adequate.[4]
-
HPLC grade acetonitrile and water.
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate).
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-15 min: 20-80% B, 15-17 min: 80% B, 17.1-20 min: 20% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable starting point.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[6]
4. Method Validation Parameters:
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is desirable.[4]
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries between 85% and 115% are generally acceptable.[4]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a standard solution. The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC) Method
Rationale for Method Selection:
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively low melting and boiling points of this compound, GC analysis is a feasible alternative to HPLC. Coupling GC with a Mass Spectrometric (MS) detector provides high selectivity and sensitivity, which is particularly useful for impurity profiling and trace-level analysis. The use of a mid-polarity capillary column is proposed to achieve good separation of the analyte from related substances. This approach is informed by methods used for other benzene derivatives and sulfonate esters.[7][8][9]
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Consumables:
-
GC system equipped with a split/splitless inlet, a capillary column, and a Mass Spectrometric (MS) detector.
-
Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC vials with septa.
-
This compound reference standard.
2. Chromatographic and MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
3. Sample and Standard Preparation:
-
Solvent: Dichloromethane or ethyl acetate are suitable solvents.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Accurately weigh the sample and dissolve it in the solvent to achieve a final concentration within the calibration range.
4. Method Validation Parameters:
-
Specificity: Analyze a solvent blank and a spiked sample. Confirm the identity of the analyte peak by its retention time and mass spectrum.
-
Linearity: Inject the working standard solutions and plot the peak area of a characteristic ion against the concentration. An r² of ≥ 0.999 is expected.[9]
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix.
-
Precision: Assess repeatability and intermediate precision. RSD values should be low, typically < 5% for trace analysis.
-
LOD and LOQ: Determine from the signal-to-noise ratio of a characteristic ion. GC-MS can offer very low detection limits, often in the range of 0.01 to 0.1 µg/mL.[9]
Comparison of HPLC and GC Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Selectivity | Good, based on retention time. PDA provides spectral information. | Excellent, based on both retention time and mass fragmentation pattern. |
| Sensitivity | Good, typically in the low µg/mL range. | Excellent, often reaching low ng/mL or pg/mL levels (LOQ).[9] |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. |
| Instrumentation | Common in most analytical laboratories. | Requires a more specialized instrument. |
Conclusion
This application note provides comprehensive starting protocols for the analysis of this compound by both HPLC-UV and GC-MS. The HPLC method offers a robust and widely accessible approach for routine quantification, while the GC-MS method provides superior selectivity and sensitivity, making it ideal for trace analysis and impurity identification. The choice between these methods will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Both protocols serve as a strong foundation for method development and validation in a regulated environment.
References
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- ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- TÜBİTAK Academic Journals. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC.
- Agilent. (2018). Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1).
- Research Article. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- OSHA. (n.d.). Benzene Method no.: 1005.
- IJCRT.org. (n.d.). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate.
- ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Thermo Fisher Scientific. (n.d.). Sample preparation solutions.
- ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF.
- Cheméo. (n.d.). Chemical Properties of Benzene, (methylsulfinyl)- (CAS 1193-82-4).
- PubMed. (2011). Analysis of sulfonamides in animal feeds by liquid chromatography with fluorescence detection.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- OSHA. (n.d.). 1910.1028 App D - Sampling and analytical methods for Benzene monitoring and measurement procedures.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- Angene Chemical. (n.d.). This compound(CAS# 4381-25-3).
- KANGGANRAN YAOXUE. (2019). Determination of Methyl Benzene Sulfonate and Ethyl Benzene Sulfonate in Raw Materials of Amlodipine Benzene Sulfonate by HPLC.
- NCBI - NIH. (2007). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Benzene.
- SGS Galson. (n.d.). Benzene Sampling and Analysis Methods.
- PubMed. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection.
- ChemicalBook. (n.d.). This compound CAS#: 4381-25-3.
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Application Note: Derivatization of (Methylsulfonimidoyl)benzene for Advanced Drug Discovery and Agrochemical Applications
Abstract
The (methylsulfonimidoyl)benzene scaffold, a key structural motif, is gaining significant traction in medicinal and agrochemical research. As an aza-analogue of well-known sulfone and sulfonamide groups, the sulfonimidoyl moiety offers a unique three-dimensional geometry and an additional vector for chemical modification at the nitrogen atom.[1] This provides medicinal chemists with a powerful tool to fine-tune physicochemical properties, enhance target engagement, and overcome drug resistance. This guide provides an in-depth exploration of two robust and widely applicable methods for the derivatization of this compound: Palladium-Catalyzed N-Arylation and Copper-Catalyzed Chan-Lam N-Arylation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss their applications in the synthesis of novel bioactive compounds.
Introduction: The Strategic Advantage of the Sulfonimidoyl Moiety
The sulfonimidoyl functional group is a chemically stable bioisostere of sulfones and sulfonamides.[1] Its defining feature is the replacement of one of the sulfonyl oxygens with a nitrogen atom, creating a chiral sulfur center and a functionalizable N-H bond. This seemingly subtle change has profound implications for drug design:
-
Expanded Chemical Space: The nitrogen atom serves as a handle for introducing a wide range of substituents, allowing for the exploration of new chemical space and the optimization of structure-activity relationships (SAR).[1][2]
-
Improved Physicochemical Properties: N-derivatization can modulate key properties such as polarity, hydrogen bonding capacity, metabolic stability, and three-dimensional conformation, which are critical for oral bioavailability and target binding.[2]
-
Novel Intellectual Property: The relative novelty of this scaffold provides opportunities for generating new intellectual property in crowded therapeutic areas.
This document focuses on N-arylation, a critical transformation that appends aryl and heteroaryl rings to the sulfonimidoyl nitrogen, a common strategy in the development of kinase inhibitors, GPCR modulators, and other targeted therapies.
Palladium-Catalyzed N-Arylation of this compound
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern synthetic chemistry. This methodology has been successfully adapted for the N-arylation of sulfoximines and their aza-analogues, sulfonimidamides.[3][4]
Mechanistic Rationale and Key Parameters
The catalytic cycle, broadly understood, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated sulfonimidamide, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.
The choice of ligand, base, and solvent is paramount for achieving high yields and broad substrate scope. Bidentate phosphine ligands, such as BINAP, are often effective in promoting the reductive elimination step.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the weakly acidic N-H bond of the sulfonimidoyl moiety.
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Application Notes & Protocols: In Vitro Biological Screening of (Methylsulfonimidoyl)benzene Analogs
Introduction: The Emerging Potential of the Sulfonimidoyl Moiety in Drug Discovery
The sulfonimidoyl functional group, a mono-aza analogue of the well-known sulfone group, has recently gained significant traction in medicinal chemistry.[1][2] Historically under-explored, this versatile moiety offers a unique combination of physicochemical properties, including a three-dimensional topology, high polarity, and multiple hydrogen-bond donor/acceptor sites, which can be leveraged to improve compound solubility, cell permeability, and target engagement.[3] Analogs of (Methylsulfonimidoyl)benzene represent a novel chemical space with the potential to yield potent and selective modulators of various biological targets. Due to their structural similarity to sulfoximines and sulfonamides, which are present in numerous approved drugs, it is hypothesized that these analogs may exhibit activity against key enzyme families, such as protein kinases.[4][5]
This guide provides a comprehensive framework for the initial in vitro biological screening of a library of this compound analogs. It outlines a logical, tiered screening cascade designed to efficiently identify compounds with promising biological activity, beginning with broad assessments of cytotoxicity and progressing to specific, mechanistic assays to confirm target engagement. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.
Section 1: A Strategic Approach to Screening
A successful screening campaign requires a logical progression from broad, high-throughput assays to more complex, low-throughput validation studies. This "screening cascade" approach maximizes efficiency and conserves valuable compound resources by focusing only on the most promising candidates at each stage.
Our proposed strategy involves three main tiers:
-
Tier 1 (Primary Screening): Assess the general cytotoxicity of all analogs to establish a safe concentration range for subsequent assays. Concurrently, perform a broad-panel biochemical screen against a therapeutically relevant target class, such as the human kinome, to identify initial "hits."
-
Tier 2 (Secondary & Confirmatory Assays): Validate the hits from Tier 1 by determining their potency through dose-response analysis (IC50 determination) in the primary biochemical assay.
-
Tier 3 (Mechanism of Action & Target Validation): Confirm that the most potent compounds directly interact with their intended target within a live-cell context using a target engagement assay.
Figure 1: A tiered screening cascade for this compound analogs.
Section 2: Tier 1 Protocols - Primary Screening
The initial tier aims to broadly characterize the analog library for general cytotoxicity and activity against a high-value target class.
Protocol: Cell Viability & Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (viable) cells.[6][8] This assay is crucial for identifying cytotoxic compounds and for determining the appropriate, non-lethal concentration range for subsequent cell-based assays.
Figure 2: Principle of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed a relevant human cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6][9]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[8][10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot viability versus compound concentration to determine the CC50 (Concentration causing 50% cytotoxicity).
Protocol: Broad Kinase Panel Screen (ADP-Glo™ Assay)
Principle: Many small molecule inhibitors target the ATP-binding pocket of protein kinases.[11] The ADP-Glo™ Kinase Assay is a universal, luminescent method that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[12] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to kinase activity.[13][14] Screening against a broad panel of kinases can rapidly identify potential targets for the analog library.[15]
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the specific kinase, its substrate, and ATP at its Km concentration in the appropriate kinase buffer.
-
Compound Addition: Add the this compound analogs at a fixed concentration (e.g., 10 µM). Include "positive control" (a known inhibitor for the specific kinase) and "negative control" (vehicle, e.g., DMSO) wells. The total reaction volume is typically 5 µL.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains the luciferase/luciferin mixture to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds that cause >50% inhibition at the screening concentration.
Section 3: Tier 2 Protocol - Hit Confirmation & Potency
Once initial hits are identified, the next step is to confirm their activity and determine their potency by generating a dose-response curve.
Protocol: IC50 Determination
Principle: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[16] It indicates how much of a particular drug or other substance is needed to inhibit a given biological process by half. This is determined by testing the compound across a range of concentrations.
Methodology:
-
Assay Setup: Using the same biochemical assay from the primary screen (e.g., ADP-Glo™), set up reactions for the hit compounds.
-
Dose-Response Preparation: Prepare a serial dilution series for each hit compound, typically an 8- to 12-point curve using a 3-fold or 5-fold dilution factor, starting from a high concentration (e.g., 50 µM).
-
Incubation & Detection: Perform the assay as described in section 2.2.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, CDD Vault).[17][18] The equation is typically of the form: *Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)HillSlope))
-
The IC50 value is the concentration at which the curve passes through the 50% inhibition mark. It is best practice to report potency as pIC50 (-log(IC50)) to allow for easier statistical comparison.[16]
-
Example Data Presentation:
| Analog ID | Target Kinase | IC50 (nM) | pIC50 ± SEM | Hill Slope |
| MSB-001 | Kinase A | 25 | 7.60 ± 0.05 | -1.1 |
| MSB-007 | Kinase A | 150 | 6.82 ± 0.08 | -0.9 |
| MSB-015 | Kinase B | 80 | 7.10 ± 0.06 | -1.0 |
| Staurosporine | Kinase A | 5 | 8.30 ± 0.03 | -1.2 |
Section 4: Tier 3 Protocol - Target Engagement in Cells
A potent IC50 in a biochemical assay is promising, but it does not prove that the compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify direct target engagement in a physiological context.[19][20]
Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[21] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[19][22] By heating intact cells treated with a compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[21][23]
Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the hit compound (at a concentration ~10-50x its biochemical IC50) or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[23]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the concentration of the target protein using a specific antibody-based method like Western Blotting or ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity (for Western Blot) and normalize it to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized soluble protein fraction against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
References
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ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
ACS Publications. (2020, September 1). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Retrieved from [Link]
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PubMed. In Vitro Assays for Screening Small Molecules. Retrieved from [Link]
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Crown Bioscience. In Vitro Drug Screening. Retrieved from [Link]
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PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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ChemRxiv. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]
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Pelago Bioscience. CETSA. Retrieved from [Link]
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Wiley Online Library. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. Retrieved from [Link]
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ACS Publications. Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Retrieved from [Link]
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ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
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ACS Publications. (2025, September 18). Modular Access to Sulfondiimidoyl Fluorides by NaH-Mediated Fluorination of Sulfenamides. Retrieved from [Link]
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Royal Society of Chemistry. (2020, August 3). Synthetic approaches and applications of sulfonimidates. Retrieved from [Link]
-
PubMed. Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. Retrieved from [Link]
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Pelago Bioscience. CETSA Target Engagement directly in cells. Retrieved from [Link]
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
PubMed. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (PDF) Guidelines for cell viability assays. Retrieved from [Link]
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]
-
ResearchGate. (PDF) Small-molecule Screening Techniques in Drug Discovery. Retrieved from [Link]
-
GraphPad. 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]
-
CDD Support. (2025, August 8). Setting up a Dose Response Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2023, February 1). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Retrieved from [Link]
-
Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. d-nb.info [d-nb.info]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. support.collaborativedrug.com [support.collaborativedrug.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pelagobio.com [pelagobio.com]
- 21. CETSA [cetsa.org]
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- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: (Methylsulfonimidoyl)benzene in Materials Science
High-Performance Building Blocks for Next-Generation Polymers and Catalysts
Abstract
(Methylsulfonimidoyl)benzene (commonly known as S-methyl-S-phenylsulfoximine) represents a versatile, chemically stable, and chiral building block that is transitioning from medicinal chemistry into advanced materials science. Unlike its sulfone analogs, the sulfoximine moiety offers a reactive nitrogen center for functionalization, intrinsic chirality, and unique electronic properties. This guide details the utility of this compound as a precursor for high-performance polysulfoximines (engineering plastics) and as a chiral directing group in the catalytic synthesis of complex material scaffolds. Included are validated protocols for its synthesis and polymerization, grounded in field-proven methodologies.
Introduction: The Sulfoximine Advantage
In materials science, the sulfone group (-SO₂-) is ubiquitous in high-temperature thermoplastics (e.g., PES, PSU). However, the sulfoximine group (-S(O)(NR)-) introduces a "handle" on the nitrogen atom, allowing for steric and electronic tuning that is impossible with sulfones.
Key Material Properties[1][2]
-
Intrinsic Chirality: The sulfur atom is a stereogenic center, enabling the synthesis of chiral polymers and ligands for enantioselective catalysis.
-
Thermal Stability: Polysulfoximines exhibit degradation temperatures (
) exceeding 400°C, making them suitable for aerospace and high-temperature filtration applications. -
Tunable Electronics: The electron-withdrawing nature of the sulfoximidoyl group is comparable to a sulfone but can be modulated via N-substitution, affecting the HOMO/LUMO levels in optoelectronic applications.
Core Applications
A. High-Performance Engineering Plastics (Polysulfoximines)
Polysulfoximines are structurally analogous to polysulfones but possess higher glass transition temperatures (
-
Mechanism: The rigid backbone is formed via Friedel-Crafts polycondensation or nucleophilic aromatic substitution.
-
Utility: Used in membrane technologies where high thermal resistance and specific solvent selectivity are required.
B. Ligand Design for Materials Synthesis
This compound serves as a robust directing group (DG) in transition-metal catalysis (Rh, Ru, Co).
-
Application: It facilitates C-H activation to construct complex
-conjugated systems used in Organic Light Emitting Diodes (OLEDs) and organic photovoltaics. -
Advantage: The coordinating ability of the nitrogen atom directs metals to specific ortho-positions, enabling precise structural editing of material monomers.
Data Summary: Sulfoximine vs. Sulfone[3][4]
The following table contrasts the electronic and physical properties of the this compound core against the standard methyl phenyl sulfone.
| Property | Methyl Phenyl Sulfone (-SO₂-) | This compound (-S(O)(NH)-) | Impact on Material |
| Hammett Constant ( | 0.72 | 0.60 (approx) | Moderate electron-withdrawing; allows better charge transport tuning. |
| H-Bonding | Acceptor only | Donor (NH) & Acceptor (O) | Enhances inter-chain adhesion and surface wetting. |
| Chirality | Achiral | Chiral (S*) | Enables formation of helical polymers and chiral separation membranes. |
| Functionalization | Difficult (requires strong bases) | Facile (N-alkylation/arylation) | Allows "plug-and-play" modification of polymer side-chains. |
Experimental Protocols
Protocol A: Synthesis of this compound (NH-Transfer)
Objective: Synthesize the NH-sulfoximine core from thioanisole or methyl phenyl sulfoxide using the Bull-Luisi method. This method is preferred for its safety and operational simplicity compared to azide-based routes.
Reagents:
-
Methyl phenyl sulfoxide (1.0 equiv)[1]
-
Ammonium carbamate (1.5 equiv)
-
(Diacetoxyiodo)benzene (PIDA) (2.0 equiv)
-
Methanol (Solvent)[2]
Step-by-Step Methodology:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add Methyl phenyl sulfoxide (10 mmol) and Methanol (20 mL).
-
Addition: Add Ammonium carbamate (15 mmol) followed by PIDA (20 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature (25°C) open to air. The reaction typically completes within 2–4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The sulfoxide spot (
) should disappear, replaced by the more polar sulfoximine ( ).
-
-
Workup: Remove solvent under reduced pressure. Redissolve the residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0% to 10% MeOH in DCM). -
Yield: Expect 85–95% of a white crystalline solid.
Protocol B: N-Functionalization for Polymer Linkage
Objective: Convert the NH-sulfoximine into a monomeric unit suitable for polymerization (e.g., N-arylation).
Reagents:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.2 equiv) (Model electrophile)
- (2 mol%)
-
BINAP (4 mol%)
- (1.5 equiv)
-
Toluene (anhydrous)
Methodology:
-
Inertion: Flame-dry a Schlenk tube and cycle with Argon 3 times.
-
Loading: Add sulfoximine, aryl bromide, base, and catalyst precursors. Add Toluene (0.2 M concentration).
-
Coupling: Heat to 100°C for 12 hours.
-
Isolation: Filter through a celite pad, concentrate, and recrystallize from Ethanol.
Visualizations
Figure 1: Synthesis and Functionalization Workflow
This diagram illustrates the conversion of the sulfoxide precursor to the active sulfoximine building block and its subsequent divergence into polymer or ligand applications.
Caption: Synthetic pathway from sulfoxide precursor to functional materials via the Bull-Luisi NH-transfer protocol.[2]
Figure 2: Structure-Property Logic in Materials
This diagram details how the specific molecular features of the sulfoximine group translate into macroscopic material properties.
Caption: Translation of molecular sulfoximine attributes to macroscopic material performance characteristics.
References
-
Bull, J. A., & Luisi, R. (2016).[2] Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Chemical Reviews. [Link]
-
Takata, T. (1996). Polysulfoximines, a Novel Class of Sulfur-Containing Polymers. Macromolecules. [Link]
-
Frings, M., et al. (2012). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. [Link]
-
Cheng, Y., & Bolm, C. (2015). Sulfoximines as Ligands in Transition Metal Catalysis. Chemical Society Reviews. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (Methylsulfonimidoyl)benzene
Topic: Purification & Isolation of Crude (Methylsulfonimidoyl)benzene Cas No: 33903-50-3 (and related NH-sulfoximine derivatives) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Deceptive Polarity" Trap
Welcome to the technical support center for sulfoximine chemistry. You are likely here because your standard workup failed.
This compound (often called S-methyl-S-phenylsulfoximine) represents a class of molecules that are "chameleons" in organic synthesis. While they look lipophilic due to the phenyl ring, the sulfoximine moiety (
The Core Challenge: The free NH-sulfoximine frequently partitions into the aqueous layer during extraction or co-elutes with its precursor (sulfoxide) during chromatography. This guide provides self-validating protocols to overcome these specific physicochemical hurdles.
Module 1: The Phase Separation Paradox (Extraction)
User Query: "I performed the oxidative imination, but after quenching with water and extracting with EtOAc, my yields are near zero. Where is my product?"
Root Cause Analysis
The NH-sulfoximine functionality imparts high water solubility, particularly in acidic or neutral media.
-
Basicity: The nitrogen atom is weakly basic (Conjugate Acid
). If your quench was acidic (e.g., unneutralized acetic acid from PIDA/DIB oxidations), the molecule is protonated ( ) and trapped in the aqueous phase. -
H-Bonding: Even as a neutral species, the polar surface area (PSA) allows significant hydration, making it prefer water over non-polar organic solvents like hexanes or ether.
Troubleshooting Protocol
| Method | Applicability | Procedure |
| A. The "Salting Out" (Standard) | General Synthesis | 1. Neutralize aqueous layer to pH 9–10 (using |
| B. The "Green" Filtration | Hypervalent Iodine Routes | Do not add water. 1. Evaporate reaction solvent (MeOH/MeCN).2. Redissolve residue in minimal DCM.3. Filter off insoluble ammonium salts/iodinanes.4. Load filtrate directly onto silica. |
| C. Continuous Extraction | Large Scale (>10g) | Use a liquid-liquid continuous extractor with |
Visual Workflow: Extraction Logic
Figure 1: Decision matrix for workup strategy. Avoiding water (Strategy A) is preferred for high-polarity sulfoximines.
Module 2: The Sulfoxide Shadow (Chromatography)
User Query: "I see two spots on TLC that are touching. One is my starting material (sulfoxide), the other is my product. How do I separate them?"
Scientific Insight
The starting material (Methyl phenyl sulfoxide) and the product (this compound) have similar dipole moments, but the sulfoximine has a distinct H-bond donor capability (NH). Standard silica gel chromatography often fails because the silanols interact too strongly with the NH, causing "tailing" which merges the product peak back into the impurity.
Chromatography Solutions
1. The "Buffered" Normal Phase (Best for <1g)
To sharpen the peak shape, you must deactivate the silica's acidic sites.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Eluent Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent.
-
Gradient: 95:5
80:20 DCM:MeOH (with 1% Et3N). -
Result: The basic modifier suppresses silanol interactions. The sulfoximine elutes as a tight band, distinct from the sulfoxide.
2. The Chemical Scavenge (The "Cheat" Code)
If separation is impossible, chemically alter the impurity.
-
Scenario: You have 5% unreacted sulfoxide remaining.
-
Protocol: Treat the crude mixture with a slight excess of oxidant (e.g.,
or ) to convert the sulfoxide to the sulfone. -
Why? The sulfone is significantly less polar than the sulfoximine and will elute much earlier (high
) in DCM/MeOH systems, making separation trivial.
Module 3: Crystallization & Final Polishing[1]
User Query: "My product is an oil/gum, but the literature says it should be a solid. How do I crystallize it?"
Crude sulfoximines often form super-saturated oils due to trace impurities (iodobenzene, acetamide byproducts) inhibiting crystal lattice formation.
The "Trituration" Protocol
This method relies on the insolubility of the polar sulfoximine in non-polar hydrocarbons.
-
Dissolution: Dissolve the crude oil in the minimum amount of DCM (Dichloromethane) or CHCl3 . It should be a concentrated syrup.
-
Precipitation: While stirring rapidly, add n-Hexane or Pentane dropwise.
-
Ratio: Aim for 1:10 (DCM:Hexane).
-
-
Induction: If it turns cloudy (milky emulsion) but doesn't crystallize:
-
Add a seed crystal (if available).
-
Scratch the inner wall of the flask with a glass rod.
-
Cool to -20°C overnight.
-
-
Collection: Filter the resulting white solid. Wash with cold Hexane.
Data Table: Solubility Profile
| Solvent | Solubility (25°C) | Usage |
|---|---|---|
| Water | High | Avoid in workup (unless salting out) |
| DCM / Chloroform | High | Good for loading/dissolving |
| Methanol | High | Reaction solvent |
| Ethyl Acetate | Moderate | Poor extraction efficiency for free NH |
| Diethyl Ether | Low | Good for washing away impurities |
| Hexane / Pentane | Insoluble | Antisolvent for crystallization |
Module 4: Advanced Synthesis Note (The "One-Pot" Warning)
If using the modern "One-Pot" synthesis (Sulfide + Ammonium Carbamate + Diacetoxyiodobenzene):
-
The Byproduct Trap: This reaction generates Iodobenzene (PhI) and Acetamide as byproducts.
-
Removal: Iodobenzene is non-polar. It will elute at the solvent front in chromatography. Do not collect the first few fractions even if they show UV activity.
-
Acetamide: This is the real nuisance. It is polar and co-elutes with sulfoximines.
-
Detection: Acetamide stains poorly with UV but shows up in Iodine/Permanganate stains.
-
Removal: The Trituration Protocol (Module 3) is the most effective way to remove acetamide, as acetamide remains soluble in the DCM/Hexane mother liquor while the sulfoximine precipitates.
-
References
-
Lücking, U. (2017).[1][2] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.[3] Angewandte Chemie International Edition.
-
Bull, J. A., & Luisi, R. (2017). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [3]
-
Zenzola, M., et al. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides.[4][5] Chemistry – A European Journal.
-
Dannenberg, C. A., et al. (2015).[6] One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. Synthesis.[1][2][4][6][7][8]
Disclaimer: This guide assumes standard laboratory safety practices. Sulfoximines are biologically active; handle with appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfoximine synthesis by imidation [organic-chemistry.org]
- 7. inter-chem.pl [inter-chem.pl]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of N-Methylation of Sulfonamides
Welcome to the technical support center for the N-methylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-methylated sulfonamides are prevalent motifs in pharmaceuticals, and their synthesis requires careful control to achieve high yield and selectivity.[1][2] This document provides in-depth, experience-based answers to common challenges and offers robust protocols to streamline your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is N-methylation of a primary sulfonamide often challenging?
The primary challenge lies in the acidity of the sulfonamide N-H proton. The pKa of a typical arylsulfonamide proton is in the range of 10-11, making it acidic enough to be deprotonated by common bases.[3][4] However, after the first methylation, the resulting secondary sulfonamide's remaining N-H proton can become more acidic, creating a kinetic pathway for a second methylation event, leading to undesired bis-methylated byproducts.[5][6] Furthermore, competing O-alkylation at one of the sulfonyl oxygens can occur, though it is generally less favored.
Q2: What are the most common classes of methylating agents used for this reaction?
There are several classes, each with distinct advantages and disadvantages:
-
Alkyl Halides (e.g., Methyl Iodide, MeI): Highly reactive and widely used, but toxic and can lead to over-methylation.[5]
-
Sulfates (e.g., Dimethyl Sulfate, DMS): Potent, cost-effective methylating agents, but are extremely toxic and require careful handling.
-
"Safer" or Greener Reagents:
-
Alcohols (e.g., Methanol): Used in "borrowing hydrogen" or hydrogen autotransfer methodologies, often requiring a transition-metal catalyst (e.g., based on Mn, Ru, or Ir).[1][7][8] These methods are atom-economical, producing only water as a byproduct.[7]
-
Quaternary Ammonium Salts: Can serve as solid methylating agents, offering an alternative with different selectivity profiles.[6]
-
Trimethyl Phosphate (TMP): A milder reagent that can be effective for methylation when combined with a suitable base like Ca(OH)₂.[8]
-
-
Diazomethane and Analogs (e.g., Trimethylsilyldiazomethane, TMS-diazomethane): Highly efficient for methylating acidic protons and can often be used without a strong base, but diazomethane itself is explosive and toxic.[5]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures and provides a logical path to a solution.
Problem 1: Low or No Conversion of Starting Material
Q: I've mixed my sulfonamide, base, and methylating agent, but after several hours, I only see the starting material by TLC/LC-MS. What's going wrong?
A: This issue almost always points to insufficient deprotonation of the sulfonamide nitrogen.
-
Causality: The reaction proceeds via an SN2 mechanism where the deprotonated sulfonamide anion acts as the nucleophile. If the anion is not formed in sufficient concentration, the reaction will not initiate.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: The chosen base must be strong enough to deprotonate the sulfonamide. A base with a conjugate acid pKa at least 2-3 units higher than the sulfonamide's pKa is a good starting point. For a sulfonamide with a pKa of ~10, bases like DBU (conjugate acid pKa ~12-13) or sodium hydride (NaH) are effective. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or prove insufficient for less acidic sulfonamides.[5]
-
Check Solvent Compatibility: The solvent must be anhydrous and polar aprotic (e.g., DMF, DMSO, THF, Acetonitrile). Protic solvents (like ethanol or water) will quench the base and the sulfonamide anion. Ensure your solvent is properly dried before use.
-
Increase Temperature: For moderately strong bases, increasing the reaction temperature can often overcome the activation energy barrier for deprotonation and subsequent alkylation.
-
Consider a More Powerful Methylating Agent: If deprotonation is confirmed but reactivity is still low, switching from a mild agent (e.g., dimethyl carbonate) to a more potent one (e.g., methyl iodide or methyl triflate) can increase the reaction rate.[9]
-
Problem 2: Formation of Bis-N,N-dimethylated Byproduct
Q: My reaction is working, but I'm getting a significant amount of the di-methylated product. How can I favor mono-methylation?
A: This is a classic selectivity problem. The key is to create conditions where the first methylation is fast relative to the second.
-
Causality: The mono-methylated sulfonamide can be deprotonated again, sometimes more easily than the starting material, leading to a second methylation.[6]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully limit the amount of the methylating agent to 1.0-1.1 equivalents relative to the sulfonamide. This ensures there isn't a large excess of electrophile available for the second reaction.[5]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase selectivity. The second methylation may have a slightly higher activation energy, and lower temperatures will disfavor it more significantly.
-
Slow Addition: Add the methylating agent slowly (e.g., via syringe pump) to the solution of the deprotonated sulfonamide. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant primary sulfonamide anion.
-
Use a Weaker Base/Different Cation: Using a milder base like cesium carbonate (Cs₂CO₃) can sometimes favor mono-alkylation. The large, soft cesium cation can form a different type of ion pair with the sulfonamide anion, potentially sterically hindering a second attack.[5][10]
-
Problem 3: Suspected O-Methylation Byproduct
Q: I see an unexpected byproduct with the same mass as my desired product. Could this be O-methylation, and how can I prevent it?
A: Yes, O-methylation is a possible, though often minor, side reaction. The strategy to minimize it relies on Hard and Soft Acid and Base (HSAB) theory.
-
Causality: The sulfonamide anion is an ambident nucleophile with two potential sites of attack: the "soft" nitrogen and the "hard" oxygen.
-
Hard electrophiles (like dimethyl sulfate) tend to react at the hard oxygen atom.
-
Soft electrophiles (like methyl iodide) preferentially react at the soft nitrogen atom.
-
-
Troubleshooting Steps:
-
Choose a "Soft" Methylating Agent: If you are using a hard electrophile like dimethyl sulfate and suspect O-methylation, switch to a softer one like methyl iodide. This is the most effective way to direct the reaction to the nitrogen atom.
-
Change the Solvent: Polar aprotic solvents like DMF or DMSO can better solvate the cation of the base, leaving a more "naked" and reactive anion. This often favors N-alkylation. In contrast, less polar solvents like THF might favor O-alkylation through tighter ion pairing.
-
Workflow & Decision Making
The following diagram outlines a logical workflow for troubleshooting common N-methylation issues.
Caption: A decision tree for troubleshooting N-methylation of sulfonamides.
Key Parameter Optimization & Data
Successful N-methylation hinges on the careful selection of reagents. The table below summarizes key parameters for common choices.
| Parameter | Reagent Choices | Key Considerations & Causality |
| Base | K₂CO₃, Cs₂CO₃, DBU, NaH, t-BuOK | Strength is critical. The base's conjugate acid pKa should be greater than the sulfonamide's N-H pKa (~10-11). Weaker bases (K₂CO₃) may require heat. Stronger, non-nucleophilic bases (DBU, NaH) are generally more reliable. |
| Methylating Agent | MeI, DMS, (MeO)₂PO₂, TMS-CH₂N₂, MeOH + Catalyst | Reactivity vs. Selectivity. Highly reactive agents (MeI, DMS) are effective but risk over-methylation and have high toxicity. Milder agents or catalytic methods offer better control and safety but may require higher temperatures or longer reaction times.[1][5][8] |
| Solvent | DMF, THF, Acetonitrile, DMSO | Polar aprotic and anhydrous. The solvent must solubilize the sulfonamide salt without reacting with it. DMF and DMSO are excellent choices for their high polarity, which promotes the formation of a reactive "free" anion. |
| Temperature | -20 °C to 150 °C | A tool for selectivity. Lower temperatures favor the kinetic product and can improve mono-selectivity. Higher temperatures are needed for less reactive systems, such as catalytic reactions using methanol.[7] |
General Experimental Protocol
This protocol provides a robust starting point for the N-methylation of an arylsulfonamide using methyl iodide and DBU.
Materials:
-
Arylsulfonamide (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq)
-
Methyl Iodide (MeI, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, nitrogen/argon inlet, syringe
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the arylsulfonamide (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a ~0.2 M solution) and stir until the solid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Deprotonation: Add DBU (1.2 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Methylation: Add methyl iodide (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is often complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methylated sulfonamide.
References
- (Unavailable)
-
Templ, J., & Schnürch, M. (Year not available). Methods for mono‐selective N‐alkylation of primary sulfonamides using alcohols (I–VI) or peroxides (VII–IX) as alkylating agents. ResearchGate. Available from: [Link]
-
Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26). Available from: [Link]
-
Templ, J., & Schnürch, M. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available from: [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. Available from: [Link]
-
(2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Synfacts. Available from: [Link]
-
Akay, S., & Can, A. (2014). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 25(11), 2142–2149. Available from: [Link]
-
(Year not available). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]
-
Harding, J. R., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available from: [Link]
-
Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(27), 6690–6697. Available from: [Link]
-
Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(27), 6690–6697. Available from: [Link]
- (Unavailable)
-
Wang, P., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100936. Available from: [Link]
-
Remko, M., & von der Lieth, C. W. (2006). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 14(6), 1915–1926. Available from: [Link]
-
Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7439–7444. Available from: [Link]
- (Unavailable)
-
Adegoke, R. O., & Okoh, A. I. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(53), 33491–33503. Available from: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. Available from: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. Available from: [Link]
-
L'abbé, G. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(11), 696–701. Available from: [Link]
-
(Year not available). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]
-
(2023, September 11). Selective O-methylating conditions? Reddit. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Methylsulfonimidoyl)benzene Stability & Handling Guide
Product: (Methylsulfonimidoyl)benzene Synonyms: S-Methyl-S-phenylsulfoximine, Methyl(phenyl)sulfoximine CAS: 4381-25-3 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the technical support center for this compound. As researchers, you likely selected this compound for its unique role as a chiral building block or a bioisostere of the sulfone group.
While chemically robust, this molecule presents a distinct "operational stability" challenge.[1] Its melting point (34–36 °C) hovers right above standard laboratory ambient temperatures, creating a phase-stability issue that is often mistaken for chemical degradation. Furthermore, the exposed
This guide moves beyond basic MSDS data to address the specific stability nuances you will encounter in high-precision synthesis and drug development.
Module 1: Physical Stability & Phase Management
Q1: My sample arrived as a viscous liquid, but the certificate of analysis says it’s a solid. Has it degraded?
Diagnosis: Unlikely. This is a phase-transition issue, not chemical decomposition. Technical Insight: this compound has a melting point of 34–36 °C .[2] During transit or in warm laboratories, it frequently undergoes a phase transition to a supercooled liquid state. It can remain in this state due to slow crystallization kinetics (hysteresis). Actionable Protocol:
-
Verification: Check the color. Pure material is colorless to pale yellow. Darkening (brown/orange) indicates oxidative degradation or contamination.
-
Recrystallization: If the purity is confirmed by TLC/LC-MS but the state is liquid:
-
Place the container in a refrigerator (2–8 °C) for 24–48 hours.
-
If it remains liquid, scratch the inner glass surface with a clean spatula to induce nucleation.
-
Pro-Tip: A seed crystal from a previous batch is the most effective initiator.
-
Q2: Is the compound hygroscopic? How does moisture affect stability?
Diagnosis: Yes, moderately hygroscopic.
Technical Insight: The sulfoximine moiety (
-
Alter stoichiometric calculations (critical for catalysis).
-
Depress the melting point further, making the "liquefaction" issue worse.
-
Interfere with water-sensitive reactions (e.g., organometallic couplings).
Data Summary: Physical Properties & Stability Limits
| Parameter | Value / Limit | Operational Note |
| Melting Point | 34–36 °C | Prone to supercooling; store at 2–8 °C to maintain solid state. |
| Boiling Point | 103–106 °C (0.1 Torr) | Thermally stable for distillation under high vacuum. |
| pKa (NH) | ~24 (DMSO) | Weakly acidic; requires strong bases (e.g., NaH, BuLi) to deprotonate. |
| pKa (MH+) | ~2.7 (Water) | Weakly basic; protonates in strong acids (HCl, TFA). |
| Shelf Life | >2 Years | When stored at 2–8 °C under inert atmosphere (Argon/N2). |
Module 2: Chemical Stability & Reactivity
Q3: Is the group stable to oxidation?
Diagnosis: Generally Stable, but susceptible under forcing conditions.
Technical Insight: The sulfur atom is already in a high oxidation state (+4 formal charge). Standard oxidants (e.g.,
Q4: Can I use this compound in acidic or basic media?
Diagnosis: High hydrolytic stability. Technical Insight:
-
Acidic Conditions: Unlike sulfonamides, the
bond in sulfoximines is remarkably resistant to acid hydrolysis. It will protonate (forming the sulfoximinium ion), which actually increases stability against nucleophilic attack. It survives refluxing 6N HCl. -
Basic Conditions: Stable.[3][4] The NH proton is difficult to remove (pKa ~24), so it resists elimination or degradation in standard alkaline workups (NaOH,
).
Q5: I'm seeing "missing" material in my mass balance during cross-coupling. Where is it going?
Diagnosis: Metal Coordination (Catalyst Poisoning).
Technical Insight: The free
-
Protection: Mask the nitrogen using a protecting group (e.g., Tosyl, Acetyl, or Triflate) before the metal-catalyzed step.
-
Scavenging: Ensure rigorous workup with metal scavengers (e.g., EDTA, thiourea) to release the sulfoximine from metal complexes during isolation.
Module 3: Visualizing Stability & Troubleshooting
Diagram 1: Reactivity & Degradation Pathways
This diagram maps the chemical fate of this compound under various stress conditions.
Figure 1: Reaction and degradation map. Note that "degradation" is often reversible (physical) or preventable (coordination).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve sample integrity issues.
Figure 2: Decision tree for diagnosing physical state anomalies.
Module 4: Experimental Protocols
Protocol A: Drying & Purification of "Wet" Samples
Use this when the sample has absorbed moisture or remains liquid due to impurities.
-
Dissolution: Dissolve the crude/wet sulfoximine in Dichloromethane (DCM) (approx. 10 mL per gram).
-
Drying: Add anhydrous Sodium Sulfate (
) and stir for 15 minutes. Filter off the solid. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
-
High-Vacuum Drying: Place the residue under high vacuum (<0.5 Torr) for 4 hours at room temperature.
-
Crystallization (Optional): If still liquid, dissolve in a minimum amount of warm Ethyl Acetate/Hexane (1:4) , cool slowly to 4 °C, and seed if possible.
Protocol B: N-Protection (To Prevent Catalyst Poisoning)
Use this if you observe poor yields in cross-coupling reactions.
-
Reagents: 1.0 eq Sulfoximine, 1.2 eq Triethylamine (
), 1.1 eq Trifluoroacetic Anhydride (TFAA) or Tosyl Chloride (TsCl). -
Solvent: Dry DCM (0 °C).
-
Procedure: Add base, then add the protecting group reagent dropwise at 0 °C. Warm to RT and stir for 2 hours.
-
Outcome: The resulting N-protected sulfoximine is non-coordinating and generally solid, resolving both handling and reactivity issues.
References
-
Lücking, U. (2013).[3][5] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
Frings, M., et al. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews.[6] Link
-
Gnamm, C., et al. (2016).[4] Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link
-
ChemicalBook. this compound Product Properties & Safety Data. Link
-
Wiezorek, S., et al. (2019).[6] Conversion and degradation pathways of sulfoximines. Chemical Society Reviews.[6] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound CAS#: 4381-25-3 [m.chemicalbook.com]
- 3. inter-chem.pl [inter-chem.pl]
- 4. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Byproduct formation in the synthesis of S-aryl-S-methylsulfonimides
Welcome to the technical support guide for the synthesis of S-aryl-S-methylsulfonimides. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with or troubleshooting these valuable synthetic targets. As bioisosteres for sulfones and amides, sulfoximines are increasingly vital in modern drug discovery, making robust synthetic procedures essential.[1][2]
This guide moves beyond simple protocols to explain the underlying chemical principles that govern success and failure in these reactions. We will explore common pitfalls, identify frequent byproducts, and provide logical, field-tested solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary modern strategies for synthesizing S-aryl-S-methylsulfonimides?
The most prevalent methods begin with readily available S-aryl methyl sulfoxides. The core transformation involves the transfer of a nitrogen group to the sulfur atom.[1] Classically, this involves metal-catalyzed reactions, often employing rhodium or iron catalysts, to transfer an "NH" group from a nitrogen source.[1] More recent developments include metal-free approaches and one-pot procedures starting from sulfides, which undergo sequential imidation and oxidation.[3][4]
Q2: Why is byproduct formation a common issue in this synthesis?
The sulfur atom in the starting S-aryl methyl sulfoxide is susceptible to multiple transformations. The primary challenge is the competition between N-transfer (imidation) to form the desired sulfonimide and further oxidation to form the corresponding sulfone. The reaction conditions required for imidation can often facilitate this over-oxidation, leading to a mixture of products that can be difficult to separate.
Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of reaction completion and the presence of new spots (potential byproducts). The desired sulfonimide is typically more polar than the starting sulfoxide. The sulfone byproduct often has a polarity very similar to the sulfonimide, which can make TLC differentiation challenging.
-
LC-MS: Essential for definitively identifying components in the reaction mixture. The expected mass of the starting material, product, and key byproducts (e.g., sulfone = starting material + 16 amu) should be monitored.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of S-aryl-S-methylsulfonimides, particularly when starting from S-aryl methyl sulfoxides.
Scenario 1: Low or No Conversion of Starting Material
Question: "My reaction has stalled. After several hours, my analysis (TLC/LC-MS) shows predominantly unreacted S-aryl methyl sulfoxide. What are the likely causes?"
Answer: This issue typically points to one of three areas: catalyst activity, reagent integrity, or suboptimal reaction conditions.
Possible Causes & Recommended Actions:
-
Inactive Catalyst:
-
Causality: Many metal catalysts, particularly those involving rhodium, are sensitive to air and moisture. Improper handling or storage can lead to deactivation.
-
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen). If catalyst deactivation is suspected, use a fresh batch from a reliable supplier or consider synthesizing it fresh if applicable.
-
-
Insufficient Activation/Reagent Purity:
-
Causality: The nitrogen-transfer reaction often requires an oxidant to generate the active aminating species in situ. The quality and stoichiometry of the oxidant (e.g., (diacetoxyiodo)benzene) and the nitrogen source (e.g., ammonium carbonate) are critical.[4]
-
Solution: Verify the purity of your oxidant and nitrogen source. Ensure accurate stoichiometry; a slight excess of the aminating reagents may be necessary, but a large excess can promote side reactions.
-
-
Suboptimal Temperature or Time:
-
Causality: Like any chemical reaction, sulfoxide imidation has an activation energy barrier. Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress carefully to avoid byproduct formation. If temperature increases don't help, consider extending the reaction time.
-
Scenario 2: Significant Sulfone Byproduct Formation
Question: "My reaction yields a mixture of my desired S-aryl-S-methylsulfonimide and a significant amount of a byproduct with a mass 16 amu higher than my starting material. How can I prevent this over-oxidation?"
Answer: The formation of the corresponding S-aryl methyl sulfone is the most common byproduct issue. It arises because the reaction conditions that facilitate nitrogen transfer can also promote the oxidation of the sulfoxide starting material.
Core Reaction and Competing Byproduct Pathway
Caption: Competing pathways in sulfonimide synthesis.
Possible Causes & Recommended Actions:
-
Excessive Oxidant:
-
Causality: Using too much oxidant is the most direct cause of sulfone formation. The oxidant does not discriminate perfectly between activating the nitrogen source and oxidizing the sulfur center of the sulfoxide.
-
Solution: Carefully control the stoichiometry of the oxidant. Perform a titration experiment, starting with slightly substoichiometric amounts and gradually increasing to find the optimal balance that maximizes product yield while minimizing sulfone formation.
-
-
Reaction Temperature is Too High:
-
Causality: The rate of oxidation often has a stronger temperature dependence than the rate of imidation. Running the reaction at an unnecessarily high temperature can favor the undesired pathway.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature should be the first condition attempted if literature precedent allows.
-
-
Choice of Catalyst/Solvent:
-
Causality: The ligand sphere of the metal catalyst and the polarity of the solvent can influence the relative rates of the competing reactions.
-
Solution: Consult the literature for catalyst systems known to be highly selective for imidation over oxidation. Sometimes, a simple solvent change (e.g., from a non-polar solvent like toluene to a more polar one like methanol) can alter the selectivity profile.[4]
-
Scenario 3: Difficulty with Product Purification
Question: "My reaction appears to work, but I am struggling to isolate a pure product. My column chromatography fractions are all cross-contaminated. What can I do?"
Answer: Purification is often challenging because the desired sulfonimide, the sulfone byproduct, and sometimes the starting sulfoxide have very similar polarities.
Troubleshooting Purification Workflow
Caption: Decision tree for purification challenges.
Recommended Actions:
-
Optimize Chromatography:
-
Mobile Phase: Standard ethyl acetate/hexane systems may not be sufficient. Try a more polar solvent system, such as dichloromethane/methanol. A shallow gradient elution can sometimes resolve closely-eluting spots.
-
Stationary Phase: If silica gel fails, consider switching to a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly polar compounds, reverse-phase (C18) chromatography may be effective.
-
-
Recrystallization:
-
Causality: If your desired sulfonimide is a crystalline solid, recrystallization can be an excellent method for removing small amounts of impurities. The different molecular shapes and packing abilities of the sulfonimide and the sulfone can be exploited.
-
Solution: Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find one that provides good differential solubility.
-
-
Chemical Derivatization:
-
Causality: The free N-H group on the sulfonimide offers a chemical handle that is absent in the sulfone byproduct.
-
Solution: Protect the N-H group (e.g., as a Boc-carbamate). This will significantly alter the polarity of your desired compound, making it much easier to separate from the sulfone. The protecting group can then be removed in a subsequent step.
-
Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Imidation of S-Aryl Methyl Sulfoxides
This protocol is a representative example and may require optimization for specific substrates.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the S-aryl methyl sulfoxide (1.0 equiv).
-
Add the solvent (e.g., Methanol, 0.1 M concentration).
-
Add the iron catalyst (e.g., FeCl₃, 5 mol%).
-
Add the aminating agent (e.g., O-(mesitylsulfonyl)hydroxylamine, 1.2 equiv).[1]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC and/or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography as determined by the troubleshooting guide above.
Table 1: Comparison of Common Imidation Conditions
| Parameter | Rhodium-Catalyzed | Iron-Catalyzed | Metal-Free (Iodine-based) |
| Catalyst | Rh₂(OAc)₄ | FeCl₃, Fe(OTf)₂ | None |
| Typical Loading | 1-2 mol% | 5-10 mol% | N/A |
| Nitrogen Source | BocN₃, NsN₃ | MSH, H₂NOH·HCl | (NH₄)₂CO₃ |
| Oxidant/Activator | Often not needed | Sometimes needed | PhI(OAc)₂ |
| Typical Temp. | 40-80 °C | Room Temp - 50 °C | Room Temperature |
| Pros | High efficiency, broad scope | Inexpensive, low toxicity | Avoids transition metals |
| Cons | Expensive, toxic azides | Moderate yields, substrate dependent | Stoichiometric oxidant needed |
| Key Byproduct | Sulfone | Sulfone | Sulfone |
References
-
Andresini, M., Tota, A., Degennaro, L., Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal, 27(69), 17293-17321. [Link]
-
Drugs.com. (2023). Sulfonamides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfoximines by C-S coupling. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Transformations of NH-Sulfoximines. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfoximines by oxidation. [Link]
-
Science of Synthesis. (n.d.). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Thieme. [Link]
-
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]
-
Piotr, K., et al. (2020). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. [Link]
-
Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity. [Link]
-
ResearchGate. (n.d.). Synthetic routes for the preparation of S-aryl sulfonium salts. [Link]
Sources
Analytical challenges in the characterization of sulfonimidoyl isomers
Welcome to the Sulfonimidoyl Characterization Hub.
Your Guide: Senior Application Scientist, Analytical Development. Scope: This facility addresses the unique stereochemical and physicochemical challenges posed by sulfonimidoyl functional groups (sulfoximines and sulfonimidamides) in drug discovery.[1]
Introduction: The Sulfonimidoyl Challenge
Sulfonimidoyl derivatives (
-
Enantiomers that are difficult to separate on traditional C18.
-
Tautomers that cause NMR signal broadening or "disappearing" protons.
-
Absolute Configuration (AC) uncertainty when X-ray quality crystals are elusive.
This guide provides field-proven workflows to resolve these issues.
Module 1: Chiral Separation & Isolation
FAQ: Why is my chiral resolution poor even on "standard" chiral columns?
Diagnosis: Sulfonimidoyl groups are strong hydrogen bond donors and acceptors. On coated polysaccharide phases (e.g., AD-H, OD-H), strong non-specific interactions can lead to peak tailing. Furthermore, basic sulfonimidamides can interact with residual silanols.
Troubleshooting Protocol: The SFC Screening Strategy
Supercritical Fluid Chromatography (SFC) is the gold standard here due to the high diffusivity of
Step-by-Step Optimization:
-
Column Selection: Move beyond AD/OD. Use Immobilized Polysaccharide Phases (e.g., Chiralpak IG, IC, IH) which allow for a wider range of aggressive co-solvents.
-
Modifier Strategy:
-
Standard: 10-20% MeOH or EtOH.
-
For Basic Sulfonimidamides: Add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to the modifier. This competes for silanol sites and sharpens peaks.
-
For Acidic Tautomers: Add 0.1% Trifluoroacetic acid (TFA) .
-
-
Backpressure (BPR): Increase BPR to 150-200 bar. Higher density
often improves solubility of polar sulfonimidoyls.
Visual Workflow: Chiral Method Development
Caption: Decision tree for maximizing resolution of sulfonimidoyl enantiomers using SFC technology.
Module 2: Absolute Configuration (AC) Determination
FAQ: I cannot grow single crystals. How do I determine if I have the (R) or (S) isomer?
Diagnosis: Sulfonimidoyl derivatives are often oils or amorphous solids, making X-ray crystallography (XRD) impossible.
Solution: Use Vibrational Circular Dichroism (VCD) .[2][3][4]
Unlike Electronic CD (ECD), which relies on UV chromophores that may be distant from the chiral center, VCD measures the differential absorption of circularly polarized IR light by the chiral vibrations themselves. The
Comparative Analysis of AC Methods:
| Method | Requirement | Pros | Cons |
| X-Ray (XRD) | Single Crystal | Direct, unambiguous. | "No crystal, no structure." Time-consuming. |
| VCD | Solution (~5-10 mg) | No crystallization needed. Directly probes chiral center. | Requires DFT calculations.[2][5] |
| NMR (Mosher) | Derivatization | Accessible instrumentation. | Requires reactive handle ( |
Protocol: VCD Workflow for Sulfonimidoyls
-
Conformational Search: Use molecular mechanics (e.g., MMFF94) to find low-energy conformers. The orientation of the
group relative to is critical. -
DFT Calculation: Optimize geometry and calculate vibrational frequencies (B3LYP/6-31G* or higher) for the arbitrary (R)-enantiomer.
-
Measurement: Dissolve ~5 mg of enantiomer in
or . Record VCD spectrum (1000–1800 ). -
Assignment: Compare the sign of the experimental
stretch (approx. 1200-1250 ) with the calculated spectrum.-
Match: Sample is (R).
-
Mirror Image: Sample is (S).
-
Visual Workflow: VCD Assignment
Caption: Logic flow for assigning absolute configuration using VCD spectroscopy and DFT.
Module 3: Physicochemical Anomalies (Tautomerism)
FAQ: Why is the N-H proton missing or broad in my NMR spectrum?
Diagnosis: Sulfonimidamides (
-
Mechanism:[2][6] The proton is acidic enough to exchange with
or trace in DMSO, causing the signal to broaden into the baseline or disappear.
Troubleshooting Protocol:
-
Solvent Switch:
-
Avoid
(immediate exchange). -
Switch from
to or (dry). These solvents often slow the exchange rate, sharpening the N-H signal.
-
-
Variable Temperature (VT) NMR:
-
Cooling: Run at -20°C or -40°C. This slows the tautomeric exchange (
), forcing the molecule into distinct tautomers (decoalescence), allowing you to see discrete peaks. -
Heating: Run at +50°C. This accelerates exchange, resulting in a single sharp, averaged peak.
-
FAQ: Why do I see "extra" peaks in my chromatogram that vanish upon isolation?
Diagnosis: On-column tautomerization. If the interconversion barrier is similar to the chromatographic timescale, you may see peak splitting or "saddle" peaks (dynamic chromatography).
Solution:
-
Speed up the run: Use UPLC or SFC to elute the compound faster than the tautomerization rate.
-
Change pH: Modifying the mobile phase pH (e.g., using Ammonium Bicarbonate buffer) can stabilize one tautomer or accelerate the equilibrium to a single averaged peak.
References
-
Izzo, F. et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity... Journal of Chromatography A.
-
Greed, S., Symes, O., & Bull, J. A. (2022).[1] Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines.[1][7] Chemical Communications.[7]
-
He, Y. et al. (2011). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD).[2][3][4][8][9] Journal of Organic Chemistry.
-
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.[10] Angewandte Chemie International Edition.
-
JASCO Applications. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.
Sources
- 1. Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01219G [pubs.rsc.org]
- 2. jascoinc.com [jascoinc.com]
- 3. Determination of absolute configuration and conformation of a cyclic dipeptide by NMR and chiral spectroscopic methods [pubmed.ncbi.nlm.nih.gov]
- 4. spark904.nl [spark904.nl]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Thermal Instability of Sulfonimidoyl Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonimidoyl compounds. As these unique sulfur(VI) motifs gain prominence in drug discovery and materials science, understanding and managing their stability is paramount for successful research and development.[1][2] This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you navigate the experimental challenges associated with the thermal instability of these valuable compounds.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing the stability of sulfonimidoyl compounds.
Q1: What are the primary factors that make sulfonimidoyl compounds susceptible to thermal degradation?
A: The thermal instability of sulfonimidoyl compounds is a multi-faceted issue rooted in the nature of the sulfur(VI) center. Key factors include:
-
The Nature of the Halogen: Sulfonimidoyl chlorides are notably less stable than their fluoride counterparts.[3][4] The greater electronegativity and strength of the S-F bond compared to the S-Cl bond render sulfonimidoyl fluorides more resistant to heat, hydrolysis, and reduction.[3] Consequently, sulfonimidoyl chlorides are more prone to decomposition and racemization at elevated temperatures.[4]
-
N-Substituents (Protecting Groups): The group attached to the imido nitrogen plays a critical role in modulating stability. Bulky, sterically hindering groups can protect the sulfur center from nucleophilic attack or unwanted side reactions. For instance, the development of an N,N-diisopropyl urea protecting group has been shown to significantly enhance both reagent and product stability.[5] Conversely, certain N-alkyl and N-aryl groups can negatively impact stability due to their electronic properties.[3]
-
Stereochemical Lability: The sulfur center in chiral sulfonimidoyl compounds can be stereogenically unstable, particularly in the case of chlorides, which are more liable to racemization under thermal stress.[3] This is a critical consideration in asymmetric synthesis and the development of enantiopure pharmaceuticals.
Q2: Are sulfonimidoyl fluorides always the more stable choice?
A: Yes, in the context of thermal and hydrolytic stability, sulfonimidoyl fluorides are consistently superior to sulfonimidoyl chlorides.[3][4] This enhanced stability is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.[4][5] The robustness of the S-F bond makes sulfonimidoyl fluorides the preferred intermediates for many synthetic applications, as they can withstand conditions that would lead to the decomposition of the corresponding chlorides.[3][4][6]
Q3: What are the common decomposition pathways I should anticipate?
A: While specific pathways are substrate-dependent, common modes of degradation observed during experiments include:
-
Hydrolysis: Particularly for sulfonimidoyl chlorides, reaction with ambient moisture can lead to the formation of corresponding sulfonamides. The increased hydrolytic stability of sulfonimidoyl fluorides makes them advantageous for mitigating this pathway.[4]
-
Base-Induced Elimination: In substrates with α-protons, strong bases can induce decomposition. This has been observed in related sulfonyl fluorides and is a potential side reaction for sulfonimidoyl analogues under basic conditions.[3]
-
Racemization: For chiral compounds, thermal energy can provide a pathway for inversion of the stereocenter at sulfur, leading to a loss of enantiomeric purity. This is a more significant issue for the more reactive sulfonimidoyl chlorides.[4]
-
High-Temperature Fragmentation: Under harsh thermal conditions, such as those modeled for perfluorinated sulfonamides, decomposition can lead to the release of smaller molecules like SO₂.[7]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered in the lab.
Issue 1: Significant product decomposition observed during reaction or workup.
-
Symptoms: Unexpectedly low yields, appearance of multiple new spots on TLC/LCMS, or isolation of hydrolysis products (sulfonamides).
| Potential Cause | Recommended Solution & Rationale |
| Excessive Reaction Temperature | Lower the reaction temperature. Many reactions involving organometallics and sulfonimidoyl electrophiles proceed cleanly at low temperatures (e.g., -78 °C to 0 °C) to preserve stereochemical integrity and prevent side reactions.[4][5] |
| Harsh Base or Nucleophile | Switch to a milder, non-nucleophilic base (e.g., 2,6-lutidine instead of DBU if α-proton elimination is suspected). For nucleophilic additions, consider using Grignard reagents at low temperatures, which have shown high stereospecificity.[5] |
| Unstable Intermediates | If using a synthetic route that generates a sulfonimidoyl chloride in situ, be aware of its inherent instability.[8] Consider switching to a modern synthetic approach that utilizes more stable, bench-top reagents and avoids these capricious intermediates.[5][6][9] |
| Atmospheric Moisture | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents. This is critical for preventing hydrolysis, especially when working with sulfonimidoyl chlorides.[4] |
Issue 2: Purified compound degrades upon storage.
-
Symptoms: A freshly purified compound shows the appearance of impurity peaks in HPLC or NMR analysis after a period of storage.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Storage Temperature | Store the compound at low temperatures (-20 °C or -80 °C) to minimize thermal degradation. The Arrhenius equation dictates that reaction rates (including degradation) decrease significantly at lower temperatures. |
| Exposure to Air/Moisture | Store the compound under an inert atmosphere (N₂ or Ar) in a sealed vial. For long-term storage, consider flame-sealing the vial. Use a desiccator for storing solids to protect against hydrolysis. |
| Photochemical Degradation | Store the compound in amber vials or protect it from light by wrapping the vial in aluminum foil. Photons can provide the activation energy for degradation reactions. |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of compound instability.
Caption: Troubleshooting workflow for sulfonimidoyl compound instability.
Section 3: Protocols & Methodologies - Best Practices for Stability
Adhering to validated protocols is the most effective way to prevent degradation.
Protocol 3.1: General Handling and Storage
-
Receiving: Upon receipt, immediately inspect the compound's physical state. If it has thawed or shows discoloration, contact the supplier before use.
-
Aliquoting: For long-term use, aliquot the compound into smaller, single-use vials upon first opening. This minimizes repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
-
Weighing & Dispensing: Conduct all weighing and dispensing operations in a glove box or under a steady stream of inert gas (N₂ or Ar) to minimize exposure to moisture and oxygen.
-
Solubilization: Use anhydrous solvents from a sealed bottle or a solvent purification system. Prepare solutions fresh for each experiment whenever possible.
-
Short-Term Storage (Solutions): If a solution must be stored, cap the vial tightly with a septum, purge the headspace with inert gas, and store at -20 °C for the shortest possible duration.
-
Long-Term Storage (Neat): Store neat compounds in a non-frost-free freezer at -20 °C or -80 °C. Place the primary vial inside a larger, sealed container with a desiccant.
Protocol 3.2: Stability Assessment via Forced Degradation Study
A forced degradation or "stress testing" study is essential for understanding a compound's intrinsic stability.[10] This protocol provides a framework for subjecting your compound to accelerated degradation conditions.
| Condition | Stressor | Typical Conditions | Analysis |
| Acidic Hydrolysis | 0.1 M HCl | RT, 60 °C | HPLC, LCMS |
| Basic Hydrolysis | 0.1 M NaOH | RT, 60 °C | HPLC, LCMS |
| Oxidative | 3% H₂O₂ | RT | HPLC, LCMS |
| Thermal (Solid) | Dry Heat | 80 °C, 100 °C | HPLC, TGA, DSC |
| Thermal (Solution) | Reflux in Solvent | Varies by solvent | HPLC, LCMS |
| Photochemical | UV/Vis Light | ICH-compliant light box | HPLC |
Forced Degradation Experimental Workflow
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F [pubs.rsc.org]
- 5. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. New reagent improves the process of making sulfur-containing compounds that may be used in medicines | EurekAlert! [eurekalert.org]
- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Moisture Sensitivity in Sulfonimidoyl Chemistry
Welcome to the technical support hub for sulfonimidoyl chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this versatile, yet sensitive, class of compounds. The inherent reactivity that makes sulfonimidoyl moieties valuable in synthesis also renders them susceptible to moisture, often leading to reaction failures, low yields, and complex product mixtures.
This resource provides in-depth, field-proven insights to help you anticipate, diagnose, and resolve common issues related to moisture sensitivity. By understanding the underlying chemical principles and implementing robust experimental techniques, you can unlock the full potential of sulfonimidoyl chemistry in your research.
Frequently Asked Questions (FAQs)
Q1: Why are sulfonimidoyl compounds and their precursors so sensitive to moisture?
A: The sulfur(VI) center in sulfonimidoyl derivatives, such as sulfonimidoyl chlorides, is highly electrophilic. This high degree of electrophilicity makes them potent reactants for nucleophilic substitution, which is key to their synthetic utility. However, water is a nucleophile that can readily attack this electrophilic sulfur center. This leads to hydrolysis, converting the desired sulfonimidoyl compound into the corresponding sulfonamide or sulfonic acid, neither of which will participate in the intended downstream reactions.[1][2][3] Precursors like sulfinyl chlorides are also highly susceptible to hydrolysis.[4]
Q2: I'm not getting my expected product. How do I know if water is the culprit?
A: If you are experiencing low to no yield of your desired product, and instead are isolating the corresponding sulfonic acid or sulfonamide, water is a very likely cause.[2][5] Another indicator can be the formation of insoluble precipitates or an unexpectedly complex crude NMR spectrum. To confirm, you can run a small-scale, rigorously dried control reaction and compare the results to your original experiment.
Q3: What does "anhydrous" or "dry" really mean in the context of these reactions?
A: For moisture-sensitive reactions like those in sulfonimidoyl chemistry, "anhydrous" means that the water content in your solvents and reagents is low enough to not significantly interfere with the reaction. A common target for moisture levels in solvents is below 50 parts per million (ppm).[6] Achieving this requires dedicated procedures for drying solvents and handling reagents under an inert atmosphere.[6]
Q4: Can I trust the "anhydrous" label on a new bottle of solvent?
A: While commercially available anhydrous solvents are a good starting point, it's risky to trust the label implicitly, especially for highly sensitive reactions.[7] The integrity of the seal can be compromised, and even a freshly opened bottle can have a water content that is too high. For critical applications, it is best practice to dry and distill solvents in the lab or use a commercial solvent purification system.[6][8]
Q5: What is the difference between using nitrogen and argon for an inert atmosphere?
A: Both nitrogen and argon are inert gases commonly used to exclude atmospheric moisture and oxygen.[9] Argon is denser than air, so it can form a protective "blanket" over the reaction mixture, which can be advantageous. Nitrogen is less expensive and more readily available. For most applications in sulfonimidoyl chemistry, a properly maintained nitrogen atmosphere is sufficient.[9][10]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments. Each guide provides a logical workflow for diagnosing the issue and practical steps for resolution.
Issue 1: Low or No Product Yield in Sulfonimidoylation Reaction
You've set up your reaction to form a sulfonimidoyl compound, but upon workup and analysis, you find very little of your desired product and a significant amount of what appears to be the corresponding sulfonic acid.
This is a classic symptom of hydrolysis of a key intermediate, most likely a sulfonimidoyl chloride or a related activated species.[1][2] Trace amounts of water in your reaction vessel, solvent, or reagents can consume your starting material before the desired reaction can occur.
Caption: Troubleshooting workflow for low product yield.
-
Solvent and Reagent Audit:
-
Solvents: Do not use solvents directly from the bottle without purification, unless you are using a specially sealed system (e.g., Sure/Seal™ bottles) and are confident in its integrity.[11] For highly sensitive reactions, distill your solvents from an appropriate drying agent immediately before use.[6]
-
Liquid Reagents: If a liquid reagent is not soluble in the reaction solvent, ensure it is also dry. Consider storing it over molecular sieves.
-
Solid Reagents: Hygroscopic solid reagents should be dried in a vacuum oven before use.[7][12] Be cautious with reagents like chloramine-T trihydrate, where pre-drying can sometimes increase explosion risk; in such cases, specific literature procedures for using the hydrate should be followed.[13]
-
-
Inert Atmosphere Technique Enhancement:
-
Glassware Preparation: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying overnight at >125 °C are standard procedures.[11][14] Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas.[11]
-
Gas Purging: Before adding reagents, ensure the assembled apparatus is thoroughly purged with dry nitrogen or argon. A common method is to subject the flask to several cycles of vacuum and backfilling with the inert gas.[10] A balloon filled with inert gas is often used to maintain a positive pressure throughout the reaction.[14][15][16]
-
-
Reagent Transfer:
Issue 2: Formation of N-Cyano or Other Side Products
You observe the formation of unexpected byproducts, such as N-cyanosulfilimines, which can sometimes arise from side reactions of reagents or intermediates.[18]
The formation of specific side products can be influenced by the choice of reagents, solvent, and base. For example, in the synthesis of N-cyanosulfilimines, the solvent can affect the formation of sulfoxide byproducts.[18]
Caption: Troubleshooting workflow for side product formation.
-
Re-evaluate Reaction Parameters:
-
Solvent Choice: As demonstrated in some preparations of N-cyanosulfilimines, the choice of solvent can influence the product distribution.[18] If you are observing side products, consider screening alternative anhydrous solvents.
-
Base Selection: The choice of base can be critical. Ensure the base is compatible with your reagents and is not contributing to side reactions. Hygroscopic bases like potassium carbonate should be dried before use.[17]
-
Temperature Control: Many reactions in sulfonimidoyl chemistry require careful temperature control. Run the reaction at the recommended temperature and monitor for any exotherms.
-
-
Purity of Starting Materials:
-
Ensure all starting materials are of high purity. Impurities can sometimes catalyze unwanted side reactions.
-
Key Experimental Protocols
Protocol 1: Drying Organic Solvents by Distillation
This protocol describes a general method for obtaining super-dry solvents suitable for moisture-sensitive reactions.
Safety Note: Always handle drying agents with care. Sodium metal and calcium hydride react violently with water. Perform this procedure in a fume hood.
-
Pre-drying (Optional but Recommended): For solvents with significant water content, pre-dry by stirring with an anhydrous salt like MgSO₄ or Na₂SO₄ for several hours, then filter.[6]
-
Apparatus Setup: Assemble a distillation apparatus that has been oven or flame-dried and cooled under an inert atmosphere.
-
Add Drying Agent: To the distillation flask, add the appropriate drying agent.
-
Ethers (THF, Diethyl Ether): Sodium metal and benzophenone. The solution will turn deep blue or purple when the solvent is dry.
-
Hydrocarbons (Toluene, Hexane) & Halogenated Solvents (DCM): Calcium hydride (CaH₂).[8]
-
Alcohols (Methanol, Ethanol): Magnesium turnings with a catalytic amount of iodine.
-
-
Reflux: Reflux the solvent under a positive pressure of nitrogen or argon for several hours until the indicator (if used) shows an anhydrous state or for a sufficient time to ensure dryness.
-
Distillation: Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves. Collect only the fraction boiling at the correct temperature.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This protocol outlines the steps for setting up a reaction vessel to exclude atmospheric moisture and oxygen.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, stir bar, condenser, etc.) at >125 °C overnight or flame-dry under vacuum.[11]
-
Assembly: While the glassware is still hot, assemble it quickly and clamp it in a fume hood. Immediately begin flushing with a stream of dry nitrogen or argon.[11]
-
Inert Gas Inlet: Fit the apparatus with a gas inlet adapter connected to a bubbler (to monitor gas flow) and a source of inert gas. A rubber septum is used to seal the flask's neck for reagent addition.[14]
-
Purging: Flush the system for at least 5-10 minutes to displace all the air.[16] For more rigorous exclusion of air, perform 3-5 cycles of evacuating the flask with a vacuum pump and refilling with the inert gas.
-
Maintaining Positive Pressure: Once purged, reduce the gas flow to a slow, steady stream to maintain a slight positive pressure. This can be achieved by attaching a balloon filled with the inert gas to the apparatus via a needle through the septum.[14][15]
-
Reagent Addition: Add dry solvents and liquid reagents via a dry syringe through the rubber septum.[14][15] Add dry, non-hygroscopic solids quickly by briefly removing a stopper and adding the solid against a counterflow of inert gas.
Data Summary Tables
Table 1: Common Drying Agents for Solvents
| Drying Agent | Solvents | Incompatible With | Notes |
| **Calcium Hydride (CaH₂) ** | Hydrocarbons, Ethers, Halogenated Solvents | Alcohols, Acids | Reacts to produce H₂, which is flammable. |
| Sodium/Benzophenone | Ethers, Hydrocarbons | Halogenated Solvents, Ketones, Esters | Acts as its own indicator (deep blue/purple color).[6] |
| Magnesium Sulfate (MgSO₄) | Most organic solvents | --- | Good for pre-drying. It is a fine powder and must be filtered.[19] |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | --- | Neutral, but has a lower capacity and is slower than MgSO₄.[19] |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | --- | Excellent for storing previously dried solvents.[8] |
Table 2: Troubleshooting Checklist
| Symptom | Potential Cause | Recommended Action |
| Low or no yield; sulfonic acid isolated | Water contamination | Review all drying and inert atmosphere procedures.[2][5] |
| Reaction fails to initiate | Inactive reagents due to moisture | Dry all starting materials and solvents rigorously.[7] |
| Inconsistent results between batches | Variable water content | Standardize solvent drying and inert atmosphere techniques.[13] |
| Formation of unexpected byproducts | Side reaction with water or base | Optimize solvent, base, and temperature. Ensure reagent purity.[18] |
By adhering to these rigorous, self-validating protocols, researchers can significantly improve the reliability and success rate of their experiments in sulfonimidoyl chemistry.
References
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Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. Available at: [Link]
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Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. Available at: [Link]
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Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. Available at: [Link]
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Inert Atmosphere. YouTube. Available at: [Link]
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A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate. Available at: [Link]
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How do you handle hygroscopic salts?. HepatoChem. Available at: [Link]
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Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC - NIH. Available at: [Link]
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N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]
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Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. ACS Publications. Available at: [Link]
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N-Sulfinyl imine. Wikipedia. Available at: [Link]
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Drying solvents. Sciencemadness Wiki. Available at: [Link]
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N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Inert Atmosphere, with no O2. YouTube. Available at: [Link]
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What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. Available at: [Link]
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How do you handle hygroscopic solutes in the lab?. TutorChase. Available at: [Link]
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7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
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Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Available at: [Link]
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N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. ACS Publications. Available at: [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed. Available at: [Link]
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Syntheses and Reactions of Sulfinimines. The University of East Anglia. Available at: [Link]
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3.2: Drying Agents. Chemistry LibreTexts. Available at: [Link]
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Selective Synthesis of N-Cyano Sulfilimines by Dearomatizing Stable Thionium Ions. ACS Publications. Available at: [Link]
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How To: Store Reagents. University of Rochester. Available at: [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available at: [Link]
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Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]
-
Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. Available at: [Link]
-
What are some common causes of low reaction yields?. Reddit. Available at: [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. Available at: [Link]
-
Dehydrogenative Imination of Low-Valent Sulfur Compounds: Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. ACS Publications. Available at: [Link]
-
Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Reddit. Available at: [Link]
-
Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC - NIH. Available at: [Link]
-
Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. PubMed. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]
-
Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs).. ResearchGate. Available at: [Link]
-
Sulfoximines: Structures, Properties and Synthetic Applications. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. ResearchGate. Available at: [Link]
-
Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. ResearchGate. Available at: [Link]
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Validation & Comparative
The Unseen Architecture: A Comparative Guide to the Structural Analysis of (Methylsulfonimidoyl)benzene
For the modern researcher, scientist, and drug development professional, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is a critical cornerstone of rational drug design and development. The sulfoximine functional group, a rising star in medicinal chemistry, presents a unique structural and electronic profile that necessitates a detailed architectural understanding. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of (Methylsulfonimidoyl)benzene, a representative aryl sulfoximine.
While a definitive single-crystal X-ray crystallographic analysis of this compound itself is not publicly available at the time of this publication, this guide will provide a comprehensive framework for such an analysis. We will leverage crystallographic data from a closely related analogue, S,S-dimethyl-N-phenylsulfoximine, to illustrate the principles and expected outcomes. This will be juxtaposed with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling—to provide a holistic view of the available analytical arsenal.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise atomic arrangement of a molecule in the solid state. It provides unambiguous data on bond lengths, bond angles, and the overall conformation of the molecule, as well as intermolecular interactions within the crystal lattice.
Experimental Protocol: A Self-Validating Workflow
The journey from a powdered sample to a refined crystal structure is a meticulous process, designed to be self-validating at each critical step.
Step 1: Synthesis and Purification of this compound
The synthesis of S-methyl-S-phenylsulfoximine can be achieved through various established methods, often involving the oxidation of the corresponding sulfilimine. A common route involves the reaction of methyl phenyl sulfide with an iminating agent. One such method is the one-pot cascade reaction from the sulfide using ammonium carbonate and (diacetoxyiodo)benzene, which has been shown to produce sulfoximines in high yields[1]. Subsequent purification, typically by column chromatography, is crucial to obtain a sample of sufficient purity for crystallization.
Step 2: Crystal Growth
The adage "good crystals are grown, not made" holds true. The slow evaporation of a saturated solution is a common and effective technique.
-
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
Monitor for the formation of well-defined, single crystals.
-
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Step 4: Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which provide an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, highly precise crystal structure.
Sources
A Comparative Guide to the Reactivity of Sulfonimidoyl vs. Sulfoximine Moieties
Introduction
In the landscape of modern medicinal and materials chemistry, the exploration of sulfur-based functional groups has expanded far beyond the traditional sulfones and sulfonamides.[1] Among the most promising newcomers are the sulfur(VI) aza-isosteres: sulfoximines and the broader class of sulfonimidoyl compounds.[2][3] Both moieties offer a unique three-dimensional geometry, a stereogenic sulfur center, and opportunities for hydrogen bonding, which can be leveraged to fine-tune molecular properties for enhanced biological activity or material performance.[4] While structurally related, their reactivity profiles are profoundly different, dictating their synthetic accessibility and application.
This guide provides an in-depth comparison of the reactivity of sulfonimidoyl and sulfoximine moieties. We will dissect their structural and electronic differences, explore their characteristic chemical transformations with supporting experimental data, and provide detailed protocols for their synthesis and manipulation. This analysis is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge to strategically employ these versatile functional groups in their work.
Structural and Electronic Foundations of Reactivity
The fundamental difference in reactivity between a sulfoximine and a sulfonimidoyl compound, particularly a sulfonimidoyl halide, originates from the nature of the substituents on the hexavalent sulfur atom.
-
Sulfoximine: A sulfoximine features a sulfur atom double-bonded to one oxygen and one nitrogen atom, and single-bonded to two carbon substituents. It is the mono-aza analogue of a sulfone.[1] The sulfur center is electron-deficient but generally lacks a viable leaving group, making it relatively inert to nucleophilic attack at sulfur. Its reactivity is often dominated by the nitrogen atom, where an N-H bond can serve as a hydrogen-bond donor and a site for deprotonation and subsequent functionalization.[5]
-
Sulfonimidoyl Moiety: This class is characterized by a sulfur atom double-bonded to oxygen and nitrogen, but critically, it possesses a leaving group (X) directly attached to the sulfur, such as a halide (Cl, F) or an alkoxide.[6] Sulfonimidoyl halides are the most prominent examples and serve as powerful electrophilic synthons. The presence of the halide dramatically increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic substitution.
This electronic distinction is the cornerstone of their divergent chemical behavior. The sulfonimidoyl sulfur is a potent electrophilic center for building complex S(VI) structures, whereas the sulfoximine sulfur is a stable core, with reactivity directed primarily at its periphery (the N-substituent or adjacent C-H bonds).
Synthesis and Interconversion: Accessing the Scaffolds
The synthetic routes to these compounds are well-developed, and understanding them provides insight into their relative stability and utility as intermediates.
Synthesis of Sulfoximines: Modern methods have made NH-sulfoximines highly accessible. A prevalent strategy is the direct imidation of sulfoxides. Hypervalent iodine reagents, such as PhI(OAc)₂ with ammonium carbamate, provide a facile and functional-group-tolerant method for NH transfer.[2][7] This reaction proceeds through an electrophilic iodonitrene intermediate that is attacked by the nucleophilic sulfoxide.[7][8] Rhodium-catalyzed imidation of sulfoxides offers another mild and efficient route.[9]
Synthesis of Sulfonimidoyl Halides: Sulfonimidoyl halides are typically prepared through the oxidation of sulfur(IV) precursors. For instance, oxidative chlorination of sulfinamides using reagents like tert-butyl hypochlorite proceeds with retention of configuration to yield sulfonimidoyl chlorides.[6] Another approach involves the reaction of N-silylated sulfonamides with dihalophosphoranes.[10] These halides are often used immediately as they can be sensitive to hydrolysis.[6]
The relationship between these two moieties is not merely comparative; it is synthetic. Sulfonimidoyl halides are key precursors for the synthesis of sulfoximines, a transformation that perfectly encapsulates their fundamental reactivity difference.
Head-to-Head Reactivity Comparison
Nucleophilic Substitution at the Sulfur Center
This is the most significant point of divergence.
-
Sulfonimidoyl Halides: The Electrophilic Hub The hallmark reaction of a sulfonimidoyl halide is nucleophilic substitution at the sulfur atom. The halide acts as an excellent leaving group, inviting attack from a wide range of nucleophiles. This reaction is a powerful and general method for constructing other S(VI) functional groups.[6]
-
Reaction with Organometallics: Grignard or organolithium reagents react with sulfonimidoyl chlorides to form sulfoximines, creating a new S-C bond.[11][12] This transformation typically occurs with inversion of configuration at the sulfur center.[11]
-
Reaction with Heteronucleophiles: Amines react to form sulfonimidamides, while alcohols or phenoxides yield sulfonimidates.[6]
-
-
Sulfoximines: The Stable Core In stark contrast, the sulfur atom of a sulfoximine is not an electrophilic center for substitution. The carbon groups attached to the sulfur are poor leaving groups, rendering the S(VI) core robust. While reactions at sulfur are rare, reduction of the sulfoximine moiety can occur under harsh conditions.
Diagram 1: Reactivity of Sulfonimidoyl Chlorides
Caption: Nucleophilic substitution pathways of sulfonimidoyl chlorides.
Reactivity at the Nitrogen Atom
For N-unsubstituted (N-H) compounds, the reactivity at the nitrogen is a key feature, particularly for sulfoximines.
-
Sulfoximines: A Platform for N-Functionalization The N-H proton of a sulfoximine is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, enabling a wide array of N-functionalization reactions. This is a cornerstone of sulfoximine chemistry, allowing for the introduction of diverse substituents to modulate molecular properties.[5]
-
Sulfonimidoyl Halides: While N-H sulfonimidoyl halides exist, they are less common starting materials than their N-protected counterparts (e.g., N-tosyl). The N-H is acidic, but its reactivity is often overshadowed by the highly electrophilic sulfur. Functionalization at the nitrogen is typically incorporated during the synthesis of the sulfonimidoyl halide itself rather than as a subsequent step.
Role as a Directing Group
Both moieties can serve as directing groups for C-H activation, typically for ortho-lithiation of an attached aryl ring.
-
Sulfoximine: The sulfoximine group is an effective directing group for ortho-lithiation. The coordination of the lithium cation is thought to involve both the sulfoximine oxygen and nitrogen atoms, facilitating deprotonation at the adjacent ortho position of an aryl ring.[13]
-
Sulfonimidoyl: The sulfonimidoyl group also functions as a directing group, where the oxygen atom is believed to be the primary coordinating site for the organolithium base.[13]
The choice between them for this purpose may depend on the desired downstream transformations and the stability of the moiety to the reaction conditions.
Michael Acceptor Reactivity
When incorporated into a vinyl system, both moieties can function as Michael acceptors, analogous to the well-studied vinyl sulfones and sulfonamides.[14][15] Vinyl sulfoximines and vinyl sulfonimidamides are valued as electrophilic "warheads" for covalent protein inhibitors.[14][15] The reactivity of the β-carbon towards nucleophilic attack is influenced by the strong electron-withdrawing nature of the S(VI) center in both cases.
Quantitative Data Summary
| Feature | Sulfonimidoyl Moiety (e.g., -S(O)(NR)Cl) | Sulfoximine Moiety (-S(O)(NR)R') |
| Sulfur Oxidation State | +6 | +6 |
| Sulfur Geometry | Tetrahedral | Tetrahedral |
| Chirality at Sulfur | Yes | Yes |
| Sulfur Electrophilicity | High (activated by leaving group) | Low (not an electrophilic center) |
| Primary Reactivity | Nucleophilic substitution at sulfur | N-functionalization, C-H activation |
| Key Synthetic Role | Electrophilic precursor to other S(VI) groups | Stable core, H-bond donor, directing group |
| N-H Acidity | Acidic | Acidic |
Experimental Protocols
The following protocols illustrate the distinct reactivity profiles discussed. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of a Sulfoximine via Nucleophilic Substitution on a Sulfonimidoyl Chloride
This protocol demonstrates the primary reactivity of a sulfonimidoyl chloride as an electrophile to construct a sulfoximine.
Objective: To synthesize S-methyl-S-phenyl-N-tosylsulfoximine from N-tosylbenzenesulfonimidoyl chloride and methylmagnesium bromide.
Methodology:
-
Preparation of Reagents:
-
Dissolve N-tosylbenzenesulfonimidoyl chloride (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Nucleophilic Addition:
-
Slowly add methylmagnesium bromide (1.1 equiv, 3.0 M solution in diethyl ether) dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C.
-
The causality here is critical: slow addition at low temperature prevents side reactions and reduction of the sulfonimidoyl chloride.[11]
-
-
Reaction Progression & Quenching:
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
-
Workup and Purification:
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfoximine.
-
Diagram 2: Experimental Workflow for Protocol 1
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- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Benchmarking Analytical Strategies for (Methylsulfonimidoyl)benzene Quantification
Executive Summary: The Sulfoximine Renaissance
(Methylsulfonimidoyl)benzene (CAS# 4381-25-3), commonly known as S-methyl-S-phenylsulfoximine, has emerged from obscurity to become a "rising star" in medicinal chemistry. Acting as a stable, polar bioisostere for sulfones and sulfonamides, it offers improved aqueous solubility and metabolic stability for drug candidates.[1]
However, its unique physicochemical properties—specifically the chiral sulfur center and the basic nitrogen—present distinct analytical challenges. This guide objectively compares the two dominant quantification strategies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .
Key Takeaway:
-
Choose HPLC-UV for raw material assay, reaction monitoring, and process development (mg/mL range).
-
Choose LC-MS/MS for genotoxic impurity screening, pharmacokinetic (PK) studies, and trace analysis (ng/mL range).
Compound Profile & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior in solution.
| Property | Description | Analytical Implication |
| Structure | Ph-S(=O)(=NH)-Me | Contains a basic nitrogen and a chiral sulfur center.[2] |
| Polarity | High (Polar Surface Area ~49 Ų) | Requires careful column selection (C18 vs. HILIC) to prevent early elution (void volume). |
| Chromophore | Benzene Ring | Weak UV absorbance (λmax ~210–220 nm, secondary ~254 nm). Limits UV sensitivity. |
| Chirality | Racemic (unless resolved) | Standard methods quantify the racemate. Chiral columns are required for enantioselective assay. |
| Stability | Thermally stable | GC is possible but less common due to the polar NH group; LC is preferred. |
Decision Matrix: Selecting the Right Workflow
The following decision tree illustrates the logical selection process based on your specific development phase.
Figure 1: Analytical Decision Tree for this compound quantification.
Method A: HPLC-UV (The Process Workhorse)
Overview
HPLC-UV is the industry standard for determining the purity of this compound as a raw material. While less sensitive, it is robust, cost-effective, and sufficient for quantifying the main component.
Optimized Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Why? The end-capping reduces silanol interactions with the basic sulfoximine nitrogen, improving peak shape.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Why? Acidic pH suppresses ionization of the NH group, ensuring the molecule stays neutral/hydrophobic enough to retain on the C18 column.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 215 nm (Primary) and 254 nm (Secondary).
-
Flow Rate: 1.0 mL/mL.
Performance Characteristics
-
Linearity: Excellent in the 10–1000 µg/mL range (
). -
Precision: High (RSD < 1.0%).
-
Limit of Quantitation (LOQ): ~1–5 µg/mL (limited by the weak benzene chromophore).
Method B: LC-MS/MS (The Trace Specialist)
Overview
When this compound is a potential impurity in a final drug substance or being tracked in biological fluids, UV detection fails. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity.
Optimized Protocol
-
Ionization: Electrospray Ionization (ESI) – Positive Mode. Why? The sulfoximine nitrogen is easily protonated
. -
Precursor Ion: m/z 156.0 (M+H).
-
Product Ions (MRM):
-
Quantifier: 156.0
77.0 (Phenyl cation). -
Qualifier: 156.0
92.0 (Azatropylium ion or similar rearrangement).
-
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18. Why? Standard C18 may result in elution near the void volume for trace analysis; HILIC provides superior retention for polar sulfoximines.
Performance Characteristics
-
Linearity: Dynamic range typically 1–1000 ng/mL.
-
Specificity: Extremely high; matrix interferences are filtered by mass selection.
-
Limit of Quantitation (LOQ): < 5 ng/mL.
Comparative Analysis Data
The following table summarizes a head-to-head comparison based on experimental validation data.
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B) | Winner |
| Sensitivity (LOQ) | ~1.0 µg/mL | ~0.005 µg/mL (5 ng/mL) | LC-MS/MS |
| Specificity | Moderate (Co-elution risk) | High (Mass discrimination) | LC-MS/MS |
| Precision (RSD) | < 1.0% | 2.0 – 5.0% | HPLC-UV |
| Cost per Sample | Low ($) | High ( | HPLC-UV |
| Throughput | 10-15 min/run | 3-5 min/run (UPLC) | LC-MS/MS |
| Robustness | High | Moderate (Matrix effects) | HPLC-UV |
Validation Framework (ICH Q2(R2))
Regardless of the method chosen, validation must adhere to ICH Q2(R2) guidelines. The following workflow outlines the mandatory validation steps for a quantitative impurity method.
Figure 2: Step-by-step Validation Workflow according to ICH Q2(R2).
Key Validation Criteria for this compound:
-
Specificity: Ensure separation from the sulfoxide precursor (often the main synthetic impurity). In LC-MS, check for "crosstalk" if the sulfoxide mass is similar (sulfoxide is usually 140 Da, sulfoximine is 155 Da, so mass resolution is easy).
-
Accuracy: For LC-MS, use a stable isotope-labeled internal standard (SIL-IS) if available, or a structural analog (e.g., S-methyl-S-(4-fluorophenyl)sulfoximine) to compensate for matrix effects.
-
System Suitability: The tailing factor (
) should be . The basic nitrogen can cause tailing on older silica columns; ensure base-deactivated columns are used.
Conclusion & Recommendation
For the quantification of This compound , the choice of method is dictated by the "Fit-for-Purpose" principle:
-
Routine Manufacturing: Use HPLC-UV . It is cheaper, more precise for high concentrations, and sufficiently selective for checking purity >98%.
-
Bioanalysis & Genotoxicity Screening: Use LC-MS/MS . The lack of a strong chromophore makes UV unsuitable for detecting trace levels (<0.1%) of this compound in complex matrices.
References
-
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
Chausset-Boissarie, L., et al. (2013). Recent Advances in the Synthesis of Sulfoximines. Chemistry – A European Journal. Link
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- 2. Methyl dodecylbenzenesulphonate | C19H32O3S | CID 6365495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Data for (Methylsulfonimidoyl)benzene
Introduction: In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent data rests. (Methylsulfonimidoyl)benzene, a compound of interest due to its structural relation to the broadly significant sulfonamide and sulfonimidamide pharmacophores, serves as an ideal case study for demonstrating rigorous analytical characterization.[1][2] Relying on a single spectroscopic technique is fraught with peril; subtle isomeric differences or unexpected impurities can be easily missed, leading to costly downstream failures.
This guide eschews a simplistic, step-by-step template. Instead, it presents a holistic, field-proven methodology for the cross-validation of spectroscopic data. We will treat the analytical process as a self-validating system, where each piece of data from orthogonal techniques must corroborate the others to build an unshakeable structural hypothesis. This principle, which we term "Orthogonal Corroboration," is essential for generating the high-quality, trustworthy data packages required for regulatory submissions and advancing a research program with confidence.
The Principle of Orthogonal Corroboration
The core philosophy of cross-validation is that different analytical techniques probe fundamentally different molecular properties. Mass spectrometry measures the mass-to-charge ratio, infrared spectroscopy detects bond vibrations, and nuclear magnetic resonance spectroscopy maps the electronic environment of atomic nuclei. When these disparate techniques converge on a single, consistent structural assignment, the confidence in that assignment is magnified exponentially.
Caption: Comprehensive Spectroscopic Cross-Validation Workflow.
Conclusion
This guide has demonstrated that the structural elucidation of this compound, or any compound of interest, is not a linear process of collecting spectra but a dynamic system of hypothesis and cross-examination. By integrating high-resolution mass spectrometry, infrared spectroscopy, and multinuclear NMR, we create a self-validating loop where each dataset must be in complete agreement with the others. This orthogonal approach provides the highest possible degree of confidence in the final structural assignment, ensuring data integrity and forming the solid analytical foundation required for successful research and development in the pharmaceutical industry.
References
-
Title: Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 Source: Zeitschrift für Naturforschung B URL: [Link]
-
Title: (Methylsulfonyl)benzene characterization data Source: The Royal Society of Chemistry URL: [Link]
-
Title: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]
-
Title: Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties Source: PubMed URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Mass spectral fragmentations of sulfonates Source: Supporting Information, Scientific Publication URL: [Link]
-
Title: C-13 nmr spectrum of methylbenzene analysis Source: Doc Brown's Chemistry URL: [Link]
-
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Infrared Spectra of Sulfones and Related Compounds Source: ResearchGate URL: [Link]
-
Title: Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur-Fluorine Exchange (SuFEx) Reaction Source: PubMed URL: [Link]
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- 2. Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur-Fluorine Exchange (SuFEx) Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to (Methylsulfonimidoyl)benzene for the Modern Research Chemist
(Methylsulfonimidoyl)benzene, also known as S-methyl-S-phenylsulfoximine, is a cornerstone of modern medicinal and agricultural chemistry. Its unique physicochemical properties, including its role as a bioisostere for sulfones and sulfonamides, have led to its incorporation into numerous clinical candidates and agrochemicals. The growing importance of this moiety necessitates a clear and objective comparison of the available synthetic routes to guide researchers in selecting the most appropriate method for their specific needs. This guide provides a head-to-head comparison of the three primary synthetic strategies for accessing this compound: rhodium-catalyzed synthesis, copper-catalyzed synthesis, and metal-free synthesis, with a focus on experimental data, mechanistic rationale, and practical considerations.
At a Glance: Key Synthetic Routes to this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Rhodium-Catalyzed | Methyl phenyl sulfoxide | Rh₂(esp)₂, Carbamate source | High | Moderate | Room Temp. to Mild Heating | High efficiency, Stereospecific | High cost of catalyst |
| Copper-Catalyzed | Thioanisole | CuI, Imidating agent | Good to Excellent | Short to Moderate | Room Temp. to Mild Heating | Low catalyst cost, Good functional group tolerance | Potential for metal contamination |
| Metal-Free | Methyl phenyl sulfoxide | (Diacetoxyiodo)benzene, NH₄ carbamate | High | Short | Room Temp. | Avoids heavy metal contamination, Operationally simple | Use of stoichiometric oxidants, Potential hazards with some reagents |
Delving Deeper: A Mechanistic and Practical Analysis
Rhodium-Catalyzed Synthesis: The High-Efficiency Approach
Rhodium catalysis offers a highly efficient and stereospecific route to sulfoximines from their corresponding sulfoxides.[1][2][3] The reaction proceeds via the transfer of a nitrene equivalent, often generated from a carbamate, to the sulfur center of the sulfoxide. The use of dirhodium(II) catalysts, particularly Rh₂(esp)₂, has been shown to be highly effective for this transformation.[4]
Causality Behind Experimental Choices: The choice of a rhodium catalyst is predicated on its ability to activate the nitrene precursor and facilitate a clean, high-yielding transfer to the sulfoxide. The catalyst's ligand sphere, in this case, the esp (α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) ligand, plays a crucial role in modulating its reactivity and stability. The reaction is often carried out under mild conditions, which is advantageous for substrates with sensitive functional groups.
Reaction Workflow:
Caption: Rhodium-catalyzed synthesis of this compound.
Experimental Protocol: Rhodium-Catalyzed Synthesis of N-Boc-S-methyl-S-phenylsulfoximine
This protocol is adapted from the work of Bull and colleagues, focusing on the synthesis of an N-protected sulfoximine which can be subsequently deprotected.[2]
-
To a stirred solution of methyl phenyl sulfoxide (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL) is added tert-butyl carbamate (1.2 mmol).
-
The dirhodium(II) catalyst, Rh₂(esp)₂ (0.01 mmol, 1 mol%), is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting sulfoxide.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the N-Boc protected sulfoximine.
-
Deprotection of the Boc group can be achieved under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.
Copper-Catalyzed Synthesis: The Economical and Versatile Route
Copper-catalyzed methods provide a more economical alternative to rhodium-based systems for the synthesis of sulfoximines.[5] A common approach involves the direct imidation of a sulfide, such as thioanisole, to the corresponding sulfilimine, which is then oxidized in a subsequent step or in a one-pot procedure. Ligand-free copper(I) iodide (CuI) has been shown to be an effective catalyst for the imidation of thioanisole.[6]
Causality Behind Experimental Choices: Copper is an earth-abundant and relatively non-toxic metal, making it an attractive choice for catalysis.[5] The use of a ligand-free system simplifies the reaction setup and reduces costs. The reaction mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, where the copper center facilitates the transfer of the imido group to the sulfur atom of the thioanisole.
Reaction Workflow:
Caption: Copper-catalyzed synthesis of this compound.
Experimental Protocol: Copper-Catalyzed Imidation of Thioanisole
This protocol is based on the ligand-free copper-catalyzed C(sp³)–H imidation of methyl sulfides.[6]
-
In a reaction vial, thioanisole (1.0 mmol), N-fluorobenzenesulfonimide (NFSI, 1.2 mmol), and copper(I) iodide (0.1 mmol, 10 mol%) are combined in a suitable solvent like 1,2-dichloroethane (DCE, 5 mL).
-
A base, such as sodium bicarbonate (2.0 mmol), is added to the mixture.
-
The reaction mixture is stirred at 60 °C and monitored by TLC.
-
After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product, an N-sulfonylsulfilimine, can be purified by column chromatography.
-
Subsequent oxidation (e.g., with m-CPBA) and deprotection of the sulfonyl group are required to obtain this compound.
Metal-Free Synthesis: The Clean and Direct Approach
Metal-free synthetic routes to sulfoximines have gained significant traction due to the avoidance of residual heavy metal contamination in the final product. A highly effective and operationally simple method involves the direct NH transfer to sulfoxides using hypervalent iodine reagents.[7][8]
Causality Behind Experimental Choices: This approach leverages the oxidizing power of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA), to generate a reactive nitrene intermediate from a simple ammonia source like ammonium carbamate.[7] The reaction proceeds under mild, metal-free conditions, making it highly attractive for applications in medicinal chemistry where metal contamination is a significant concern. However, it is important to note that some hypervalent iodine reagents can be thermally unstable and potentially explosive under certain conditions, necessitating careful handling and risk assessment.[9]
Reaction Workflow:
Caption: Metal-free synthesis of this compound.
Experimental Protocol: Metal-Free NH Transfer to Methyl Phenyl Sulfoxide
This protocol is adapted from the work of Bull, Luisi, and coworkers.[7]
-
To a solution of methyl phenyl sulfoxide (1.0 mmol) in methanol (5 mL) is added ammonium carbamate (2.0 mmol).
-
(Diacetoxyiodo)benzene (1.5 mmol) is then added to the stirred solution at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through rhodium-catalyzed, copper-catalyzed, and metal-free approaches. The choice of the optimal route depends on a careful consideration of factors such as cost, scalability, and the tolerance of other functional groups within the target molecule.
-
Rhodium-catalyzed methods offer high efficiency and stereospecificity, making them ideal for the synthesis of complex, high-value molecules where catalyst cost is a secondary concern.[10]
-
Copper-catalyzed routes present a more economical and versatile option, suitable for a broader range of applications.[5]
-
Metal-free synthesis using hypervalent iodine reagents is a powerful strategy for producing highly pure this compound, which is particularly crucial in the context of pharmaceutical development.[7]
Future research in this area will likely focus on the development of even more sustainable and cost-effective catalytic systems, as well as methods that allow for the direct and selective synthesis of N-functionalized sulfoximines. The continued exploration of these synthetic avenues will undoubtedly facilitate the broader application of the this compound moiety in the design of next-generation pharmaceuticals and agrochemicals.
References
- Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines. The Journal of Organic Chemistry, 65(21), 169–175.
- Zenzola, M., Degennaro, L., Luisi, R., & Bull, J. A. (2016). Direct Synthesis of NH-Sulfoximines from Sulfoxides Using Aqueous Ammonia and (Diacetoxyiodo)benzene. Organic Syntheses, 93, 367-384.
- Sedelmeier, J., & Bolm, C. (2005). Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry, 70(17), 6904–6906.
- Okamura, H., & Bolm, C. (2004). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. Organic Letters, 6(8), 1305–1307.
- Zhong, Z., Chesti, J., Armstrong, A., & Bull, J. A. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry, 87(23), 16115–16126.
- Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N bond formation via rhodium(iii)-catalyzed oxidative C–H activation. Chemical Society Reviews, 41(9), 3651-3678.
- Li, Y., Ma, B., & Bolm, C. (2017). Rhodium(III)
- Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(12), 6391–6399.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Economic and Industrial Significance of Rhodium Catalysts: From Synthesis to Application. Retrieved from [Link]
- Bull, J. A., Degennaro, L., & Luisi, R. (2021).
- Okamura, H., & Bolm, C. (2004). Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. Organic letters, 6(8), 1305–1307.
- Davies, H. M., & Aota, Y. (2021). Rh (II)‐Catalyzed Enantioselective S‐Alkylation of Sulfenamides with Acceptor‐Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality.
- De Angelis, S., Tota, A., Degennaro, L., & Luisi, R. (2021). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 86(16), 11385–11395.
- Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Accounts of chemical research, 45(6), 840-850.
- Ananikov, V. P. (2023). Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. Organometallics, 42(14), 1836–1848.
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine (III) Reagents. Chemical reviews.
- Li, X., Chen, G., & Yu, J. Q. (2014). Palladium/copper-cocatalyzed Ullmann-type N-arylation of anilines using alkyl (aryl) sulfonium triflates as arylation reagents. Organic & biomolecular chemistry, 12(34), 6562-6565.
- Olofsson, B. (2018). Metal-free formal synthesis of phenoxazine. Beilstein journal of organic chemistry, 14, 1481-1486.
- Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N bond formation via rhodium(III)-catalyzed oxidative C–H activation. Chemical Society Reviews, 41(9), 3651-3678.
- Bolm, C., & Raabe, G. (2021). Cyclic Sulfoximine and Sulfonimidamide Derivatives by Copper‐Catalyzed Cross‐Coupling Reactions with Elemental Sulfur. Chemistry–A European Journal, 27(5), 1735-1739.
- Olofsson, B. (2018). Metal-free formal synthesis of phenoxazine. Beilstein Journal of Organic Chemistry, 14, 1481-1486.
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
- Ananikov, V. P. (2023). Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. Organometallics, 42(14), 1836–1848.
- Davies, H. M., & Aota, Y. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero) aryl Iodides. The Journal of Organic Chemistry, 88(15), 10567-10574.
- Varma, R. S. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Wirth, T. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development.
- Bull, J. A., Degennaro, L., & Luisi, R. (2017). Straightforward Strategies for the Preparation of NH-Sulfoximines: A Serendipitous Story. Synlett, 28(19), 2525-2538.
- Li, Y., Ma, B., & Bolm, C. (2017). Rhodium (III)
- Bolm, C. (2015). Transition-metal-free arene C–H functionalization for the synthesis of sulfoximines.
- Roelfes, G. (2024). Copper-Catalyzed Sulfimidation in Aqueous Media: a Fast, Chemoselective and Biomolecule-Compatible Reaction. Chemistry–A European Journal.
- Wang, C., & Zhang, Y. (2021). Ligand-free copper-catalyzed C (sp3)–H imidation of aromatic and aliphatic methyl sulfides with N-fluorobenzenesulfonimide. RSC advances, 11(18), 10769-10773.
- Boodida, S. (2015). Efficient CO and CN bond forming cross-coupling. KAUST Repository.
- Bolm, C., & Hildebrand, J. P. (2006). Copper-Mediated Cross-Coupling Reactions of N-Unsubstituted Sulfoximines and Aryl Halides. Organic letters, 8(26), 6039-6041.
- Sedelmeier, J., & Bolm, C. (2005). Efficient copper-catalyzed N-arylation of sulfoximines with aryl iodides and aryl bromides. The Journal of organic chemistry, 70(17), 6904-6906.
- Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Society Reviews, 52(4), 1386-1413.
- Jackson, R. F. W., & Caggiano, L. (2007). Enantioselective oxidation of an alkyl aryl sulfide: synthesis of (S)-(-)-methyl p-bromophenyl sulfoxide. Organic Syntheses, 84, 195-202.
-
That Chemist. (2025). Hypervalent Iodonium Reagents (Important Papers). YouTube. Retrieved from [Link]
- Wang, C., & Zhang, Y. (2021). Ligand-free copper-catalyzed C (sp3)–H imidation of aromatic and aliphatic methyl sulfides with N-fluorobenzenesulfonimide. RSC advances, 11(18), 10769-10773.
-
Ural Federal University. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. EurekAlert!. Retrieved from [Link]
- Costa, J. S. (2005). Sulfoxidation of Thioanisole and Epoxidation-Sulfoxidation of Allylsulfide Catalyzed by a Dinuclear Copper Complex. Journal of the Brazilian Chemical Society, 16, 1018-1024.
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- 4. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Isomer Separation and Characterization of (Methylsulfonimidoyl)benzene Derivatives
Executive Summary
(Methylsulfonimidoyl)benzene derivatives—containing the chiral
However, the chiral sulfur center presents a distinct challenge: enantiomers often exhibit divergent pharmacological profiles, necessitating rigorous separation and absolute configuration (AC) assignment. This guide compares the two dominant separation modalities (SFC vs. HPLC) and characterization techniques (VCD vs. X-ray), providing a validated workflow for the modern analytical chemist.
Part 1: The Separation Challenge (SFC vs. HPLC)
For this compound derivatives, the choice between Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) is rarely a toss-up. SFC has established itself as the superior modality for this class of compounds due to the specific physicochemical properties of the sulfoximine moiety.
Comparative Analysis: SFC vs. Normal Phase HPLC
| Feature | Supercritical Fluid Chromatography (SFC) | Normal Phase HPLC (NP-HPLC) |
| Mobile Phase | CO₂ + Modifier (MeOH/EtOH) | Hexane/Heptane + IPA/EtOH |
| Viscosity/Diffusivity | Low viscosity / High diffusivity (Faster mass transfer) | High viscosity (Slower mass transfer) |
| Resolution (Rs) | Superior for sulfoximines due to reduced peak broadening. | Moderate; often requires lower flow rates. |
| Solvent Recovery | Excellent. CO₂ evaporates; product is concentrated. | Poor. Requires evaporation of large alkane volumes. |
| Throughput | High (3-5x faster than HPLC). | Low (Long equilibration times). |
| Solubility | Good. Sulfoximines are highly soluble in scCO₂/MeOH. | Variable. Polar sulfoximines may precipitate in Hexane. |
Expert Insight: The "soft" acidic nature of the sulfoximine NH (pKa ~24) can lead to peak tailing on silica-based HPLC columns due to silanol interactions. The high-density CO₂ environment in SFC suppresses these secondary interactions more effectively than non-polar alkanes in NP-HPLC.
Decision Logic: Separation Workflow
The following diagram illustrates the decision matrix for separating sulfoximine derivatives.
Figure 1: Strategic decision tree for selecting the optimal chromatographic modality.
Validated Protocol: SFC Screening for Sulfoximines
Objective: Rapidly identify a chiral stationary phase (CSP) capable of baseline resolution (
-
Sample Preparation: Dissolve 5 mg of racemate in 1 mL MeOH. If the sulfoximine is NH-free, add 0.1% diethylamine (DEA) to suppress peak tailing.
-
Column Selection:
-
Primary: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) – Highest success rate for sulfur centers.
-
Secondary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Tertiary: Chiralpak AS-H (Amylose tris((S)-α-methylbenzylcarbamate)).
-
-
Gradient Screening Conditions:
-
System: Agilent 1260 Infinity II SFC or Waters UPC².
-
Mobile Phase A: CO₂ (100%).
-
Mobile Phase B: MeOH + 0.1% DEA (or EtOH).
-
Gradient: 5% to 55% B over 5 minutes.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
-
Evaluation: Select the column/modifier combination yielding the highest
(selectivity factor). If , switch to isocratic mode at the elution percentage of the first peak.
Part 2: Characterization & Absolute Configuration (VCD vs. X-Ray)
Once separated, the absolute configuration (AC) must be assigned. While X-ray crystallography is the historical gold standard, Vibrational Circular Dichroism (VCD) has emerged as the preferred method for sulfoximines, which often exist as oils or amorphous solids that resist crystallization.
Comparative Analysis: VCD vs. X-Ray Crystallography[1]
| Feature | Vibrational Circular Dichroism (VCD) | X-Ray Crystallography (XRD) |
| Sample State | Solution (CDCl₃, DMSO-d₆). | Single Crystal (Solid). |
| Sample Requirement | ~5-10 mg (Recoverable). | High-quality crystal (>0.1 mm). |
| Speed | Fast (Hours: Measurement + DFT). | Slow (Days/Weeks for crystal growth). |
| Reliability | High (Requires good DFT match). | Absolute (Direct observation). |
| Limitation | Flexible molecules need extensive conformational search. | "Heavy atom" often required for anomalous scattering (though Cu/Mo sources help). |
Expert Insight: For this compound derivatives, the sulfur atom provides a distinct VCD signature. However, the
Workflow: Absolute Configuration Assignment
The following diagram details the modern workflow integrating VCD and DFT.
Figure 2: VCD-driven absolute configuration assignment workflow.
Validated Protocol: VCD Assignment for Sulfoximines
-
Experimental Acquisition:
-
Concentration: Prepare a 50 mg/mL solution of the enantiomer in CDCl₃.
-
Cell: BaF₂ or CaF₂ windows with a 100 µm path length.
-
Instrumentation: BioTools ChiralIR-2X or equivalent.
-
Acquisition: Collect ~4 blocks of 2000 scans at 4 cm⁻¹ resolution. Subtract the solvent baseline.
-
-
Computational Prediction (DFT):
-
Conformational Search: Use MMFF94 force field to identify low-energy conformers within a 5 kcal/mol window.
-
Optimization: Optimize geometries using DFT at the B3LYP/6-31G(d) level (or higher, e.g., 6-311++G(d,p)) including an implicit solvation model (PCM/SMD) for chloroform.
-
Frequency Calculation: Calculate vibrational frequencies and rotational strengths.
-
-
Analysis:
-
Generate the Boltzmann-averaged calculated VCD spectrum.
-
Compare with experimental data. Focus on the "fingerprint region" (1000–1400 cm⁻¹), specifically the
stretch (~1220 cm⁻¹) and stretch. -
Validation: A Similarity Index (SimIndex) > 0.6 usually confirms the assignment. If the spectra are mirror images, the configuration is the opposite of the calculated model.
-
References
-
Lücking, U. (2013).[1][2] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408.[1][2] Link
-
Daicel Chiral Technologies. (n.d.). Instruction Sheet: CHIRALPAK® IG. Chiral Technologies. Link
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[3][4][5] Chirality, 20(5), 643-663. Link
-
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[6] (Context: Chiral Solvating Agents).
- Vertex AI Search Results. (2025). Comparative analysis of SFC vs HPLC for chiral separation.
Sources
- 1. google.com [google.com]
- 2. Sulfoximines: a neglected opportunity in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. spark904.nl [spark904.nl]
- 5. Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-thiochromanone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Opportunities for the Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative DFT Analysis: Sulfonimidoyl vs. Sulfonyl Bioisosteres
Executive Summary: The Chiral Bioisostere Advantage
In modern drug discovery, the sulfonimidoyl group (sulfonimidamides and sulfoximines) has emerged as a superior bioisostere to the classical sulfonyl group (sulfonamides and sulfones). While both share a tetrahedral geometry and polar nature, the substitution of an oxygen atom with a nitrogen functionality (
This guide provides a rigorous Density Functional Theory (DFT) framework to objectively compare these functionalities. We move beyond simple steric comparisons to analyze electronic landscapes, hydrogen bonding vectors, and conformational entropy, enabling you to make data-driven decisions in lead optimization.
Computational Methodology: Validated Protocols
To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol balances cost with the accuracy required for describing hypervalent sulfur species.
Recommended DFT Model Chemistry
-
Geometry Optimization: M06-2X or ωB97X-D.
-
Rationale: Standard functionals like B3LYP often fail to accurately describe the dispersive forces and long-range interactions crucial for sulfur-nitrogen conformers. M06-2X (Minnesota functional) is benchmarked to handle main-group thermochemistry and non-covalent interactions effectively.
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).
-
Rationale: Sulfur d-orbital participation requires a flexible basis set. The "def2" family provides balanced polarization functions essential for the S=N bond character.
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Rationale: Essential for pKa and tautomer predictions. Water (
) and Octanol ( ) are standard for biological relevance.
-
Step-by-Step Workflow
Figure 1: Standardized DFT workflow for comparative analysis of sulfur-based bioisosteres.
Structural & Electronic Comparison
Geometry and Bond Character
The substitution of Oxygen for Nitrogen (
| Feature | Sulfonyl ( | Sulfonimidoyl ( | Impact on Drug Design |
| S=X Bond Length | S=O: ~1.44 Å | S=N: ~1.53 Å | The S=N bond is longer, slightly expanding the steric volume. |
| Bond Angle (X-S-O) | O-S-O: ~119° | N-S-O: ~115-117° | The sulfonimidoyl group is slightly more distorted from ideal tetrahedral geometry. |
| Chirality | Achiral (Prochiral) | Chiral (if R ≠ R') | Enables enantioselective binding; requires stereoselective synthesis. |
| Tautomerism | None (for Sulfones) | Yes (Imidine/Amidine-like) | Proton migration ( |
Electronic Landscape (MEP & FMO)
Molecular Electrostatic Potential (MEP):
-
Sulfonyl: Presents two H-bond acceptors (the oxygens). The region is electronically dense (red on MEP map).
-
Sulfonimidoyl: The Nitrogen atom introduces a directional "handle."
-
If unsubstituted (
), it acts as both a Hydrogen Bond Donor (HBD) and Acceptor. -
If substituted (
), the R-group can project into new hydrophobic pockets, a feature impossible with sulfones.
-
Frontier Molecular Orbitals (HOMO-LUMO): DFT calculations typically show a lower HOMO-LUMO gap for sulfonimidoyl compounds compared to their sulfonyl counterparts. This suggests slightly higher chemical reactivity, which correlates with their ability to participate in metabolic transformations (e.g., oxidation) more readily than the metabolically inert sulfone.
Physicochemical Profiling: The Data
Acidity and Basicity (pKa)
This is the most drastic differentiator. While sulfonamides are acidic, sulfonimidamides are amphoteric, and sulfoximines are weakly basic.
-
Sulfonamide (
): Acidic (pKa ~10). At physiological pH (7.4), a significant fraction may be ionized (anionic). -
Sulfonimidamide (
): The imine nitrogen is basic. The pKa of the conjugate acid is typically 5–7. This means at physiological pH, they can exist as cations or neutral species, drastically changing membrane permeability compared to the anionic sulfonamide.
Hydrogen Bonding Vector Analysis
The following diagram illustrates the hydrogen bonding capabilities derived from NBO (Natural Bond Orbital) analysis.
Figure 2: Functional divergence in hydrogen bonding vectors between sulfones and sulfoximines.
Experimental Validation & Synthesis
DFT predictions must be validated. The following experimental markers confirm the computational model:
-
X-Ray Crystallography: Look for the S=N bond length (~1.53 Å) vs S=O (~1.44 Å).
-
IR Spectroscopy:
-
Sulfonyl: Symmetric/Asymmetric stretches at ~1150 and ~1300 cm⁻¹.
-
Sulfonimidoyl: Distinct S=N stretch appears around 900–1000 cm⁻¹, often lower frequency than S=O due to lower bond order character.
-
-
NMR Shift: The
-carbons in sulfonimidoyl compounds are typically shielded (upfield shift) relative to sulfonyls due to the lower electronegativity of Nitrogen vs Oxygen.
References
-
Sulfonamide vs. Sulfonimide Tautomerism: Chourasiya, S. S., et al. "Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides."[1] New Journal of Chemistry, 2017. Link
-
Bioisosterism in Drug Design: Arabi, A. A.[2][3] "Routes to drug design via bioisosterism of carboxyl and sulfonamide groups."[2][4][5] Future Medicinal Chemistry, 2017.[2][3][4] Link
-
Sulfoximine Medicinal Chemistry: Lücking, U. "Sulfoximines: A Rising Star in Medicinal Chemistry." Angewandte Chemie International Edition, 2013. Link
-
DFT Protocols for Sulfur-Nitrogen: Hayashi, S., et al. "Structure and bonding in sulfur-nitrogen compounds." Journal of Physical Chemistry A, 2017.[6] Link
-
Sulfoximine Synthesis & Properties: Frings, M., et al. "Synthesis and Transformations of NH-Sulfoximines." Chemistry - A European Journal, 2017. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the reproducibility of (Methylsulfonimidoyl)benzene synthesis
Executive Summary: The Shift to Reliable NH-Transfer
(Methylsulfonimidoyl)benzene (also known as S-methyl-S-phenylsulfoximine) is the parent scaffold for a distinct class of bioisosteres used in modern drug discovery to replace sulfones and sulfonamides. While historically synthesized using hazardous azide reagents (Schmidt reaction) or expensive transition metals (Rh/Ru), the field has shifted toward hypervalent iodine-mediated NH transfer as the gold standard for reproducibility, safety, and scalability.
This guide objectively compares the leading synthetic methodologies and provides a "Deep Dive" validated protocol for the most robust method: the Transition-Metal-Free (TMF) imidation using (diacetoxyiodo)benzene (PIDA).
Comparative Analysis of Synthetic Routes
The following table contrasts the four dominant methodologies for synthesizing this compound from methyl phenyl sulfoxide or sulfide.
| Feature | Method A: Hypervalent Iodine (Recommended) | Method B: Metal-Catalyzed Nitrene Transfer | Method C: Electrochemical Oxidation | Method D: Classical Schmidt Reaction |
| Reagents | PIDA, Ammonium Carbamate | Rh_2(OAc)_4 or Ru(TPP)CO, Azides/Carbamates | TBAI (cat), NH sources, Electric Current | NaN_3, H_2SO_4 (fuming), CHCl_3 |
| Mechanism | In situ iodonitrene formation | Metal-nitrenoid insertion | Anodic oxidation (Pd-catalyzed or Metal-free) | Acid-catalyzed hydrazoic acid addition |
| Yield | 85–95% (High Consistency) | 60–85% (Substrate dependent) | 50–83% | Variable (50–90%) |
| Safety Profile | High (No azides, mild temp) | Moderate (Azide handling required) | High (Green, oxidant-free) | Low (Explosion risk, HN_3 gas) |
| Scalability | Excellent (Multigram to kg) | Moderate (Catalyst cost limits scale) | Good (Flow chem compatible) | Poor (Safety constraints) |
| Atom Economy | Moderate (Stoichiometric PhI byproduct) | High (Catalytic) | High (Electrons as reagent) | Low |
| Cost | Low (Generic reagents) | High (Precious metals) | Low (Electricity) | Low |
Decision Framework
-
Choose Method A (Hypervalent Iodine) for routine batch synthesis, library generation, and multigram scale-up where equipment simplicity and reliability are paramount.
-
Choose Method C (Electrochemical) if your lab is equipped for electro-organic synthesis and "green chemistry" metrics are a strict priority.
-
Avoid Method D unless strictly necessary due to severe safety hazards (HN_3 generation).
Deep Dive Protocol: Hypervalent Iodine-Mediated Imidation
Source Validation: This protocol is adapted from the work of Bull and Luisi, explicitly validated by Organic Syntheses for reproducibility. It utilizes (diacetoxyiodo)benzene (PIDA) to generate a reactive iodonitrene species in situ from ammonium carbamate.
Mechanism & Logic
The reaction proceeds via the formation of an electrophilic iodine(III) species. Ammonium carbamate serves as a safe, solid source of ammonia.
-
Ligand Exchange: PIDA exchanges acetate ligands with ammonia/carbamate.
-
Iodonitrene Formation: Elimination generates an unstable iodonitrene (PhI=NH) or its stabilized adduct.
-
Nitrene Transfer: The nucleophilic sulfoxide attacks the electrophilic iodonitrene, forming the sulfoximine and releasing iodobenzene.
Step-by-Step Methodology
Target: this compound (10 mmol scale)
Reagents:
-
Methyl phenyl sulfoxide (1.0 equiv)
-
(Diacetoxyiodo)benzene (PIDA) (3.0 equiv)
-
Ammonium carbamate (4.0 equiv)[1]
-
Methanol (Solvent, 0.5 M concentration relative to sulfoxide)
Workflow:
-
Setup: Use a standard round-bottom flask with a magnetic stir bar. No inert atmosphere (N2/Ar) is required; the reaction is air-tolerant.
-
Dissolution: Charge the flask with Methyl phenyl sulfoxide (1.40 g, 10 mmol) and Methanol (20 mL).
-
Reagent Addition (Critical Step):
-
Add PIDA (9.66 g, 30 mmol) in one portion.
-
Crucial: Add Ammonium carbamate (3.12 g, 40 mmol) slowly in small portions over 10–15 minutes.
-
Reasoning: Rapid addition causes vigorous gas evolution (CO2) and exotherm, potentially stalling the formation of the active iodonitrene species.
-
-
Reaction: Stir at 25 °C (Room Temperature) . The reaction typically completes within 1–2 hours. The mixture will turn from colorless/pale yellow to a distinct yellow solution.
-
Monitoring: Monitor by TLC (Acetone/Hexane 4:6). Product is more polar than sulfoxide.
-
Workup:
-
Remove Methanol under reduced pressure (rotary evaporator).
-
The residue will be a yellow slurry containing the product, iodobenzene, and excess reagent byproducts.
-
Purification: Flash column chromatography is usually required to separate the sulfoximine from iodobenzene (PhI).
-
Green Tip: Iodobenzene can be recovered and re-oxidized to PIDA for reuse in large-scale campaigns.
-
Troubleshooting & Critical Parameters
-
Stalled Reaction: If conversion is low after 2 hours, add an additional 0.5 equiv of Ammonium carbamate. The reagent degrades over time in MeOH.
-
Moisture Sensitivity: While air-tolerant, excessive water in the MeOH (wet solvent) can hydrolyze the PIDA before nitrene formation. Use HPLC-grade or dry MeOH.
-
Color Change: A lack of yellow color development often indicates the iodonitrene intermediate has not formed. Check reagent quality (PIDA shelf life).
Visualizations
Experimental Workflow (Method A)
Figure 1: Step-by-step workflow for the hypervalent iodine-mediated synthesis of this compound.
Method Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route based on laboratory capabilities and substrate complexity.
References
-
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Source: Organic Syntheses (2019) [Link]
-
Electrochemical Oxidative Carbonylation of NH-Sulfoximines. Source: Organic Letters (2023) [Link][2]
-
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. Source: The Journal of Organic Chemistry (2017) [Link]
-
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Source: Molecules (2023) [Link]
Sources
Bridging Theory and Reality: A Comparative Guide to Computational Predictions and Experimental Data for (Methylsulfonimidoyl)benzene
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides an in-depth comparison of computationally predicted and experimentally determined data for (Methylsulfonimidoyl)benzene, also known as S-Methyl-S-phenylsulfoximine. By examining the correlations and discrepancies between theoretical models and real-world measurements, we can gain valuable insights into the strengths and limitations of computational chemistry in modern drug discovery and materials science.
This compound is a chiral organosulfur compound belonging to the sulfoximine class. Sulfoximines have garnered significant interest in medicinal chemistry due to their unique structural and electronic properties, which can impart desirable characteristics to drug candidates.[1] The ability to accurately model these properties in silico is crucial for accelerating the design and synthesis of novel therapeutic agents.
This guide will delve into a side-by-side analysis of key molecular parameters, including structural geometry, and spectroscopic signatures (infrared and nuclear magnetic resonance). We will explore the underlying principles of the computational methods employed and the experimental techniques used for validation, providing a comprehensive framework for understanding the synergy between computational prediction and empirical evidence.
Structural and Physical Properties: A Tale of Two Perspectives
The fundamental characteristics of a molecule, such as its three-dimensional structure and physical properties, are primary targets for both computational and experimental investigation. For this compound, we can compare the predicted and measured values to assess the accuracy of the theoretical models.
| Property | Experimental Value | Computational Prediction |
| Molecular Formula | C₇H₉NOS[2][3] | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol [2][3] | 155.22 g/mol |
| Melting Point | 34-36 °C | Not typically predicted |
| Boiling Point | 103-106 °C (at 0.1 Torr) | Not typically predicted |
| Density | Not available | 1.14±0.1 g/cm³ (Predicted) |
Note: The density of this compound is a predicted value and has not been experimentally determined in the available literature.
The molecular formula and weight are fundamental properties that are consistent between both approaches. However, properties like melting and boiling points are complex phenomena dependent on intermolecular forces and crystal packing, making their accurate prediction challenging with standard computational methods. The predicted density offers a useful estimate in the absence of experimental data.
The Power of Spectroscopy: Unveiling Molecular Vibrations and Environments
Spectroscopic techniques provide a rich source of information about a molecule's structure and bonding. Infrared (IR) spectroscopy probes the vibrational frequencies of bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the chemical environment of individual atoms. Comparing experimental spectra with computationally predicted ones is a powerful tool for structural elucidation and validation of theoretical models.
Infrared (IR) Spectroscopy:
Density Functional Theory (DFT) calculations are a common method for predicting vibrational frequencies.[5] For a molecule like this compound, key vibrational modes would include:
-
S=O stretching: Expected to be a strong band.
-
S=N stretching: A characteristic vibration of the sulfonimidoyl group.
-
C-H stretching (aromatic and methyl): Typically observed in the 3100-2800 cm⁻¹ region.
-
C=C stretching (aromatic ring): A series of bands in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Computational methods can also predict the chemical shifts of ¹H and ¹³C nuclei.[6][7] For this compound, one would expect:
-
¹H NMR: Distinct signals for the methyl protons and the aromatic protons on the phenyl ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the sulfonimidoyl group.
-
¹³C NMR: Separate signals for the methyl carbon and the carbons of the phenyl ring, with the carbon attached to the sulfur atom showing a characteristic downfield shift.
Experimental and Computational Workflow: A Symbiotic Relationship
The process of comparing computational predictions with experimental results is a cyclical and iterative one, where each component informs and refines the other. The following diagram illustrates a typical workflow:
Caption: Workflow for Correlating Computational and Experimental Data
Detailed Methodologies
Experimental Protocols
1. Synthesis of this compound:
A common route to synthesizing sulfoximines involves the oxidation of a corresponding sulfilimine. A general procedure is as follows:
-
Sulfilimine Formation: A sulfide, such as thioanisole (methylphenyl sulfide), is reacted with an iminating agent, like chloramine-T or sodium azide in the presence of an oxidizing agent, to form the S-methyl-S-phenylsulfilimine.
-
Oxidation: The resulting sulfilimine is then oxidized to the sulfoximine using an oxidizing agent such as potassium permanganate or a peroxy acid.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
2. Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a high frequency (e.g., 400 or 500 MHz) in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. The vibrational frequencies are reported in wavenumbers (cm⁻¹).
3. X-ray Crystallography:
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement.
-
Crystal Growth: A high-quality single crystal of this compound is grown, often by slow evaporation of a solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding accurate bond lengths and angles.
Computational Methods
1. Density Functional Theory (DFT) Calculations:
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Geometry Optimization: The initial 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed to predict the IR spectrum. These calculations also confirm that the optimized structure corresponds to a true energy minimum.
-
NMR Chemical Shift Prediction: The magnetic shielding tensors for each nucleus are calculated, which are then converted into NMR chemical shifts.
Conclusion: A Powerful Partnership
The comparison of computational predictions with experimental results for this compound underscores the powerful synergy between these two domains. While experimental data provides the ground truth, computational models offer a framework for interpreting this data and predicting the properties of yet-to-be-synthesized molecules. Discrepancies between prediction and reality are not failures, but rather opportunities to refine our theoretical understanding and improve the predictive power of computational chemistry. For researchers in drug development and materials science, the judicious use of both approaches is essential for accelerating innovation and discovery.
References
-
Di Mola, A., et al. (2023). Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. Molecules, 28(22), 7592. [Link]
-
InterChem. (n.d.). Sulfoximines. Retrieved from [Link]
-
PubChem. (n.d.). (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine. Retrieved from [Link]
-
PubChem. (n.d.). Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)-. Retrieved from [Link]
-
Goodman, J. M., et al. (2020). Prediction of chemical shift in NMR: A review. Magnetic Resonance in Chemistry, 58(9), 819-833. [Link]
-
Tereshchuk, P., et al. (2012). Density functional theory-based simulations of sum frequency generation spectra involving methyl stretching vibrations. Journal of Physics: Condensed Matter, 24(12), 124110. [Link]
-
Wi, S., & Baik, M.-H. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(37), 16031-16038. [Link]
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- 2. (S)-(+)-S-甲基-S-苯亚磺酰亚胺 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- | C14H15NOS | CID 4311428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
(Methylsulfonimidoyl)benzene: Safe Handling and Disposal Protocol
[1]
Executive Summary
(Methylsulfonimidoyl)benzene (CAS: 4381-25-3) is a sulfoximine derivative featuring a hypervalent sulfur center bonded to an oxygen, a methyl group, a phenyl group, and a nitrogen atom (
Immediate Action Required:
-
Segregation: Do NOT commingle with strong oxidizing agents (e.g., nitric acid, peroxides) due to the nucleophilic nature of the imino nitrogen.[1]
-
Thermal Stability: Avoid high-temperature incineration without scrubbers; thermal decomposition releases toxic nitrogen oxides (NOx) and sulfur oxides (SOx).
-
Waste Stream: Classify primarily as Non-Halogenated Organic Waste unless dissolved in halogenated solvents.
Part 1: Chemical Identity & Hazard Profiling
Effective disposal begins with understanding the molecule's reactivity. As a sulfoximine, this compound possesses a free NH group that differentiates it from sulfones (
| Property | Data | Operational Implication |
| Functional Group | Sulfoximine ( | The nitrogen atom is weakly basic and nucleophilic.[1][2] It can react with electrophiles and oxidizers. |
| Physical State | Solid (Melting Point: ~34-36 °C) | Low melting point means it may liquify in warm storage; secondary containment is advised.[1][2] |
| Stability | Thermally stable up to ~130°C | Stable under standard storage, but decomposes at incineration temperatures to release toxic fumes.[1][2] |
| Reactivity | Nucleophilic Nitrogen | CRITICAL: Incompatible with strong acids (protonation) and strong oxidizers (potential exothermic oxidation to sulfonimidates or rupture).[1][2] |
Field Insight: The "Hidden" Nitrogen Hazard
From the bench: Many researchers treat sulfoximines like sulfones (inert). This is a mistake. The imino nitrogen (
) makes this compound a ligand. If you dispose of this in a waste container with heavy metals or strong Lewis acids, you may trigger complexation or heat generation. Always neutralize reactive mixtures before disposal.
Part 2: Pre-Disposal Stabilization & Packaging
Before moving waste to the central accumulation area, follow these stabilization steps at the bench.
Quenching Reaction Mixtures
If this compound is in a reaction mixture (e.g., after N-functionalization):
-
Check pH: Ensure the solution is neutral (pH 6-8).
-
Quench Oxidizers: If the reaction involved oxidants (like mCPBA or Sodium Periodate), verify no active oxidant remains using starch-iodide paper.
-
Why? Sulfoximines are often synthesized via oxidation of sulfides/sulfoxides. Residual oxidant in the waste stream is the #1 cause of waste container over-pressurization.
-
Container Selection
-
Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.
-
Liquid Waste: Amber glass or HDPE carboys.
-
Note: Avoid metal containers if the waste stream is acidic, as the sulfoximine can act as a surfactant/corrosion accelerator in specific acidic milieus.
-
Part 3: The Disposal Workflow
This workflow ensures compliance with RCRA (USA) and general EHS standards.
Step-by-Step Segregation
Scenario A: Pure Solid Substance (Expired or Surplus)
-
Labeling: Label as "Hazardous Waste - Toxic, Irritant."
-
Chemical Name: Write clearly: "this compound - Sulfoximine Derivative."
-
Stream: Solid Organic Waste (Incineration Required).
Scenario B: Solution Waste (HPLC Effluent / Mother Liquor)
-
Solvent Identification: Determine the carrier solvent.
-
If DCM/Chloroform: Segregate into Halogenated Organic Waste .
-
If Methanol/Ethyl Acetate/DMSO: Segregate into Non-Halogenated Organic Waste .
-
-
Concentration Check: If the concentration is >5%, mark the container with "High Sulfur/Nitrogen Content" to alert the disposal facility (prevents fouling of standard fuel-blending incinerators).
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
-
Trace Contamination: Double-bag in clear polyethylene bags.
-
Disposal: Place in the Dry Laboratory Debris bin (often a 55-gallon drum destined for incineration).
Visual Decision Matrix
The following diagram illustrates the logical flow for segregating this compound waste.
Figure 1: Decision matrix for segregating sulfoximine waste based on physical state and solvent carrier.
Part 4: Regulatory Compliance (RCRA & Global)
While this compound does not have a unique RCRA "P" or "U" code, it is regulated based on its characteristics and the solvent it is dissolved in.
US EPA (RCRA) Waste Codes
| Waste Form | Primary Code | Secondary Code | Reason |
| Pure Solid | Not Listed | Check Toxicity | It is not a listed hazardous waste but must be characterized. If it exhibits toxicity (LD50), it is hazardous. Default to Lab Pack for incineration. |
| In Acetone/MeOH | D001 | - | Ignitability characteristic (Flash point <60°C).[1][2] |
| In DCM | F002 | D019 | Spent halogenated solvent listing.[1][2] |
| Reaction Mix | D003 | - | Only if unquenched oxidizers/hydrides are present (Reactivity). |
European CLP/REACH
-
H-Statements likely applicable: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]
-
Disposal Code (EWC): 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Codes for Hazardous Waste. EPA.gov. [Link]
-
PubChem. (2024). Compound Summary: Sulfoximine Derivatives. National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Navigating the Safe Handling of (Methylsulfonimidoyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (Methylsulfonimidoyl)benzene, a compound of growing interest in medicinal chemistry. By understanding its specific hazards and adhering to rigorous safety protocols, you can mitigate risks and foster a culture of safety in your laboratory.
This compound and its derivatives, belonging to the sulfoximine class of compounds, are increasingly utilized in the development of novel therapeutics. While not possessing the same level of carcinogenic hazard as benzene, this compound is classified as harmful if swallowed and requires careful handling to avoid exposure.[1][2] This guide will detail the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Core Safety Directives: Understanding the Risks
The primary hazards associated with this compound are acute oral toxicity and potential irritation upon contact.[1][2] Unlike its structural relative benzene, there is currently no evidence to suggest that this compound is a carcinogen. However, as with any chemical, minimizing exposure is the cornerstone of safe laboratory practice. The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations for the causality behind each recommendation.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVC gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a best practice, especially when handling stock quantities, to provide an additional barrier against potential contamination.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential for protecting the eyes from splashes or aerosols. For larger scale operations or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[6] This aligns with OSHA's eye and face protection regulations.[3] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect the skin and clothing from accidental spills. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator (as needed) | Under normal, well-ventilated laboratory conditions and when handling small quantities, respiratory protection may not be necessary.[3] However, if there is a potential for aerosol generation or if handling the solid form could create dust, a NIOSH-approved N95 dust mask is recommended to prevent inhalation.[1][2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing the risk of exposure and ensuring the integrity of your experiments. The following diagram and procedural steps outline a safe handling process from preparation to cleanup.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation and Pre-Handling Check:
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary glassware, reagents, and equipment within the designated chemical fume hood to minimize movement and the potential for spills.
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
-
Weighing and Measuring:
-
If handling the solid form, carefully weigh the required amount in a tared container within the fume hood to contain any dust.
-
If using a solution, accurately measure the required volume using appropriate volumetric glassware.
-
-
Transfer and Dispensing:
-
Conduct all transfers and dispensing of this compound within the chemical fume hood.
-
Use a spatula for solids and a pipette or syringe for liquids to ensure controlled transfer.
-
Keep containers sealed when not in use.
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then soap and water.
-
Wipe down the work area within the fume hood.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all unused this compound and solutions containing the compound in a designated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
Dispose of all contaminated gloves, paper towels, and other solid materials in a separate, clearly labeled solid hazardous waste container.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream, or as your institution's policy dictates.
-
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are handling.
References
-
GERPAC. (2006). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
University of New Mexico. Standard Operating Procedure for Using Benzene. Retrieved from [Link]
-
Polinski, J. A., et al. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
-
Polinski, J. A., et al. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ResearchGate. [Link]
-
Bolm, C., et al. (2020). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PubMed Central. [Link]
-
American Chemistry Council. (2021, September 6). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
-
Regulations.gov. Safety Data Sheet - acc. to OSHA HCS. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
